Bucindolol
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMYKMYQHCBIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046744 | |
| Record name | Bucindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-11-4 | |
| Record name | Bucindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucindolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bucindolol mechanism of action in human myocardium
An In-depth Technical Guide on the Core Mechanism of Action of Bucindolol (B125097) in Human Myocardium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a third-generation adrenergic receptor antagonist characterized by a complex pharmacological profile. While primarily classified as a non-selective β-adrenergic receptor (β-AR) blocker, it possesses additional α1-adrenergic antagonist properties and exhibits controversial intrinsic sympathomimetic activity (ISA) or partial agonism.[1][2] More recent evidence further refines its mechanism to include biased agonism, stimulating G protein-independent signaling pathways. This guide provides a comprehensive technical overview of this compound's mechanism of action at the molecular level within the human myocardium, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Receptor Binding and Antagonist Profile
This compound interacts with multiple adrenergic receptor subtypes, which is central to its therapeutic and side-effect profile. Its primary actions are potent, non-selective antagonism of β1- and β2-adrenergic receptors and antagonism of α1-adrenergic receptors.
Beta-Adrenergic Receptor Antagonism
This compound is a high-affinity, competitive antagonist at both β1- and β2-adrenergic receptors, showing no significant subtype selectivity.[3] This blockade is the cornerstone of its action in heart failure, counteracting the chronic sympathetic overstimulation that leads to deleterious cardiac remodeling. The binding affinity of this compound for β-receptors has been quantified through various studies, primarily using radioligand competition binding assays.
Alpha-1 Adrenergic Receptor Antagonism
In addition to its β-blocking properties, this compound is an antagonist at α1-adrenergic receptors.[1] This action contributes to its vasodilatory effects, reducing both preload and afterload on the heart, which is beneficial in the setting of heart failure.[1] The affinity for α1-receptors is lower than for β-receptors.[3]
Other Receptor Interactions
Studies have also investigated this compound's interaction with serotonergic receptors, noting a high affinity for the 5-HT1A receptor.[4] However, functional studies suggest it does not act as an agonist at these receptors, and the clinical relevance of this binding characteristic in the myocardium remains unclear.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's interaction with adrenergic receptors and its effect on downstream signaling molecules.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Ligand/Method | Ki or KB (nM) | Tissue Source | Reference |
| β-Adrenergic (non-selective) | [125I]ICYP Competition | Ki = 3.7 ± 1.3 | Human Ventricular Myocardium | [3] |
| β-Adrenergic (non-selective) | Isoproterenol-stimulated Adenylyl Cyclase | KB = 2.8 ± 0.55 | Human Ventricular Myocardium | [3] |
| β-Adrenergic (non-selective) | Isoproterenol-augmented Contraction | KB = 2.9 ± 1.9 | Human Right Ventricular Trabeculae | [3] |
| α1-Adrenergic | [125I]BE2254 Competition | Ki = 120 | Rat Cardiac Membranes | [3] |
| β1-Adrenergic | [3H]CGP 12.1777 Competition (with ICI 118.551) | Ki = 1.3 | Human Failing Myocardium | [5] |
| β2-Adrenergic | [3H]CGP 12.1777 Competition (with CGP 207.12 A) | Ki = 2.65 | Human Failing Myocardium | [5] |
Ki = Inhibition Constant; KB = Dissociation Constant; ICYP = Iodocyanopindolol.
Table 2: Effect of this compound on cAMP Levels in Human Myocardium
| Compound | Concentration | Effect on cAMP Level | Comparison | Reference |
| Isoproterenol | 10 µM | >2.5-fold increase | Full Agonist | [6][7] |
| This compound | 10 µM | 1.64 ± 0.25-fold increase | Partial Agonist | [6][7] |
| Xamoterol (B1682282) | 5 µM | 2.00 ± 0.27-fold increase | Partial Agonist | [6][7] |
| Carvedilol (B1668590) | 10 µM | No effect on basal cAMP | Neutral Antagonist | [6][7] |
| Metoprolol (B1676517) | 10 µM | ~25% reduction in basal cAMP | Inverse Agonist | [6][7] |
| Propranolol | 10 µM | No effect on basal cAMP | Neutral Antagonist | [6][7] |
Signaling Pathways and Complex Mechanisms
This compound's effects extend beyond simple receptor blockade. Its actions are complicated by partial agonism and biased signaling, which may explain its unique clinical profile.
Canonical Gs-Protein Pathway: Antagonism and Partial Agonism
The canonical signaling pathway for β1- and β2-adrenergic receptors involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). As an antagonist, this compound blocks this pathway when stimulated by agonists like norepinephrine.
However, a significant body of evidence suggests this compound possesses partial agonist activity (or ISA). Unlike neutral antagonists (e.g., carvedilol) that have no effect on basal signaling, or inverse agonists (e.g., metoprolol) that reduce it, this compound can weakly stimulate the Gs pathway, leading to a modest increase in cAMP production.[6][7] This effect is concentration-dependent and has been shown to be approximately 60% of the activity of the known partial agonist xamoterol in normal human myocardial tissue.[6][7]
Contradictory findings exist, with some early studies reporting no evidence of ISA in human ventricular myocardium.[3] A proposed explanation for this discrepancy is that the partial agonist activity of this compound is dependent on the activation state of the β1-AR.[8][9] In the failing human heart, where β-ARs are chronically stimulated and desensitized, this compound's agonist effects may be masked.[8][9]
Figure 1. this compound's Partial Agonist Action on the Gs Pathway.
Biased Agonism
More recent structural and pharmacological studies classify this compound as a biased agonist.[10] This means it can differentially engage signaling pathways downstream of the β1-AR. While acting as a partial agonist or antagonist on the G protein-mediated pathway, this compound has been shown to be an agonist for G protein-independent signaling, such as the mitogen-activated protein kinase (MAPK) pathway, which is mediated by β-arrestin.[10] This biased signaling may contribute to both therapeutic effects and the outcomes observed in clinical trials. The unique interaction of this compound with extracellular loop 2 and transmembrane helix 7 of the β1-AR may be responsible for promoting this G protein-independent signaling.[10]
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis of Bucindolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of Bucindolol, a non-selective β-adrenergic receptor blocker with vasodilating properties. The synthesis is presented in a step-by-step manner, including detailed experimental protocols for the preparation of key intermediates and the final active pharmaceutical ingredient. All quantitative data is summarized in structured tables for clarity and ease of comparison, and the synthesis pathway is visualized using a chemical workflow diagram.
Core Synthesis Pathway
The most common and well-documented synthesis of this compound involves a convergent approach, wherein two key intermediates, α,α-dimethyltryptamine (3) and 2-(oxiran-2-ylmethoxy)benzonitrile (5) , are synthesized separately and then coupled in the final step.
Diagram of the Overall this compound Synthesis Pathway
The Pharmacological Profile of Bucindolol: A Non-Selective Beta-Blocker with Vasodilatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bucindolol (B125097) is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking and mild intrinsic sympathomimetic activities (ISA).[1][2] This unique pharmacological profile confers both vasodilatory and sympatholytic effects, distinguishing it from earlier generations of beta-blockers.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, pharmacokinetics, pharmacodynamics, and clinical trial data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and development efforts.
Receptor Pharmacology
This compound exhibits a complex interaction with multiple adrenergic receptors, contributing to its distinct clinical effects. Its primary mechanism of action is the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[4][5] Additionally, it possesses α1-adrenergic receptor antagonist activity, which contributes to its vasodilatory effects.[6] The presence and clinical relevance of intrinsic sympathomimetic activity (ISA) have been a subject of debate.[3][7]
Receptor Binding Affinities
The binding affinity of this compound for various adrenergic and serotonergic receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| β-Adrenergic (non-selective) | 3.7 ± 1.3 | Human Ventricular Myocardium | [4] |
| α1-Adrenergic | 120 | Rat Cardiac Membranes | [4] |
| α1-Adrenergic | 69 | Not Specified | [6] |
| 5-HT1A | 11 | Not Specified | [6] |
| 5-HT2A | 382 | Not Specified | [6] |
Table 1: this compound Receptor Binding Affinities.
Signaling Pathways
The binding of this compound to β-adrenergic receptors antagonizes the downstream signaling cascade initiated by catecholamines. This primarily involves the inhibition of adenylyl cyclase activation and subsequent reduction in intracellular cyclic AMP (cAMP) levels. The α1-adrenergic blockade by this compound leads to vasodilation by preventing norepinephrine-mediated smooth muscle contraction.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in healthy volunteers and patient populations. It is characterized by rapid absorption and extensive first-pass metabolism.
| Parameter | Value | Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.6 hours | Healthy Volunteers | [8] |
| Elimination Half-life (T½) | 3.6 hours | Healthy Volunteers | [8] |
| Oral Bioavailability | ~30% | Not Specified |
Table 2: Pharmacokinetic Parameters of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its receptor interactions, leading to changes in cardiovascular hemodynamics.
Hemodynamic Effects
-
Heart Rate: this compound reduces exercise-induced tachycardia.[8] However, its effect on resting heart rate is minimal, which may be attributed to its intrinsic sympathomimetic activity.[8]
-
Blood Pressure: this compound lowers blood pressure, an effect attributed to both its β-blocking and α1-blocking (vasodilatory) properties.[9]
-
Cardiac Function: In patients with heart failure, this compound has been shown to improve left ventricular ejection fraction.[1]
Intrinsic Sympathomimetic Activity (ISA)
The presence and significance of ISA with this compound have been debated. Some studies in animal models have demonstrated partial agonist activity.[3] In human myocardial tissue, some evidence suggests that this compound can increase cAMP levels, indicating a degree of ISA.[3][10] This partial agonism may contribute to the differing clinical outcomes observed compared to other beta-blockers without ISA.[7]
Clinical Trials
The most significant clinical trial evaluating this compound is the Beta-Blocker Evaluation of Survival Trial (BEST).
The BEST Trial
The BEST trial was a large-scale, randomized, double-blind, placebo-controlled study designed to assess the effect of this compound on all-cause mortality in patients with advanced chronic heart failure (NYHA class III-IV).[11][12][13][14][15]
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| All-Cause Mortality | 30% | 33% | 0.13 | [11] |
| Cardiovascular Mortality | 25% | 29% | 0.04 | [11] |
| Hospitalization for Heart Failure | 35% | 42% | <0.001 | [11] |
Table 3: Key Outcomes of the BEST Trial.
While the trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality, it did demonstrate a significant reduction in cardiovascular mortality and hospitalizations for heart failure.[11] Subgroup analyses suggested a differential treatment effect based on race, with non-black patients appearing to derive a greater benefit.[11][16]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol outlines the general steps for determining the binding affinity of this compound for β-adrenergic receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a tissue source rich in the target receptor (e.g., human ventricular myocardium).[17][18][19]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-iodocyanopindolol for β-receptors) and a range of concentrations of unlabeled this compound.[7][20][21]
-
Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.[18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[19]
Adenylyl Cyclase Activity Assay
This protocol describes a method to assess the functional effect of this compound on adenylyl cyclase activity, which is indicative of its antagonist or partial agonist properties.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a suitable source as described in the radioligand binding assay protocol.[22][23][24][25]
-
Reaction Setup: In separate reaction tubes, combine the membrane preparation with a reaction buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), and the test compound (this compound) at various concentrations.[22][26]
-
Stimulation/Inhibition: To assess antagonist activity, include a known β-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase. To investigate ISA, this compound is added alone.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for the enzymatic conversion of ATP to cAMP.[22]
-
Termination: Stop the reaction, often by heat inactivation or the addition of a stop solution.
-
cAMP Quantification: Measure the amount of cAMP produced using a sensitive method such as a competitive immunoassay (e.g., ELISA) or chromatographic techniques.[27]
-
Data Analysis: Compare the amount of cAMP produced in the presence of this compound to control conditions (basal, agonist-stimulated) to determine its effect on adenylyl cyclase activity.[10]
Conclusion
This compound is a non-selective beta-blocker with a multifaceted pharmacological profile that includes α1-adrenergic antagonism and potential intrinsic sympathomimetic activity. This combination of properties results in both negative chronotropic and inotropic effects, as well as vasodilation. While the BEST trial did not meet its primary endpoint for all-cause mortality, it demonstrated significant benefits in reducing cardiovascular mortality and heart failure-related hospitalizations. The complex pharmacology of this compound, particularly the debate surrounding its ISA, warrants further investigation to fully elucidate its therapeutic potential and optimize its use in specific patient populations. The detailed methodologies and visualizations provided in this guide serve as a resource for researchers and drug development professionals to further explore the intricate mechanisms of this compound and similar cardiovascular agents.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound has serotonin and alpha-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 12. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Design of the Beta-Blocker Evaluation Survival Trial (BEST). The BEST Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-Blocker Evaluation in Survival Trial (BEST) | Clinical Research Trial Listing [centerwatch.com]
- 16. mrctcenter.org [mrctcenter.org]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand binding and competition assays [bio-protocol.org]
- 21. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A simple, sensitive method for the assay of adenyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. ahajournals.org [ahajournals.org]
Initial Clinical Investigations of Bucindolol in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucindolol is a third-generation beta-blocker with non-selective β1- and β2-adrenergic receptor antagonist properties, as well as α1-adrenergic receptor blocking capabilities, contributing to its vasodilatory effects.[1] Initial clinical investigations in the late 20th century explored its potential as a therapeutic agent for heart failure, a condition characterized by the heart's inability to pump blood effectively. This technical guide provides an in-depth overview of the core clinical and preclinical studies that formed the initial body of evidence for this compound in the context of heart failure.
I. Key Clinical Investigations
The primary investigation into the efficacy of this compound for heart failure was the Beta-Blocker Evaluation of Survival Trial (BEST) . Prior to this large-scale trial, smaller studies explored the dose-response relationship and hemodynamic effects of this compound.
A. The Beta-Blocker Evaluation of Survival Trial (BEST)
The BEST trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the effect of this compound on all-cause mortality in patients with advanced heart failure.[2][3]
Patient Population: The trial enrolled 2,708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction (LVEF) of 35% or less.[2]
Inclusion Criteria:
-
Age 18 years or older.
-
NYHA class III or IV heart failure.
-
Left ventricular ejection fraction (LVEF) ≤ 35%.
-
Receiving standard therapy for heart failure, including diuretics and ACE inhibitors.
Exclusion Criteria:
-
Heart failure due to uncorrected primary valvular disease.
-
Recent myocardial infarction (within 3 months).
-
Unstable angina.
-
Systolic blood pressure < 85 mmHg.
-
Heart rate < 60 beats per minute.
Treatment Regimen: Patients were randomly assigned to receive either this compound or a placebo.[2]
-
Initial Dose: this compound was initiated at 3 mg twice daily.[2]
-
Dose Titration: The dose was gradually increased every two weeks, as tolerated by the patient, through increments of 6.25 mg, 12.5 mg, and 25 mg twice daily, to a target dose of 50 mg twice daily. For patients weighing more than 75 kg, the target dose was 100 mg twice daily.[2]
Data Collection: Baseline data included a medical history, physical examination, electrocardiogram (ECG), and radionuclide ventriculography to measure LVEF.[4] Follow-up assessments were conducted at regular intervals to monitor clinical status, adverse events, and vital signs.
Statistical Analysis: The primary endpoint was all-cause mortality. Secondary endpoints included cardiovascular mortality, the composite of death or heart transplantation, and hospitalization for any reason. The analysis was based on the intention-to-treat principle.
| Outcome | This compound Group (n=1354) | Placebo Group (n=1354) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| All-Cause Mortality | 30% | 33% | 0.90 (0.78 - 1.02) | 0.10 |
| Secondary Endpoints | ||||
| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74 - 0.99) | 0.04 |
| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77 - 0.99) | 0.04 |
| Any Hospitalization | 61% | 65% | 0.92 (0.84 - 1.01) | 0.08 |
| Hospitalization for Heart Failure | 35% | 42% | 0.78 (0.69 - 0.88) | <0.001 |
Data sourced from the Beta-Blocker Evaluation of Survival Trial Investigators.[2]
Caption: Workflow of the Beta-Blocker Evaluation of Survival Trial (BEST).
B. Early Dose-Response Clinical Trial
Prior to the BEST trial, a smaller multicenter study investigated the dose-response characteristics of this compound in patients with heart failure.[5]
Patient Population: 139 subjects with NYHA class II or III heart failure and an LVEF of ≤ 0.40.[5]
Treatment Regimen: Patients were randomized to one of four groups: placebo, low-dose this compound (12.5 mg/day), medium-dose this compound (50 mg/day), or high-dose this compound (200 mg/day) for 12 weeks.[5]
| Treatment Group | Mean Change in LVEF (absolute %) |
| Placebo | +1.8 |
| Low-Dose this compound (12.5 mg/day) | +3.2 |
| Medium-Dose this compound (50 mg/day) | +4.7 |
| High-Dose this compound (200 mg/day) | +7.8 |
Data sourced from Bristow et al.[5]
II. Preclinical Investigations: Mechanism of Action
This compound's mechanism of action involves its interaction with adrenergic receptors and subsequent effects on intracellular signaling pathways.
A. Receptor Binding Affinity
This compound is a non-selective beta-blocker, meaning it has a high affinity for both β1 and β2 adrenergic receptors. It also exhibits antagonist activity at α1-adrenergic receptors.[1]
A standard method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [125I]-Iodocyanopindolol for beta-receptors).
-
Varying concentrations of unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[6]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or varying concentrations of this compound.[6]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[6]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
| Receptor | Ki (nM) |
| β1-adrenergic | 0.8 |
| β2-adrenergic | 0.5 |
| α1-adrenergic | 29 |
Ki values represent the concentration of this compound required to occupy 50% of the receptors.
B. Signaling Pathways
This compound's therapeutic effects in heart failure are mediated through its modulation of the β-adrenergic signaling cascade. In heart failure, chronic stimulation of this pathway by catecholamines leads to detrimental effects on the heart, including myocyte apoptosis and adverse cardiac remodeling.
By blocking the β-adrenergic receptors, this compound prevents the binding of norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade. This includes the inhibition of adenylyl cyclase activation, which in turn reduces the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). The attenuation of this pathway is thought to contribute to the beneficial effects of this compound in heart failure.
Caption: this compound's mechanism of action on the β-adrenergic signaling pathway.
The effect of this compound on the β-adrenergic signaling pathway can be assessed by measuring its impact on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
ATP (substrate for adenylyl cyclase).
-
A β-agonist (e.g., isoproterenol) to stimulate the pathway.
-
Varying concentrations of this compound.
-
Assay buffer.
-
A method to quantify cAMP production (e.g., radioimmunoassay or enzyme-linked immunosorbent assay - ELISA).
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the β-agonist and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction.
-
Measure the amount of cAMP produced in each sample.
-
Plot the cAMP concentration against the this compound concentration to determine the inhibitory effect of this compound on adenylyl cyclase activity.
III. Summary and Conclusion
Initial clinical investigations of this compound in heart failure, culminating in the BEST trial, demonstrated a complex profile. While the primary endpoint of all-cause mortality was not significantly reduced in the overall population, this compound did show benefits in reducing cardiovascular mortality and hospitalizations for heart failure.[2] Earlier dose-ranging studies indicated a dose-dependent improvement in left ventricular function.[5]
Preclinical studies elucidated this compound's mechanism of action as a non-selective beta-blocker with additional alpha-blocking properties. Its ability to antagonize the β-adrenergic signaling pathway provides a clear rationale for its use in heart failure, a state of chronic sympathetic overactivation.
The findings from these initial investigations have paved the way for further research, including pharmacogenomic studies to identify patient populations who may derive the most benefit from this compound therapy. This technical guide provides a foundational understanding of the early clinical and preclinical data that have shaped the ongoing evaluation of this compound in the management of heart failure.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 3. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
Bucindolol and its Impact on Adrenergic Receptor Density: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol (B125097) is a third-generation, non-selective β-adrenergic receptor blocker that also exhibits α1-adrenergic receptor antagonist properties. Its complex pharmacological profile, which includes partial agonist activity, distinguishes it from other β-blockers and results in unique effects on adrenergic receptor density. This document provides a comprehensive technical overview of the current understanding of this compound's influence on β1, β2, and α1 adrenergic receptor densities, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Introduction to this compound's Mechanism of Action
This compound is a non-selective antagonist of both β1- and β2-adrenergic receptors, and it also possesses α1-adrenergic receptor blocking activity, contributing to its vasodilatory effects. Unlike some other β-blockers, this compound does not appear to cause upregulation of downregulated β1-adrenergic receptors. Furthermore, evidence suggests that this compound can act as a partial agonist, particularly at the β1-adrenergic receptor. This partial agonism is dependent on the activation state of the receptor, a factor that may contribute to the variable clinical outcomes observed with this drug.
Quantitative Effects of this compound on Adrenergic Receptor Density
Table 1: Effect of this compound on β-Adrenergic Receptor Density
| Tissue/Cell Type | Receptor Subtype | This compound Concentration | Duration of Treatment | Change in Receptor Density (Bmax) | Reference |
| Cultured embryonic chick cardiac myocytes | β (non-selective) | 1 µM | 24 hours | Significant decrease | |
| Hamster DDT1 MF2 cell line | β (non-selective) | 1 µM | 24 hours | Decrease | |
| Human Failing Myocardium | β (non-selective) | N/A (Chronic Treatment) | N/A | No restoration of downregulated receptors |
Note: Specific Bmax values (e.g., in fmol/mg protein) were not consistently reported in the abstracts reviewed. Access to full-text articles would be necessary to populate this table with more precise quantitative data.
Table 2: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Tissue/Cell Type | Reference |
| β1-adrenergic | 3.7 ± 1.3 x 10⁻⁹ M | Human ventricular myocardium | |
| β2-adrenergic | Non-selective | Human ventricular myocardium | |
| α1-adrenergic | 1.2 x 10⁻⁷ M | Rat cardiac membranes | |
| α1-adrenergic | 69 nM | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound on adrenergic receptor density.
Radioligand Binding Assay for Receptor Density (Bmax)
This protocol is a synthesized representation based on standard methods and details from studies investigating β-blocker effects.
Objective: To quantify the total number of adrenergic receptors (Bmax) in a given tissue or cell preparation.
Materials:
-
Tissue homogenates or cell membrane preparations
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors, [¹²⁵I]BE2254 for α1-receptors)
-
Non-labeled antagonist (e.g., propranolol (B1214883) for β-receptors, phentolamine (B1677648) for α1-receptors) to determine non-specific binding
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the incubation buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of the radioligand to the tubes.
-
To a parallel set of tubes, add the same concentrations of radioligand plus a high concentration of the non-labeled antagonist to determine non-specific binding.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration. The data should fit a hyperbolic curve.
-
Use non-linear regression analysis to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
-
In Vitro Autoradiography for Receptor Localization and Density
This protocol provides a general workflow for visualizing and quantifying adrenergic receptor distribution in tissue sections.
Objective: To determine the anatomical distribution and relative density of adrenergic receptors in tissue sections.
Materials:
-
Frozen tissue sections mounted on microscope slides
-
Radioligand (as above)
-
Incubation buffer
-
Washing buffers
-
X-ray film or phosphor imaging screens
-
Image analysis software
Procedure:
-
Tissue Sectioning: Cut thin (e.g., 10-20 µm) frozen tissue sections using a cryostat and thaw-mount them onto slides.
-
Incubation:
-
Incubate the slides with a solution containing the radioligand at a concentration near its Kd.
-
For determining non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration of a non-labeled antagonist.
-
-
Washing: Wash the slides in cold buffer to remove unbound radioligand.
-
Drying: Quickly dry the slides using a stream of cold, dry air.
-
Exposure: Appose the dried slides to X-ray film or a phosphor imaging screen in a light-tight cassette. The exposure time will vary depending on the radioactivity.
-
Image Development and Analysis: Develop the film or scan the imaging screen to obtain an autoradiogram. Use image analysis software to quantify the optical density in different regions of the tissue, which corresponds to the receptor density.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to understanding this compound's effects.
Adrenergic Receptor Signaling Pathway
The Enigmatic Partial Agonism of Bucindolol: A Technical Guide to its Intrinsic Sympathomimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol (B125097), a non-selective β-adrenergic receptor antagonist with additional α1-blocking and vasodilatory properties, has a complex pharmacological profile characterized by a debated intrinsic sympathomimetic activity (ISA). This technical guide provides an in-depth exploration of the molecular mechanisms, experimental evidence, and quantitative data defining this compound's partial agonism. Evidence suggests that this compound's ISA is not a fixed property but is dynamically influenced by the activation state of the β1-adrenergic receptor, a nuance with significant implications for its clinical application, particularly in the context of heart failure. This document synthesizes findings from key studies, presenting detailed experimental protocols, quantitative data in structured tables, and visual representations of the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: The Controversy Surrounding this compound's ISA
The classification of β-blockers often hinges on the presence or absence of intrinsic sympathomimetic activity—the capacity of a drug to weakly activate the receptor it is blocking. While some β-blockers are pure antagonists or even inverse agonists, others exhibit partial agonism. Early investigations into this compound's effects on human myocardium did not detect significant ISA[1]. However, subsequent, more nuanced studies have revealed that this compound can indeed act as a partial agonist, particularly at the β1-adrenergic receptor[2][3][4]. This partial agonism has been a subject of considerable debate, especially in light of the Beta-Blocker Evaluation of Survival Trial (BEST), where this compound did not demonstrate a mortality benefit in heart failure patients, unlike other β-blockers lacking ISA[2][3]. It has been postulated that this partial agonist activity might contribute to this difference in clinical outcomes[2][3][5].
Molecular Mechanism of this compound's Intrinsic Sympathomimetic Activity
This compound's ISA is rooted in its interaction with the β-adrenergic receptor and the subsequent downstream signaling cascade. As a partial agonist, this compound binds to the β-adrenergic receptor and induces a conformational change that is intermediate between that caused by a full agonist (like isoproterenol) and a neutral antagonist. This leads to a submaximal activation of the receptor.
The primary signaling pathway involves:
-
Receptor Binding and G-Protein Coupling: this compound binds to β1- and β2-adrenergic receptors. This binding promotes the coupling of the receptor to the stimulatory G-protein (Gs)[2][5]. Guanine nucleotide modulation of competition-binding curves has confirmed that this compound recognizes a high-affinity agonist-binding site[1][5].
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gsα) stimulates adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP)[2].
-
Increased Intracellular cAMP: The resulting increase in intracellular cAMP levels is a hallmark of β-adrenergic agonism[6][7][8]. This second messenger then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.
However, a pivotal finding is that the manifestation of this compound's partial agonism is contingent on the activation state of the β1-adrenergic receptor[2][3][4]. In states of chronic sympathetic activation, such as heart failure, β-adrenergic receptors become desensitized. In this "low-activation" state, the partial agonist effect of this compound is masked[2][3][4]. Conversely, if the receptors are "resensitized," for instance by pretreatment with an inverse agonist like metoprolol (B1676517), this compound's ability to increase receptor activation and subsequent signaling becomes apparent[2][3][4].
Quantitative Analysis of this compound's ISA
The intrinsic sympathomimetic activity of this compound has been quantified across various experimental models, yielding valuable comparative data.
Table 1: In Vitro Effects of this compound on cAMP Levels and Contractility
| Experimental Model | Parameter Measured | This compound Effect | Comparator | Reference |
| Myocardial strips from non-failing human hearts | cAMP accumulation | 1.64 ± 0.25-fold increase over control | Xamoterol: 2.00 ± 0.27-fold increase | [6][7] |
| Myocardial strips from rat hearts | cAMP accumulation | 2.46 ± 0.42-fold increase over control | Xamoterol: 1.92 ± 0.27-fold increase | [8] |
| Isolated, electrically stimulated left ventricular muscle-strip preparations from failing human myocardium (pretreated with metoprolol) | Force of contraction | 43 ± 9% maximal increase at 1 μmol/L | Untreated/isoproterenol-pretreated: No change | [2][3] |
| Isolated muscle preparations of human left ventricular myocardium from failing hearts (forskolin-stimulated) | Force of contraction | Increased in 38% of muscles (17.1 ± 8.4% at 100 nmol/L); Decreased in 62% | Metoprolol: Decreased in all experiments (89.4 ± 2.2%) | [5] |
Table 2: In Vivo and Ex Vivo Effects of this compound on Heart Rate
| Experimental Model | Parameter Measured | This compound Effect | Comparator | Reference |
| Isolated right atria from transgenic mice with cardiac overexpression of human β1-ARs | Spontaneous beating frequency | 78 ± 11 bpm increase | 47% of xamoterol's effect; 38% of isoproterenol's effect | [2] |
| Pithed rat | Heart rate | 44% of the maximal increase produced by isoproterenol (B85558) (90 ± 6 vs. 205 ± 11 bpm) | Carvedilol (B1668590): No significant effect | [9] |
| Reserpinized anesthetized rats | Heart rate | Increased heart rate, equipotent with isoprenaline at 0.25 nmol/kg | Effect declined with increasing doses | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings related to this compound's ISA.
Measurement of cAMP Accumulation in Myocardial Tissue
-
Tissue Preparation: Myocardial strips (approximately 1 mm³) are obtained from rat or non-failing human hearts. The viability of the tissue is confirmed for at least 48 hours in normoxic tissue culture using methods like the MTT assay and histology[7].
-
Experimental Procedure: Freshly isolated myocardial strips are exposed to varying concentrations of β-adrenergic agonists and antagonists, including this compound, for a specified duration (e.g., 15 minutes).
-
cAMP Assay: Following incubation, the tissue is processed to extract and quantify intracellular cAMP levels, typically using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. Results are often expressed as a fold-change over basal (control) levels[6][7].
Assessment of Inotropic Effects in Isolated Myocardial Preparations
-
Tissue Preparation: Left ventricular muscle-strip preparations are isolated from failing human myocardium[2][3]. These strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C and electrically stimulated.
-
Experimental Conditions:
-
Measurement of Contractile Force: The force of contraction is measured isometrically. After establishing a stable baseline, cumulative concentration-response curves for this compound are generated[2][3]. In some protocols, forskolin (B1673556) (a direct adenylyl cyclase activator) is added to facilitate the coupling of Gs to adenylyl cyclase and amplify the effects of partial agonists[5].
Evaluation of Chronotropic Effects in Isolated Atria
-
Animal Model: Transgenic mice with cardiac-specific overexpression of the human β1-adrenergic receptor and wild-type littermates are used[2].
-
Tissue Preparation: The right atria are dissected and mounted in an organ bath containing a physiological salt solution at 37°C.
-
Measurement of Beating Frequency: The spontaneous beating frequency of the atria is recorded. After a stabilization period, this compound is added to the bath, and the change in beating frequency is measured. The effect can be compared to that of a full agonist (isoproterenol) and another partial agonist (xamoterol). The specificity of the effect is confirmed by its blockade with a non-selective β-blocker like propranolol[2].
Visualizing the Pathways and Workflows
Signaling Pathway of this compound's Intrinsic Sympathomimetic Activity
Caption: Signaling cascade initiated by this compound's partial agonism at the β-adrenergic receptor.
Experimental Workflow for Assessing Inotropic Effects of this compound
Caption: Workflow for studying this compound's inotropic effects under different receptor activation states.
Conclusion and Future Directions
The intrinsic sympathomimetic activity of this compound is a nuanced and conditional property, heavily dependent on the physiological context, specifically the activation state of the β1-adrenergic receptor. In non-failing myocardium or in experimental conditions that "resensitize" the β-adrenergic signaling pathway, this compound demonstrates clear partial agonist effects, leading to Gs-mediated adenylyl cyclase activation and increased cAMP production. However, in the desensitized state characteristic of chronic heart failure, this ISA is largely masked.
This understanding is critical for drug development professionals and researchers. The variable expression of ISA may explain some of the divergent clinical trial results observed with this compound compared to other β-blockers. Future research should focus on:
-
Genotype-Phenotype Correlations: Investigating how genetic polymorphisms in the β1-adrenergic receptor and other components of the signaling pathway influence the degree of this compound's ISA.
-
Long-term Effects of Partial Agonism: Elucidating the chronic consequences of low-level, persistent β-adrenergic receptor stimulation by partial agonists in the setting of heart failure.
-
Development of Novel β-Blockers: Designing β-blockers with tailored levels of ISA for specific patient populations or disease states.
By continuing to unravel the complexities of this compound's interaction with the β-adrenergic system, the scientific community can better position this and future compounds for optimal therapeutic benefit.
References
- 1. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. karger.com [karger.com]
- 10. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bucindolol Metabolism and Hepatic Cytochrome P450 Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of bucindolol (B125097), a non-selective beta-adrenergic receptor antagonist with mild vasodilator properties. The primary focus is on its interaction with hepatic cytochrome P450 (CYP) pathways, offering detailed insights for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The key enzyme responsible for its oxidative metabolism is CYP2D6 . This metabolic pathway leads to the formation of various metabolites, with 5-hydroxythis compound being a major product. Understanding the kinetics and pathways of this compound metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response, which can be influenced by genetic polymorphisms of the CYP2D6 enzyme.
This compound Metabolism and the Role of Cytochrome P450
This compound is subject to significant hepatic metabolism, which is a major determinant of its oral bioavailability and clearance. The cytochrome P450 superfamily of enzymes, located primarily in the liver, plays a central role in the biotransformation of this compound.
Primary Metabolic Pathway: Hydroxylation by CYP2D6
The principal metabolic pathway for this compound is hydroxylation, and evidence strongly indicates that CYP2D6 is the specific isozyme responsible for this reaction[1]. This enzymatic process results in the formation of hydroxylated metabolites.
One of the major identified metabolites of this compound is 5-hydroxythis compound [2]. The formation of this metabolite is a direct consequence of the oxidative action of CYP2D6 on the this compound molecule.
Quantitative Analysis of this compound Metabolism
While the qualitative role of CYP2D6 in this compound metabolism is established, detailed quantitative data on the kinetics of this interaction is limited in publicly available literature. The following table summarizes the key pharmacokinetic parameters of this compound and its major metabolite.
| Parameter | This compound | 5-Hydroxythis compound | Reference |
| Metabolizing Enzyme | CYP2D6 | - | [1] |
| Mean Terminal Elimination Half-life (t½) | 8.0 ± 4.5 hours | 0.15 ± 0.13 hours | [2] |
Further research is required to determine the specific Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the metabolism of this compound by CYP2D6, as well as the precise percentage of this compound clearance attributable to this pathway.
Experimental Protocols for Studying this compound Metabolism
The following sections outline detailed methodologies for key experiments to investigate the metabolism of this compound by hepatic cytochrome P450 enzymes.
In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)
This protocol is designed to determine the metabolic stability of this compound and identify the metabolites formed by the mixed-function oxidase system present in HLMs.
Materials:
-
This compound hydrochloride
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not metabolized by CYPs)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
This compound solution (final concentration typically 1-10 µM)
-
Pooled HLMs (final protein concentration typically 0.5-1 mg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify formed metabolites.
-
The LC method should be optimized to achieve chromatographic separation of this compound and its potential metabolites.
-
The MS/MS detection should be performed in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Reaction Phenotyping using Recombinant Human CYP Isoforms
This protocol aims to identify the specific CYP isozyme(s) responsible for this compound metabolism.
Materials:
-
This compound hydrochloride
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)
-
NADPH regenerating system
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Control microsomes (from the same expression system, without the CYP enzyme)
-
Acetonitrile (ACN)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes.
-
Each mixture should contain the buffer, this compound, and the respective recombinant enzyme or control microsomes.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time period (e.g., 60 minutes).
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the HLM protocol (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to measure the depletion of this compound and the formation of metabolites in the presence of each CYP isoform.
-
-
Data Analysis:
-
Compare the rate of metabolism (this compound depletion or metabolite formation) across the different CYP isoforms.
-
A significantly higher rate of metabolism in the presence of a specific CYP isoform compared to the control and other isoforms indicates its primary role in this compound metabolism.
-
Visualizing Metabolic Pathways and Experimental Workflows
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic transformation of this compound.
Caption: Primary metabolic pathway of this compound to 5-hydroxythis compound mediated by CYP2D6.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the general workflow for conducting in vitro metabolism studies of this compound.
Caption: General workflow for in vitro this compound metabolism studies.
Conclusion
This compound is extensively metabolized in the liver, with CYP2D6 playing a pivotal role in its oxidative clearance to form metabolites such as 5-hydroxythis compound. The provided experimental protocols offer a framework for researchers to further investigate the quantitative aspects of this compound metabolism and to identify other potential metabolic pathways. A thorough understanding of these processes is essential for optimizing the therapeutic use of this compound and for predicting and managing potential drug interactions in clinical practice. The significant interindividual variability in CYP2D6 activity underscores the importance of pharmacogenetic considerations in personalizing this compound therapy.
References
Discovery and development history of Bucindolol
An In-depth Technical Guide to the Discovery and Development of Bucindolol (B125097)
Introduction
This compound is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking and mild vasodilatory properties.[1][2] Its development history is unique among cardiovascular drugs, marked by a journey from a promising heart failure candidate to a pivotal case study in the field of pharmacogenomics. Despite failing to meet its primary endpoint in a major clinical trial, subsequent analyses of the Beta-Blocker Evaluation of Survival Trial (BEST) revealed genotype-dependent effects that have reshaped our understanding of individualized therapy in heart failure.[1][3] This guide provides a detailed technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, and the pharmacogenomic insights that define its legacy.
Discovery and Synthesis
This compound was developed as a non-selective beta-blocker with vasodilatory properties intended for the treatment of hypertension and heart failure.[4][5] The chemical synthesis of this compound involves the combination of two key intermediates.
The synthesis begins with the displacement of the dimethylamino group from gramine, which is then reduced to form an amine intermediate. Separately, 2-hydroxybenzonitrile (B42573) reacts with epichlorohydrin (B41342) to create an epoxide. The final step involves the reaction of these two intermediates to yield this compound (2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethyl-ethyl]amino]propoxy]benzonitrile).[6]
Pharmacodynamics and Mechanism of Action
This compound's pharmacological profile is complex, characterized by its interaction with multiple adrenergic receptors and a debated level of intrinsic sympathomimetic activity (ISA).
Receptor Binding and Antagonism
This compound is a non-selective competitive antagonist at β1- and β2-adrenergic receptors and also exhibits antagonist activity at α1-adrenergic receptors, which contributes to its vasodilatory effect.[1][7] It demonstrates high affinity for β-receptors, as determined by radioligand binding studies.[8]
| Receptor Target | Binding Affinity (Ki) | Species/Tissue | Reference |
| β-Adrenergic (non-selective) | 3.7 ± 1.3 nM | Human Ventricular Myocardium | [8] |
| β-Adrenergic (antagonism KB) | 2.8 ± 0.55 nM | Human Ventricular Myocardium (Adenylate Cyclase Assay) | [8] |
| α1-Adrenergic | 120 nM | Rat Cardiac Membranes | [8] |
Signaling Pathways
The primary mechanism of β-blockers involves the inhibition of the β-adrenergic signaling cascade. Upon stimulation by catecholamines like norepinephrine, β1-receptors on cardiomyocytes activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility and heart rate. This compound blocks the initial step of this pathway at the receptor level.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 4. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic properties of this compound, a beta-adrenoreceptor blocking drug with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucindolol's Vasodilatory Properties and Alpha-1 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol (B125097) is a nonselective beta-adrenergic receptor antagonist that also possesses vasodilatory properties.[1][2] This vasodilatory action is, in part, attributed to its antagonism of alpha-1 adrenergic receptors.[3][4] By blocking these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, such as norepinephrine, leading to a reduction in systemic vascular resistance and blood pressure.[1][5] This technical guide provides an in-depth overview of the vasodilatory properties of this compound with a core focus on its alpha-1 antagonism, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative data related to this compound's alpha-1 adrenergic antagonism and its hemodynamic effects.
Table 1: Receptor Binding and Functional Antagonism
| Parameter | Value | Species/Tissue | Reference |
| Ki (Alpha-1 Adrenergic Receptor) | 69 nM | Not Specified | [3] |
| pA2 (Phenylephrine-induced pressor response) | 7.18 ± 0.10 | Rat (in vivo) | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Hemodynamic Effects in Humans
| Parameter | Study Population | This compound Dose | Change from Baseline | Reference |
| Systemic Vascular Resistance | Patients with Congestive Heart Failure | 3 months treatment | Decreased from 1,888 to 1,481 dynes·s·cm⁻⁵ (p=0.04) | [6] |
| Systemic Vascular Resistance | Patients with Essential Hypertension | 150 mg (single dose) | Reduced from 1,555 ± 339 to 1,311 ± 467 dynes·s·cm⁻⁵ (p<0.01) | [1] |
| Mean Arterial Pressure | Patients with Essential Hypertension | 50-200 mg (3 times daily for 4 weeks) | 11 ± 7% reduction (supine, p<0.001), 11 ± 6% reduction (standing, p<0.001) | [1] |
| Standing Diastolic Blood Pressure | Patients with Mild to Moderate Essential Hypertension | Not specified | Reduced from 108 ± 5 mmHg (placebo) to 97 ± 9 mmHg | [2] |
| Forearm Vascular Resistance | Mild-to-moderate Hypertensive Men | 100, 200, and 300 mg/d | Decreased (p<0.05 at 4 hr postdose) | [5] |
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.
Objective: To quantify the affinity of this compound for alpha-1 adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing alpha-1 adrenergic receptors (e.g., from transfected cell lines or tissue homogenates like rat cerebral cortex).
-
Radioligand: [³H]-Prazosin (a selective alpha-1 adrenergic receptor antagonist).
-
Non-labeled competing ligand: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reaction tubes:
-
Total Binding: Contains cell membranes and [³H]-Prazosin.
-
Non-specific Binding: Contains cell membranes, [³H]-Prazosin, and a high concentration of a non-labeled alpha-1 antagonist (e.g., phentolamine) to saturate the receptors.
-
Competitive Binding: Contains cell membranes, [³H]-Prazosin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Assay for Functional Vasodilation
This protocol describes a method to assess the functional antagonist activity of this compound on alpha-1 adrenergic receptor-mediated vasoconstriction.
Objective: To determine the potency of this compound in antagonizing phenylephrine-induced contraction in isolated arterial rings.
Materials:
-
Isolated arterial tissue (e.g., rat thoracic aorta).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Phenylephrine (B352888) (an alpha-1 adrenergic receptor agonist).
-
This compound.
-
Isolated tissue bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the artery and cut it into rings of 2-3 mm width. Suspend the rings in the organ baths filled with PSS.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a basal resting tension (e.g., 1-2 grams). Wash the tissues with fresh PSS every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.
-
Antagonist Incubation: Incubate the tissues with either vehicle or varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add phenylephrine to the baths in a cumulative manner, increasing the concentration in logarithmic increments. Record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the phenylephrine concentration for both vehicle- and this compound-treated tissues.
-
The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism.
-
A Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
-
Mandatory Visualizations
Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing the alpha-1 antagonist properties of a compound.
References
- 1. Efficacy of this compound in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has serotonin and alpha-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects during rest and exercise of this compound in hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Structure and Chemical Properties of Bucindolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucindolol is a non-selective β-adrenergic receptor antagonist with additional α1-blocking and partial β-agonist (intrinsic sympathomimetic) activities. This unique pharmacological profile, characterized by biased agonism, has positioned this compound as a subject of significant interest in cardiovascular research, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and detailed experimental protocols relevant to the study of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile, is a complex molecule featuring an aryloxypropanolamine core structure, which is characteristic of many β-blockers. Its structure incorporates a benzonitrile (B105546) group and an indole (B1671886) moiety, contributing to its distinct pharmacological properties.[1]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₅N₃O₂ | [1][2] |
| Molar Mass | 363.46 g/mol | [1][2] |
| Melting Point | 125-127 °C | [3] |
| Melting Point (HCl salt) | 185-187 °C | [3] |
| pKa | 8.86 | [3] |
| LogP (Partition Coefficient) | 3.3 (XLogP3-AA) | |
| Water Solubility | Soluble | [3] |
| Binding Affinity (Ki) | ||
| β1-adrenergic receptor | 3.7 ± 1.3 nM | [4] |
| β2-adrenergic receptor | Non-selective | [2][5] |
| α1-adrenergic receptor | 120 nM | [4] |
| 5-HT1A receptor | 11 nM | |
| 5-HT2A receptor | 382 nM |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as initially described by Kreighbaum et al. in the Journal of Medicinal Chemistry (1980).[3] The general scheme is outlined below.
Workflow for the Synthesis of this compound
Caption: General synthesis pathway of this compound.
Detailed Experimental Protocol for Synthesis
A detailed, step-by-step protocol based on the principles outlined in the literature is provided here for informational purposes. Researchers should consult the primary literature and adapt the procedure as necessary for their specific laboratory conditions.
Step 1: Synthesis of 3-(2-Methyl-2-nitropropyl)indole (2)
-
To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol (B145695), add 2-nitropropane dropwise while cooling in an ice bath.
-
Add a solution of gramine (1) in dioxane to the mixture.
-
Reflux the reaction mixture for several hours.
-
After cooling, pour the mixture into ice water and acidify with hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 3-(2-methyl-2-nitropropyl)indole (2).
Step 2: Synthesis of α,α-Dimethyltryptamine (3)
-
Reduce the nitro-indole derivative (2) using a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous solvent like diethyl ether or tetrahydrofuran.
-
The reaction is typically carried out under an inert atmosphere and at reflux temperature.
-
After the reaction is complete, carefully quench the excess reducing agent and work up the reaction mixture to isolate the crude amine.
-
Purify the resulting α,α-dimethyltryptamine (3) by distillation or chromatography.
Step 3: Synthesis of the Epoxide (5)
-
React 2-hydroxybenzonitrile (4) with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, and a phase-transfer catalyst.
-
The reaction is typically heated to ensure the formation of the glycidyl (B131873) ether.
-
After the reaction, remove the excess epichlorohydrin by distillation under reduced pressure.
-
The crude epoxide (5) can be used in the next step without further purification.
Step 4: Synthesis of this compound
-
Combine the amine intermediate (3) and the epoxide intermediate (5) in a suitable solvent, such as ethanol or isopropanol.
-
Heat the mixture at reflux for several hours to facilitate the nucleophilic ring-opening of the epoxide by the amine.
-
After completion of the reaction, cool the mixture and isolate the crude this compound.
-
Purify the final product by recrystallization from a suitable solvent, such as absolute ethanol, to obtain white crystals of this compound.
Mechanism of Action: Biased Agonism
This compound's complex pharmacology stems from its ability to act as a biased agonist at the β1-adrenergic receptor. This means it differentially activates downstream signaling pathways, acting as a partial agonist for the G-protein-dependent pathway and as an agonist for the G-protein-independent, β-arrestin-mediated pathway, which includes the activation of the mitogen-activated protein kinase (MAPK) cascade.[6]
G-Protein Dependent Signaling Pathway
As a partial agonist, this compound weakly activates the Gs protein-coupled pathway, leading to a modest increase in intracellular cyclic AMP (cAMP) levels. This is in contrast to full agonists like isoproterenol, which elicit a maximal response.
Signaling Pathway of this compound's Partial Agonism at the β1-Adrenergic Receptor
Caption: this compound's partial agonist effect on the G-protein pathway.
G-Protein Independent (β-Arrestin-Mediated) Signaling Pathway
In contrast to its partial agonism on the G-protein pathway, this compound acts as an agonist for the β-arrestin-mediated signaling cascade. This pathway is independent of G-protein activation and leads to the activation of the MAPK pathway.
Signaling Pathway of this compound's Agonism on the β-Arrestin/MAPK Pathway
Caption: this compound's agonist effect on the β-arrestin/MAPK pathway.
Key Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in β-adrenergic receptors (e.g., transfected cell lines or cardiac tissue).
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol) and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like propranolol).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP, providing a measure of its functional activity at Gs-coupled receptors.
Protocol:
-
Cell Culture: Culture cells expressing the β1-adrenergic receptor in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the wells. Include a positive control with a full agonist (e.g., isoproterenol) and a negative control (vehicle only). To assess antagonistic effects, cells can be co-incubated with a fixed concentration of an agonist and varying concentrations of this compound.
-
Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound to determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism).
In Vitro Assay for Intrinsic Sympathomimetic Activity (ISA)
This protocol assesses the partial agonist activity of this compound.
Protocol:
-
Tissue Preparation: Isolate cardiac tissue preparations (e.g., atria or papillary muscles) from a suitable animal model (e.g., rat).
-
Organ Bath Setup: Mount the tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Drug Addition: Add cumulative concentrations of this compound to the organ bath and record the changes in contractile force or rate.
-
Data Analysis: Plot the change in the measured parameter against the log concentration of this compound to generate a dose-response curve and determine the maximal effect relative to a full agonist.
Conclusion
This compound's multifaceted pharmacological profile, characterized by its non-selective β-blockade, α1-antagonism, and biased agonism at the β1-adrenergic receptor, makes it a compelling molecule for cardiovascular research. The detailed information on its molecular structure, chemical properties, synthesis, and the experimental protocols provided in this guide are intended to facilitate further investigation into its therapeutic potential and mechanism of action. A thorough understanding of these fundamental aspects is crucial for the continued development of novel cardiovascular therapies.
References
- 1. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]
- 3. This compound [drugfuture.com]
- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Bucindolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bucindolol (B125097) is a third-generation, non-selective β-adrenergic receptor blocker that also possesses α-1 antagonistic activity, contributing to its mild vasodilator effect.[1] It has been investigated for its therapeutic potential in conditions such as chronic heart failure.[1][2][3] Unlike some other beta-blockers, this compound exhibits intrinsic sympathomimetic activity (ISA), acting as a partial agonist, a property that is dependent on the activation state of the human β1-adrenergic receptor.[4][5][6] This document provides detailed experimental protocols for key in vitro assays to characterize the pharmacological profile of this compound, along with data presentation in structured tables and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | This compound K_i_ (nM) | Tissue/Cell Source | Reference |
| β-adrenergic (non-selective) | [¹²⁵I]iodocyanopindolol (ICYP) | 3.7 ± 1.3 | Human ventricular myocardium | [7] |
| α1-adrenergic | [¹²⁵I]IBE2254 (IBE) | 120 | Rat cardiac membranes | [7] |
Table 2: Functional Antagonist Potency of this compound
| Receptor System | Agonist | Functional Assay | This compound K_B_ (nM) | Tissue Source | Reference |
| β-adrenergic | Isoproterenol (B85558) | Adenylyl cyclase stimulation | 2.8 ± 0.55 | Human ventricular myocardium | [7] |
| β-adrenergic | Isoproterenol | Contraction of right ventricular trabeculae | 2.9 ± 1.9 | Human ventricular myocardium | [7] |
Table 3: Intrinsic Sympathomimetic Activity (ISA) of this compound in Human Failing Myocardium
| Experimental Condition | This compound Effect on Force of Contraction | Percentage of Muscles Showing Effect | Magnitude of Effect | Reference |
| Forskolin-pretreated | Positive inotropic (partial agonist) | 38% | +17.1 ± 8.4% at 100 nmol/L | [8] |
| Forskolin-pretreated | Negative inotropic (inverse agonist) | 62% | -36.0 ± 7.0% at highest concentration | [8] |
| Metoprolol-pretreated (forskolin-facilitated) | Concentration-dependent increase | Not specified | Max increase of 43 ± 9% at 1 µmol/L | [5] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is designed to determine the binding affinity (K_i_) of this compound for β-adrenergic receptors using a competition binding assay.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing β-adrenergic receptors (e.g., human ventricular myocardium, CHO, or HEK293 cells).[9]
-
Radioligand: [¹²⁵I]iodocyanopindolol (ICYP).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[9]
-
Non-specific binding control: A high concentration of a non-radiolabeled beta-blocker (e.g., 10 µM Propranolol).[9]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: Perform the assay in a 96-well plate format.
-
Incubation: In each well, combine a fixed concentration of the radioligand ([¹²⁵I]ICYP) with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Total Binding: Wells containing radioligand and membranes without this compound.
-
Non-specific Binding: Wells containing radioligand, membranes, and an excess of a non-labeled antagonist (e.g., propranolol).
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[9]
-
Adenylyl Cyclase Activity Assay for Functional Antagonism
This assay measures the ability of this compound to antagonize agonist-stimulated adenylyl cyclase activity, a key downstream effector of Gs-coupled β-adrenergic receptors.
Materials:
-
Membrane preparations from a suitable source (e.g., human ventricular myocardium).[7]
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
Assay Buffer containing ATP and a GTP source.
-
cAMP assay kit (e.g., EIA or radioimmunoassay).
Procedure:
-
Reaction Setup: In reaction tubes, combine membrane preparations with increasing concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol to stimulate adenylyl cyclase activity. Include a control group with no isoproterenol to measure basal activity.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution or by heat inactivation.
-
cAMP Quantification: Measure the amount of cAMP produced in each sample using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes a 50% inhibition of the maximal isoproterenol-stimulated response (IC₅₀).
-
The antagonist dissociation constant (K_B_) can be calculated from the IC₅₀ value.
-
Isolated Heart Muscle Contractility Assay
This protocol assesses the functional effects of this compound on the contractility of isolated cardiac muscle preparations.
Materials:
-
Isolated cardiac muscle strips (e.g., human right ventricular trabeculae).[7]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Force transducer to measure isometric contraction.
-
Isoproterenol (agonist).
-
This compound.
-
Forskolin (B1673556) (to facilitate Gs coupling).[8]
Procedure:
-
Muscle Preparation and Mounting: Dissect suitable cardiac muscle preparations and mount them in the organ bath under a resting tension.
-
Equilibration: Allow the muscle to equilibrate until a stable contractile force is achieved.
-
Antagonism Protocol:
-
Generate a cumulative concentration-response curve for isoproterenol to determine the baseline agonist response.
-
Wash out the isoproterenol and incubate the muscle with a fixed concentration of this compound for a predetermined time.
-
Generate a second concentration-response curve for isoproterenol in the presence of this compound.
-
-
Intrinsic Sympathomimetic Activity (ISA) Protocol:
-
Data Analysis:
-
For antagonism, calculate the dose-ratio and construct a Schild plot to determine the pA₂ value, which is an estimate of the antagonist affinity (K_B_).
-
For ISA, express the change in force of contraction as a percentage of the baseline force or the maximum response to a full agonist.
-
Mandatory Visualizations
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrctcenter.org [mrctcenter.org]
- 3. A trial of the beta-blocker this compound in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium | Semantic Scholar [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Bucindolol in Animal Models of Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bucindolol (B125097), a non-selective β-adrenergic receptor antagonist with mild vasodilator properties, in preclinical animal models of cardiomyopathy. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing their studies.
Data Presentation: this compound Dosage and Administration
The following tables summarize the quantitative data on this compound dosages used in various animal and in vitro models relevant to cardiac stress and failure.
Table 1: In Vivo this compound Dosages in Rodent Models
| Animal Model | Species/Strain | This compound Dose | Route of Administration | Treatment Duration | Key Findings |
| Monocrotaline-Induced Pulmonary Arterial Hypertension with Right Ventricular Failure[1] | Male Wistar Rat | 2 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Reduced RV pleomorphism, necrosis, fibrosis, and inflammation; improved RV systolic function.[1] |
| Investigation of Vasodilator Actions[2] | Rat | 3 mg/kg | Not specified | Acute | Lowered blood pressure.[2] |
| Antihypertensive Effects[3] | Anesthetized Rat | 0.03 - 1.0 mg/kg | Intravenous (i.v.) | Acute | Dose-related decrease in mean arterial blood pressure.[3] |
| Intrinsic Sympathomimetic Activity Assessment[4] | Pithed Rat | 10 - 1,000 µg/kg (cumulative) | Intravenous (i.v.) | Acute | Dose-related increase in heart rate, indicating partial agonist activity in this model.[4] |
Table 2: In Vitro this compound Concentrations
| Cell Model | Cell Type | This compound Concentration | Treatment Duration | Key Findings |
| Norepinephrine-Induced Cardiac Remodeling[5] | H9c2 Cardiac Myoblasts | 10 µM | 8 hours | Mitigated norepinephrine-induced activation of the Akt/mTOR pathway and reduced oxidative stress.[5] |
| β-Adrenergic Receptor Density Study[6] | Embryonic Chick Cardiac Myocytes | 1 µM | 24 hours | Decreased β-adrenergic receptor density.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature and generalized protocols for common cardiomyopathy models where this compound could be investigated.
Protocol 1: this compound Treatment in Monocrotaline-Induced Right Heart Failure in Rats[1]
This protocol is based on the study by de Lartigue et al. (2017) to investigate the effects of this compound on right ventricular failure secondary to pulmonary arterial hypertension.
1. Animal Model Induction:
- Use male Wistar rats.
- Induce pulmonary arterial hypertension by a single intraperitoneal (i.p.) injection of monocrotaline (B1676716) at a dose of 60 mg/kg.
- Allow the disease to progress for two weeks, leading to the development of right ventricular hypertrophy and failure.
2. This compound Administration:
- After the two-week disease progression period, begin treatment with this compound.
- Prepare a fresh solution of this compound for injection daily.
- Administer this compound at a dose of 2 mg/kg/day via intraperitoneal injection.
- Continue the treatment for a duration of seven days.
- A vehicle control group should be administered an equivalent volume of the vehicle used to dissolve this compound.
3. Assessment of Cardiac Function and Remodeling:
- At the end of the treatment period, perform echocardiography to assess right ventricular function.
- Conduct hemodynamic measurements via catheterization of the femoral artery and right ventricle.
- Collect heart tissue for histological and morphometric analysis to evaluate for fibrosis, necrosis, and inflammatory cell infiltration.
Protocol 2: General Protocol for this compound Administration in a Transverse Aortic Constriction (TAC) Mouse Model
This is a generalized protocol for investigating the therapeutic potential of this compound in a pressure-overload model of left ventricular hypertrophy and failure. A specific dose for this compound in this model has not been extensively reported in the literature; therefore, a suggested starting range is provided based on doses used in other rodent models. It is strongly recommended to perform a dose-response study.
1. Transverse Aortic Constriction (TAC) Surgery: [7][8][9]
- Use adult male C57BL/6 mice.
- Anesthetize the mice using a suitable anesthetic regimen (e.g., isoflurane (B1672236) or ketamine/xylazine).
- Perform a thoracotomy to expose the aortic arch.
- Place a suture around the transverse aorta between the innominate and left common carotid arteries.
- Tie the suture around the aorta and a needle of a specific gauge (e.g., 27-gauge for significant constriction) to create a defined stenosis.
- Remove the needle, leaving a constricted aorta.
- Close the chest and allow the animal to recover. Sham-operated animals should undergo the same procedure without the aortic constriction.
2. This compound Administration (Oral Gavage):
- Allow the mice to recover for a specified period post-TAC surgery (e.g., 1-2 weeks) to allow for the development of cardiac hypertrophy.
- Based on effective doses in rats, a starting dose range of 1-5 mg/kg/day administered via oral gavage is suggested. A pilot dose-finding study is recommended.
- Prepare a suspension or solution of this compound in a suitable vehicle (e.g., water with a small amount of suspending agent).
- Administer the calculated volume of the this compound preparation once daily using a proper-sized oral gavage needle.[10][11][12][13][14]
- Treat for a predetermined duration (e.g., 4-8 weeks) to assess the effects on cardiac remodeling and function.
3. Monitoring and Endpoint Analysis:
- Monitor the animals regularly for signs of distress.
- Perform serial echocardiography (e.g., every 2-4 weeks) to track changes in left ventricular dimensions and function.
- At the study endpoint, collect heart tissue for histological analysis (e.g., H&E, Masson's trichrome) and molecular analysis (e.g., Western blot, qPCR) to assess hypertrophy, fibrosis, and changes in signaling pathways.
Mandatory Visualizations
Signaling Pathways in Cardiomyopathy and Potential this compound Intervention
References
- 1. This compound improves right ventricle function in rats with pulmonary arterial hypertension through the reversal of autonomic imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in the rat on this compound, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: The Use of Bucindolol in Cultured Cardiac Myocyte Experiments
Introduction
Bucindolol (B125097) is a third-generation, non-selective β-adrenergic receptor (β-AR) antagonist with additional α1-adrenergic receptor blocking activity.[1][2] It is distinguished from other β-blockers by its complex pharmacological profile, which includes partial agonist activity (also known as intrinsic sympathomimetic activity or ISA) and biased agonism.[3][4][5] These properties make this compound a valuable tool for investigating the nuanced roles of β-adrenergic signaling in cardiac myocyte physiology and pathology. Unlike pure antagonists, this compound can modulate downstream signaling pathways in a context-dependent manner, offering unique insights into cardiac remodeling, hypertrophy, and cell survival.[1]
Key Applications in Cardiac Myocyte Research:
-
Investigation of β-Adrenergic Receptor Signaling: this compound can be used to probe the differential effects of β1- and β2-AR blockade. Its partial agonist activity allows for the study of low-level, sustained β-AR stimulation, which may differ significantly from the effects of full agonists or inverse agonists.[6][7]
-
Cardiac Hypertrophy and Remodeling Studies: In models of norepinephrine-induced hypertrophy, this compound has been shown to mitigate the activation of pro-hypertrophic pathways such as the Akt/mTOR cascade.[1] This makes it a useful compound for studying the mechanisms of pathological cardiac remodeling.
-
Biased Agonism and G-Protein-Independent Signaling: this compound is considered a biased agonist, meaning it can preferentially activate G-protein-independent signaling pathways, primarily through β-arrestin, while simultaneously blocking G-protein-dependent pathways.[4][8][9] This allows researchers to dissect the distinct roles of these two major branches of β-AR signaling in cardiac myocyte function, such as contractility and apoptosis.[10][11]
-
Comparative Pharmacology: Experiments comparing this compound with other β-blockers like carvedilol (B1668590) (another biased agonist) and metoprolol (B1676517) (a β1-selective inverse agonist) can elucidate the specific contributions of α1-blockade, partial agonism, and biased signaling to their overall cellular effects.[6][7][12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various studies. These values can serve as a starting point for experimental design.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Species/Tissue | Citation |
|---|---|---|---|---|
| Ki | β-Adrenoceptor | 3.7 ± 1.3 nM | Human Ventricular Myocardium | [14] |
| KB | β-Adrenoceptor | 2.8 ± 0.55 nM | Human (Isoproterenol-stimulated adenylate cyclase) | [14] |
| Ki | α1-Adrenoceptor | 120 nM | Rat Cardiac Membranes | [14] |
| β1/β2 Selectivity | - | Non-selective (Kiβ2/Kiβ1: 0.49) | Human Myocardium |[12] |
Table 2: Experimental Concentrations and Observed Effects
| Cell/Tissue Type | This compound Concentration | Duration | Experimental Context | Key Observation | Citation |
|---|---|---|---|---|---|
| Embryonic Chick Cardiac Myocytes | 1 µM | 24 h | Long-term receptor regulation | Decreased β-AR density | [15] |
| H9c2 Cardiac Cells | 10 µM | 8 h | Post-Norepinephrine (10 µM, 24h) treatment | Mitigated activation of Akt/mTOR pathway | [1] |
| Human Myocardial Strips | 0.1 - 10 µM | 15 min | cAMP Accumulation Assay | Concentration-dependent increase in cAMP (max 1.64-fold) | [3][5] |
| Human Failing Myocardium | 0.01 µM (Ki) - 1 µM (100xKi) | N/A | Force of contraction with Forskolin | Variable effects: increased force in 3/8 experiments, decreased in 5/8 |[6][7] |
Experimental Protocols
Protocol 1: Investigating this compound's Effect on Norepinephrine-Induced Hypertrophy in H9c2 Cells
This protocol is adapted from studies examining the role of this compound in cardiac remodeling.[1]
1. Cell Culture and Seeding:
- Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
2. This compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
- On the day of the experiment, dilute the stock solution in serum-free media to the desired final concentrations (e.g., 10 µM).
3. Experimental Procedure:
- Starvation: Once cells reach desired confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.
- Hypertrophic Stimulation: Induce hypertrophy by treating the cells with 10 µM norepinephrine (B1679862) (NE) in serum-free media for 24 hours.[1] Include a vehicle-treated control group.
- This compound Treatment: After the 24-hour NE incubation, add this compound (10 µM final concentration) to the NE-containing media and incubate for an additional 8 hours.[1] Include control groups (Vehicle only, NE only).
4. Analysis (Western Blot for Akt/mTOR Pathway):
- Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-Actin).
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize bands using an ECL detection system and quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Protocol 2: cAMP Accumulation Assay in Myocardial Tissue
This protocol is based on methods used to determine the intrinsic sympathomimetic activity of β-blockers.[3][5]
1. Tissue Preparation:
- Obtain fresh myocardial tissue (e.g., from rat ventricle or human atrial appendage) in ice-cold, oxygenated Krebs-Henseleit buffer.
- Dissect the tissue into small strips (approx. 1 mm³).
- Culture the strips for a short period (e.g., 24-48 hours) in a normoxic environment to stabilize them.[3]
2. Experimental Procedure:
- Place individual tissue strips into separate tubes containing assay buffer.
- Add this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) or other compounds (e.g., isoproterenol (B85558) as a positive control, carvedilol as a negative control).
- Incubate for a short period (e.g., 15 minutes) at 37°C.[3]
3. cAMP Measurement:
- Terminate the reaction by adding a lysis agent or by flash-freezing the tissue in liquid nitrogen.
- Homogenize the tissue.
- Measure cAMP levels in the lysate using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
- Normalize cAMP levels to the total protein content of each tissue sample.
- Express results as fold-change over the vehicle-treated control group.
Signaling Pathways and Workflows
This compound's Dual Action on β-Adrenergic Receptors
This compound acts as a non-selective antagonist at β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] Upon agonist binding, these receptors typically activate a Gs protein, leading to adenylyl cyclase (AC) activation, cyclic AMP (cAMP) production, and subsequent protein kinase A (PKA) activation.[16] this compound blocks this canonical pathway. However, its partial agonist activity means it can weakly stimulate this pathway, leading to a modest increase in cAMP, unlike pure antagonists.[3][5]
Caption: Canonical Gs-protein signaling pathway at the β-adrenergic receptor.
This compound's Biased Agonism via β-Arrestin
In addition to G-protein signaling, GPCRs can signal through β-arrestin pathways.[8][17] After a GPCR is phosphorylated by a G protein-coupled receptor kinase (GRK), β-arrestin is recruited.[18][19] While this desensitizes the G-protein pathway, β-arrestin can also act as a scaffold to initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][8] this compound, as a biased agonist, can preferentially stimulate this β-arrestin pathway while blocking the G-protein pathway, leading to distinct cellular outcomes like cell survival.[4][9]
Caption: this compound-mediated biased agonism via the β-arrestin pathway.
Experimental Workflow for this compound Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cardiac myocytes.
Caption: General experimental workflow for studying this compound in vitro.
References
- 1. This compound Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-arrestin-biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Not all arrestins are created equal: Therapeutic implications of the functional diversity of the β-arrestins in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 19. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Trial Design for Bucindolol in Advanced Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for Bucindolol (B125097) in the context of advanced heart failure, with a significant focus on the pivotal Beta-Blocker Evaluation of Survival Trial (BEST). The protocols herein detail key experimental methodologies relevant to the study of this compound's pharmacodynamics and the pharmacogenomic factors influencing its therapeutic effects.
Introduction to this compound and its Clinical Investigation
This compound is a non-selective β-adrenergic receptor blocker with additional α-1 antagonist properties, contributing to a mild vasodilator effect.[1] It has been extensively studied for its potential to improve outcomes in patients with chronic heart failure. The largest clinical trial investigating this compound, the Beta-Blocker Evaluation of Survival Trial (BEST), aimed to determine its effect on all-cause mortality in patients with advanced heart failure.[2][3][4] While the BEST trial did not demonstrate a significant overall mortality benefit in the entire study population, it revealed important insights into patient subgroups that may benefit from this compound, particularly when considering genetic variations.[2][3]
Clinical Trial Design: The BEST Trial
The Beta-Blocker Evaluation of Survival Trial (BEST) was a multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy of this compound in patients with advanced chronic heart failure.[2][4]
Study Population and Endpoints
The trial enrolled 2,708 patients with New York Heart Association (NYHA) functional class III or IV heart failure and a left ventricular ejection fraction (LVEF) of 35% or lower.[4] The primary endpoint was all-cause mortality.[2] Secondary endpoints included cardiovascular mortality, death due to worsening heart failure, sudden death, quality of life, hospitalizations, and changes in LVEF at 3 and 12 months.[3]
Table 1: Baseline Characteristics of Patients in the BEST Trial
| Characteristic | This compound (n=1354) | Placebo (n=1354) |
| Mean Age (years) | 60 | 60 |
| Female (%) | 21 | 21 |
| Black (%) | 24 | 24 |
| NYHA Class III (%) | 92 | 92 |
| NYHA Class IV (%) | 8 | 8 |
| Mean LVEF (%) | 23 | 23 |
| Ischemic Etiology (%) | 59 | 59 |
| Concomitant Medications | ||
| ACE Inhibitor (%) | 91 | - |
| Diuretic (%) | 94 | - |
| Digitalis (%) | 93 | - |
| Data sourced from the Beta-Blocker Evaluation of Survival Trial.[2] |
Treatment Protocol
Patients were randomized to receive either this compound or a placebo, in addition to their standard heart failure therapy. The initial dose of this compound was 3 mg twice daily, which was titrated up to a target dose of 50 mg twice daily, or 100 mg twice daily for patients weighing more than 75 kg.[2]
Table 2: Key Outcomes of the BEST Trial
| Outcome | This compound (n=1354) | Placebo (n=1354) | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality (%) | 30 | 33 | - | 0.13 |
| Cardiovascular Mortality (%) | 25 | 29 | 0.86 (0.74 - 0.99) | 0.04 |
| Hospitalization for Heart Failure (%) | 35 | 42 | - | <0.001 |
| Death or Heart Transplantation (%) | 32 | 35 | 0.87 (0.77 - 0.99) | 0.04 |
| Data sourced from the Beta-Blocker Evaluation of Survival Trial.[4] |
Pharmacogenomic Sub-study: The ADRB1 Arg389Gly Polymorphism
A key finding from sub-analyses of the BEST trial was the influence of a common polymorphism in the β1-adrenergic receptor gene (ADRB1), Arg389Gly (rs1801253), on the therapeutic response to this compound.[5] Patients homozygous for the Arginine allele (Arg389Arg) demonstrated a more favorable response to this compound, whereas carriers of the Glycine allele (Gly389) did not show a similar benefit.[6][7] This discovery has paved the way for a pharmacogenomic approach to heart failure therapy.
Experimental Protocols
The following protocols describe key in vitro assays used to characterize the pharmacological properties of this compound and to investigate the functional consequences of ADRB1 polymorphisms.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity of this compound to β-adrenergic receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing β-adrenergic receptors (e.g., HEK293 cells transfected with the human ADRB1 gene) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[9]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet with assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and resuspend to a final protein concentration of 0.5 mg/mL.[8][10]
-
-
Binding Reaction:
-
In a 96-well plate, add 150 µL of the membrane preparation to each well.[8]
-
For competition assays, add 50 µL of varying concentrations of unlabeled this compound. For saturation assays, add 50 µL of assay buffer.
-
Initiate the binding reaction by adding 50 µL of a radiolabeled ligand (e.g., [125I]-Iodocyanopindolol) at a concentration near its Kd value.[8] The final assay volume is 250 µL.[8]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
-
Filtration and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[8][11]
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and add scintillation cocktail.[8]
-
Measure the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled antagonist like propranolol) from total binding.[12]
-
For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of β-adrenergic receptor activation or inhibition by assessing the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture and Lysis:
-
Adenylyl Cyclase Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well.[13]
-
To each well, add a reaction mixture containing ATP (1 mM), MgCl2 (10 mM), and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13]
-
Add varying concentrations of this compound or an agonist (e.g., isoproterenol) to the appropriate wells.
-
Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes).[14]
-
-
cAMP Quantification:
-
Data Analysis:
-
Generate dose-response curves to determine the potency of this compound as an antagonist (or partial agonist) of adenylyl cyclase activity.
-
Genotyping of ADRB1 Arg389Gly Polymorphism (rs1801253)
This protocol outlines a common method for determining the genotype of the ADRB1 Arg389Gly polymorphism.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit.
-
-
Polymerase Chain Reaction (PCR):
-
Amplify the region of the ADRB1 gene containing the rs1801253 single nucleotide polymorphism (SNP) using specific forward and reverse primers.
-
-
Genotyping Analysis:
-
TaqMan Allelic Discrimination Assay: This is a high-throughput method that uses fluorescently labeled probes specific for each allele (Arg and Gly).[6][7] The genotype is determined by the specific fluorescence detected during the PCR.
-
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP):
-
Digest the PCR product with a restriction enzyme (e.g., BstNI) that specifically cuts one of the alleles.[16]
-
Separate the digested fragments by gel electrophoresis.[17]
-
The pattern of DNA bands on the gel will indicate the genotype (homozygous Arg/Arg, heterozygous Arg/Gly, or homozygous Gly/Gly).[17]
-
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in cardiomyocytes.
Experimental Workflow
Caption: Workflow for this compound research and clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 3. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A trial of the beta-blocker this compound in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mrctcenter.org [mrctcenter.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding and competition assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arg389Gly β1-adrenergic receptor polymorphism and susceptibility to syncope during tilt test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preparing Bucindolol Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of bucindolol (B125097) stock solutions for use in a laboratory setting. This compound is a non-selective beta-adrenergic receptor antagonist with additional weak alpha-1 adrenergic blocking properties, making it a compound of interest in cardiovascular research, particularly in the study of heart failure.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommended storage conditions to maintain the integrity and activity of the compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅N₃O₂ | [3] |
| Molecular Weight | 363.45 g/mol | [3][4] |
| Appearance | White crystalline solid | [4][5] |
| pKa | 8.86 | [4] |
Solubility of this compound
This compound exhibits varying solubility in different solvents. It is crucial to select an appropriate solvent based on the intended experimental application and desired stock concentration. The use of newly opened, anhydrous solvents is recommended to avoid precipitation issues, especially with hygroscopic solvents like DMSO.[6] For some solvents, sonication or gentle warming may be necessary to achieve complete dissolution.[6]
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | ≥ 80 mg/mL | ≥ 220.11 mM | Sonication is recommended.[7] Hygroscopic DMSO can impact solubility.[6] | [5][6][7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~82.54 mM | - | [5][8] |
| Ethanol | ~0.5 mg/mL | ~1.38 mM | - | [5] |
| Water | Soluble (this compound HCl) | - | The hydrochloride salt is soluble in water.[4] | [4] |
Recommended Stock Solution Preparation and Storage
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6]
| Solvent | Recommended Concentration | Storage Temperature | Stability | Reference |
| DMSO | 10 mM - 100 mM | -80°C | Up to 6 months | [6] |
| DMSO | 10 mM - 100 mM | -20°C | Up to 1 month | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder (MW: 363.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 363.45 g/mol = 0.0036345 g = 3.63 mg
-
-
-
Weighing:
-
Accurately weigh 3.63 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Solubilization:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
-
Preparation of Working Solutions
For cell-based assays or other in vitro experiments, the stock solution must be further diluted to the desired final concentration in the appropriate cell culture medium or buffer.
Important Considerations:
-
The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
It is recommended to prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution.[6]
-
To minimize precipitation when diluting the DMSO stock in an aqueous buffer, add the stock solution to the buffer while vortexing.
This compound's Mechanism of Action
This compound is a non-selective antagonist of β1 and β2-adrenergic receptors.[9][10][11] It also possesses weak α1-adrenergic receptor antagonist properties, which contribute to its vasodilatory effects.[5][9] The primary mechanism involves the competitive blockade of norepinephrine (B1679862) and epinephrine (B1671497) at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).[2]
Caption: this compound's signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H25N3O2 | CID 51045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bucindolol Administration in Porcine Models of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bucindolol (B125097), a third-generation beta-blocker, in pig models of myocardial ischemia. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the cardioprotective effects of this compound.
Introduction
This compound is a non-selective beta-adrenoceptor antagonist with additional alpha-1 adrenergic blocking and mild intrinsic sympathomimetic activities.[1][2] These properties make it a compound of interest for mitigating the deleterious effects of myocardial ischemia and reperfusion injury. Pig models are highly relevant for cardiovascular research due to the anatomical and physiological similarities of the porcine heart to the human heart, including a similar coronary artery distribution and limited collateral circulation.[3] This document outlines detailed experimental procedures for inducing myocardial ischemia in pigs and administering this compound, along with a summary of its observed effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in a pig model of acute myocardial ischemia induced by ligation of the left anterior descending (LAD) coronary artery.
Table 1: Effect of this compound on Ventricular Arrhythmias [1]
| Parameter | Control Group (n=16) | This compound Group (n=11) | p-value |
| Incidence of Ventricular Fibrillation | 14/16 | 1/11 | < 0.005 |
| Duration of Ventricular Tachycardia (seconds) | 104 ± 32 | 15 ± 8 | < 0.01 |
Table 2: Hemodynamic Effects of this compound [1]
| Parameter | Pre-Ligation (this compound Group) | Post-Ligation (this compound Group) | Post-Ligation (Control Group) |
| LVmax dP/dt | Maintained at pre-drug values | Maintained at pre-drug values | Decreased |
| Arterial Pressure | Decreased | Decreased | - |
| Heart Rate | Decreased | Decreased | - |
Table 3: Effect of this compound on Regional Myocardial Blood Flow (% of pre-ligation value) [1]
| Myocardial Zone | Control Group | This compound Group | p-value |
| Peripheral Ischemic Zone | 16.2 ± 1.7% | 24.6 ± 1.8% | < 0.002 |
| Peri-ischemic Zone | 96.7 ± 4.8% | 126.4 ± 6.1% | < 0.0005 |
| Remote Non-ischemic Zone | 87.1 ± 4.3% | 126.6 ± 7.1% | < 0.0001 |
Experimental Protocols
Animal Model and Anesthesia
-
Animal Model: Domestic Yorkshire or Landrace pigs of either sex, weighing approximately 20-30 kg, are suitable for this model.
-
Anesthesia: Anesthesia can be induced with an intramuscular injection of ketamine (15 mg/kg), midazolam (0.75 mg/kg), and atropine (B194438) (0.015 mg/kg), followed by intravenous administration of thiopental (B1682321) (4 mg/kg).[3] Anesthesia is maintained with a continuous intravenous infusion of a combination of ketamine, xylazine, and midazolam or with an inhalant anesthetic like isoflurane.[3] Mechanical ventilation is initiated after endotracheal intubation.
Induction of Myocardial Ischemia: Left Anterior Descending (LAD) Coronary Artery Ligation
This protocol describes an open-chest model to induce acute myocardial ischemia.
-
Surgical Preparation: The pig is placed in a supine position, and a median sternotomy is performed to expose the heart. The pericardium is opened to visualize the coronary arteries.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is identified and dissected free from the surrounding tissue just distal to the first diagonal branch.
-
Occlusion: A silk suture is passed around the LAD, and a snare occluder is used to ligate the artery. The duration of occlusion can be varied depending on the experimental endpoint (e.g., 60-90 minutes for ischemia-reperfusion models).[3]
-
Reperfusion (Optional): For ischemia-reperfusion studies, the snare is released after the designated ischemic period to allow for reperfusion of the myocardium.
-
Monitoring: Throughout the procedure, monitor the electrocardiogram (ECG) for ST-segment elevation, indicating successful coronary occlusion, and for the occurrence of arrhythmias. Hemodynamic parameters such as blood pressure and heart rate should also be continuously monitored.
This compound Administration Protocol
Based on a published study, the following intravenous administration protocol for this compound has been shown to be effective:[1]
-
Dosage: A total dose of 6 mg/kg of this compound is administered intravenously.
-
Administration Schedule:
-
The first dose of 3 mg/kg is administered 30 minutes prior to the ligation of the LAD coronary artery.
-
The second dose of 3 mg/kg is administered 10 minutes after the initiation of coronary artery ligation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a porcine model of myocardial ischemia.
Putative Signaling Pathways of this compound in Myocardial Ischemia
While the precise signaling pathways of this compound in the context of myocardial ischemia in pigs are not fully elucidated, based on its known pharmacological actions and the general mechanisms of beta-blockers, a putative signaling cascade can be proposed. This compound's cardioprotective effects are likely mediated through the modulation of several key pathways involved in cell survival, inflammation, and oxidative stress.[4][5]
Caption: Putative signaling pathways of this compound in myocardial ischemia.
Logical Relationship of this compound's Effects
The beneficial effects of this compound in myocardial ischemia are a result of its multifaceted pharmacological profile. The following diagram illustrates the logical relationship between its mechanisms of action and the observed cardioprotective outcomes.
Caption: Logical relationship of this compound's mechanisms and cardioprotective effects.
References
- 1. This compound, a beta blocker, decreased ventricular fibrillation and maintained mechanical function in a pig model of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Left ventricular remodeling after myocardial infarction: characterization of a swine model on beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assays for Bucindolol with [125I]-Iodocyanopindolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting radioligand binding assays to characterize the interaction of the non-selective β-adrenergic receptor antagonist, Bucindolol, with its target receptors using the radioligand [125I]-Iodocyanopindolol. The provided protocols and data are intended to facilitate research and development in pharmacology and drug discovery.
Introduction
This compound is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic and weak serotonin (B10506) 5-HT1A receptor blocking properties. Understanding its binding characteristics is crucial for elucidating its mechanism of action and potential therapeutic applications. Radioligand binding assays are a powerful tool for determining the affinity of a ligand for its receptor. [125I]-Iodocyanopindolol ([125I]-ICYP) is a widely used radiolabeled antagonist for studying β-adrenergic receptors due to its high affinity and specific binding. This document outlines the protocols for saturation and competition binding assays to determine key binding parameters such as the dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki) of this compound.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for various receptors, as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| β1-Adrenergic | [125I]-Iodocyanopindolol | Human Myocardium | 1.8 | |
| β2-Adrenergic | [125I]-Iodocyanopindolol | Human Myocardium | 2.5 | |
| α1-Adrenergic | [3H]-Prazosin | Rat Brain | 69 | |
| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain | 11 | |
| 5-HT2A | [3H]-Ketanserin | Rat Brain | 382 |
Signaling Pathways
This compound primarily interacts with β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors typically initiates a signaling cascade. As an antagonist, this compound blocks these pathways.
β1-Adrenergic Receptor Signaling Pathway
The β1-adrenergic receptor predominantly couples to the Gs stimulatory protein. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological effects such as increased heart rate and contractility.
Caption: β1-Adrenergic Receptor Signaling Pathway.
β2-Adrenergic Receptor Signaling Pathway
The β2-adrenergic receptor can couple to both Gs and Gi inhibitory proteins. The Gs-mediated pathway is similar to that of the β1 receptor, leading to cAMP production. The Gi-mediated pathway inhibits adenylyl cyclase, thereby reducing cAMP levels. This dual coupling allows for more complex and nuanced signaling regulation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
[125I]-Iodocyanopindolol ([125I]-ICYP) (Specific Activity: ~2000 Ci/mmol)
-
This compound hydrochloride
-
Propranolol (B1214883) (for non-specific binding determination)
-
Membrane Preparation: Tissue homogenates or cell membranes expressing β-adrenergic receptors (e.g., from human myocardium, CHO cells expressing human β1 or β2 receptors).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 25°C.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a radioligand binding assay.
Caption: Experimental Workflow for Radioligand Binding Assay.
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of [125I]-ICYP and the maximum number of binding sites (Bmax) in the membrane preparation.
-
Assay Setup:
-
Prepare a series of dilutions of [125I]-ICYP in binding buffer, typically ranging from 1 pM to 200 pM.
-
In a 96-well plate, set up triplicate wells for each concentration of [125I]-ICYP for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the appropriate [125I]-ICYP dilution, and 100 µL of the membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM propranolol (final concentration 1 µM), 50 µL of the appropriate [125I]-ICYP dilution, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of [125I]-ICYP: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [125I]-ICYP.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This assay is performed to determine the inhibitory constant (Ki) of this compound.
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer, typically ranging from 0.1 nM to 10 µM.
-
Use a fixed concentration of [125I]-ICYP, ideally close to its Kd value determined from the saturation assay (e.g., 25 pM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding Wells: 50 µL of binding buffer, 50 µL of [125I]-ICYP solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB) Wells: 50 µL of 10 µM propranolol, 50 µL of [125I]-ICYP solution, and 100 µL of membrane preparation.
-
Competition Wells: 50 µL of each this compound dilution, 50 µL of [125I]-ICYP solution, and 100 µL of membrane preparation.
-
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Follow steps 3 and 4 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = ((Binding in presence of this compound - NSB) / (Total Binding - NSB)) * 100.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Analyze the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-ICYP).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [125I]-ICYP used and Kd is the dissociation constant of [125I]-ICYP determined from the saturation assay.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the binding characteristics of this compound at β-adrenergic and other relevant receptors. Accurate determination of binding affinities is a critical step in the drug development process, enabling a deeper understanding of a compound's pharmacological profile and its potential clinical efficacy.
Application Notes and Protocols: Assessing Bucindolol's Effect on Cardiac Contractility in Isolated Muscle Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bucindolol (B125097) is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking properties and mild intrinsic sympathomimetic activity.[1][2] Its complex pharmacological profile makes it a subject of interest in cardiovascular research, particularly in understanding its direct effects on myocardial contractility. These application notes provide a detailed protocol for assessing the inotropic effects of this compound on isolated cardiac muscle preparations, a crucial in vitro method for characterizing the direct myocardial actions of a compound, independent of systemic neurohumoral influences.[3]
The protocols outlined below describe the preparation of isolated cardiac muscle (e.g., papillary muscle or trabeculae), the experimental setup for measuring isometric contraction, and a methodology for evaluating the dose-dependent effects of this compound. Additionally, this document presents key quantitative data from published studies and visual representations of the experimental workflow and the relevant cellular signaling pathways.
Experimental Protocols
This section details the methodology for investigating the effects of this compound on the contractility of isolated cardiac muscle preparations.
1. Preparation of Isolated Cardiac Muscle (Papillary Muscle or Trabeculae)
-
Animal Model: The choice of animal model can vary, with common options being rats, mice, guinea pigs, or rabbits. The specific model may influence the observed effects.
-
Heart Excision:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
-
Muscle Dissection:
-
Transfer the heart to a dissection dish containing chilled and oxygenated Krebs-Henseleit solution.
-
Dissect the desired muscle preparation (e.g., left ventricular papillary muscle or trabeculae) under a dissecting microscope.[3]
-
Carefully tie sutures to both ends of the muscle for mounting.
-
2. Experimental Apparatus and Setup
-
Organ Bath: Mount the isolated muscle preparation in a temperature-controlled organ bath (e.g., 32-37°C) continuously perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.[3]
-
Force Transducer: Attach one end of the muscle to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer to measure contractile force.
-
Electrical Stimulation: Place two platinum electrodes parallel to the muscle to deliver electrical field stimulation (e.g., 1 Hz frequency, 5 ms (B15284909) duration, voltage ~1.5 times the threshold).
-
Data Acquisition: Connect the force transducer to a data acquisition system to record and analyze contractile parameters such as developed tension, maximal rate of tension development (+dT/dt), and maximal rate of tension relaxation (-dT/dt).
3. Experimental Procedure for this compound Administration
-
Stabilization: Allow the muscle to equilibrate in the organ bath for at least 60 minutes, with periodic adjustments of muscle length to achieve optimal baseline contractility (Lmax).
-
Baseline Recording: Record baseline contractile parameters for a stable period (e.g., 15-30 minutes).
-
Dose-Response to a Beta-Agonist (e.g., Isoproterenol):
-
To establish a baseline for beta-adrenergic stimulation, generate a cumulative concentration-response curve for a non-selective beta-agonist like isoproterenol (B85558).
-
This step is crucial for subsequently evaluating the antagonistic properties of this compound.
-
-
Washout: Perform a washout with fresh Krebs-Henseleit solution until contractility returns to the initial baseline.
-
This compound Incubation:
-
Introduce this compound into the superfusate at a specific concentration.
-
Allow the muscle to incubate with this compound for a predetermined period (e.g., 20-30 minutes) to reach a steady-state effect.
-
-
Post-Bucindolol Isoproterenol Dose-Response:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for isoproterenol. A rightward shift in the isoproterenol dose-response curve is indicative of competitive antagonism.
-
-
Direct Effect of this compound:
Data Presentation
The following table summarizes quantitative data related to this compound's effects on cardiac parameters. It is important to note that much of the available data comes from clinical studies in heart failure patients, which reflect both direct myocardial and systemic effects of the drug.
| Parameter | This compound Effect | Model System | Reference |
| Binding Affinity (KB) | 2.9 ± 1.9 x 10⁻⁹ M (antagonism of isoproterenol-augmented contraction) | Human right ventricular trabeculae | [6] |
| Binding Affinity (KI) | 3.7 ± 1.3 x 10⁻⁹ M (competition with [¹²⁵I]iodocyanopindolol) | Human ventricular myocardium | [6] |
| α1-receptor KI | 1.2 x 10⁻⁷ M | Rat cardiac membranes | [6] |
| Force of Contraction | Variable: can increase or decrease force in human failing myocardium | Isolated muscle from human failing hearts | [5] |
| Left Ventricular Ejection Fraction (LVEF) | Increased from 0.23 ± 0.12 to 0.29 ± 0.14 | Patients with congestive heart failure | [7] |
| End-Systolic Elastance | Increased from 0.60 ± 0.40 to 1.11 ± 0.45 mm Hg/ml | Patients with congestive heart failure | [7] |
| cAMP Levels | Concentration-dependent increase | Myocardial strips from rat and nonfailing human hearts | [8] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's effect on cardiac contractility.
Signaling Pathway Diagram
References
- 1. Effects of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blakewachter.com [blakewachter.com]
- 3. jove.com [jove.com]
- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of beta-adrenergic blockade on myocardial function and energetics in congestive heart failure. Improvements in hemodynamic, contractile, and diastolic performance with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Evaluating Bucindolol's Impact on Ventricular Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the effects of Bucindolol (B125097) on ventricular function. This compound is a non-selective β-adrenergic receptor antagonist with additional α-1 blocking properties and debated partial agonist activity, which has been studied extensively in the context of chronic heart failure.[1][2] A multi-faceted approach, combining in vitro biochemical assays with in vivo functional assessments, is crucial for a thorough evaluation.
Mechanism of Action and Cellular Signaling
This compound primarily acts as a competitive antagonist at β1- and β2-adrenergic receptors, countering the effects of elevated catecholamine levels often seen in heart failure.[1] Its α1-adrenergic antagonism contributes to vasodilation.[1] A key area of investigation is its potential intrinsic sympathomimetic activity (ISA) or partial agonism, where it may weakly activate the β-adrenergic receptor.[3][4] This contrasts with other β-blockers and may influence its clinical effects.[5] Some studies suggest this compound can increase cAMP accumulation and force of contraction under specific conditions, indicating partial agonist behavior, while others have found no such effect in human ventricular myocardium.[3][6][7]
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-blockade with this compound in heart failure caused by ischemic versus idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Bucindolol Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bucindolol in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation, storage, and handling of this compound aqueous solutions.
1. Why is my this compound solution turning yellow/brown?
A yellow or brown discoloration of your this compound solution is often an indication of oxidative degradation. The indole (B1671886) moiety and the secondary alcohol in the this compound structure are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions.
-
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil.
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.
-
Use High-Purity Water: Utilize HPLC-grade or Milli-Q water to minimize contaminants.
-
Consider Antioxidants: For formulations where it is permissible, the addition of antioxidants may mitigate oxidation.
-
2. My this compound has precipitated out of solution. What should I do?
Precipitation of this compound from an aqueous solution can be attributed to its low aqueous solubility, which is significantly influenced by pH. As a weakly basic compound, this compound is more soluble in acidic conditions where its secondary amine is protonated.
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution. If it is neutral or alkaline, the solubility of this compound will be reduced.
-
Adjust pH: Carefully adjust the pH to a more acidic range (e.g., pH 3-5) using a suitable buffer or a dilute acidic solution to increase solubility.
-
Sonication: Gentle sonication can help redissolve precipitated material.[1]
-
Co-solvents: If your experimental design allows, consider the use of co-solvents such as DMSO, PEG300, or ethanol (B145695) to improve solubility.
-
3. I am observing a loss of this compound potency in my assay over time. What could be the cause?
A gradual loss of potency is likely due to chemical degradation. The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Investigate Hydrolysis: The ether linkage in the this compound structure can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Maintaining the pH of your solution within a stable range (typically near neutral, unless solubility is an issue) can minimize hydrolytic degradation.
-
Prevent Oxidation: As mentioned previously, oxidation is a common degradation pathway. Follow the steps to protect your solution from light, heat, and contaminants.
-
Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to ensure accurate concentrations.[1]
-
4. How should I store my this compound stock and working solutions?
Proper storage is critical to maintaining the stability of your this compound solutions.
-
Stock Solutions (in organic solvents like DMSO):
-
Aqueous Working Solutions:
-
It is highly recommended to prepare aqueous working solutions fresh on the day of use.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Monitor for any signs of precipitation or discoloration.
-
Quantitative Data on Beta-Blocker Stability
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes stability data for other beta-blockers under forced degradation conditions, which can serve as a general guide.
| Beta-Blocker | Stress Condition | Observations | Reference |
| Bisoprolol | Acid Hydrolysis (0.1 M HCl) | Significant degradation | [2] |
| Alkaline Hydrolysis (0.1 M NaOH) | Significant degradation | [2] | |
| Oxidative (3% H₂O₂) | Moderate degradation | [2] | |
| Thermal (60°C) | Minor degradation | [2] | |
| Photolytic | Minor degradation | [2] | |
| Pindolol | Acid Hydrolysis | Degradation observed | [3] |
| Alkaline Hydrolysis | Degradation observed | [3] | |
| Oxidative | Degradation observed | [3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time points, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method (Example)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for a this compound forced degradation study.
References
Optimizing Bucindolol Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of bucindolol (B125097) in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A broad starting range, typically from 10 nM to 100 µM, administered in a logarithmic dilution series, is recommended. Previous studies have utilized concentrations of 1 µM and 10 µM in embryonic chick cardiac myocytes and H9c2 cardiac cells, respectively[1][2].
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first dissolve it in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q3: My this compound precipitated after I added the stock solution to my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. To mitigate this, try the following:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Add dropwise while mixing: Add the stock solution slowly to the medium while gently swirling to ensure rapid and even dispersion.
-
Lower the final concentration: The concentration of this compound in your final working solution may be too high. Consider testing a lower concentration range.
-
Check the final DMSO concentration: While unlikely to cause precipitation on its own at low percentages, ensuring the final DMSO concentration is minimal is good practice.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is a nonselective β1- and β2-adrenergic receptor antagonist. It also exhibits partial agonist activity and biased agonism, meaning it can differentially activate downstream signaling pathways. The primary pathway inhibited by its antagonist activity is the Gs-protein coupled adenylyl cyclase pathway, leading to decreased cyclic AMP (cAMP) levels. Through biased agonism, this compound can activate β-arrestin-dependent signaling pathways, which can lead to the activation of kinases such as ERK, JNK, and Akt.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected therapeutic concentrations. | The cell line may be particularly sensitive to this compound. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line and adjust the working concentration accordingly. |
| The compound has degraded. | Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C, protected from light). | |
| No observable effect at concentrations cited in the literature. | The cell line may be resistant or not express the target receptors at sufficient levels. | Verify the expression of β1 and β2 adrenergic receptors in your cell line using techniques like qPCR or western blotting. Consider using a different, more sensitive cell line. |
| Insufficient incubation time. | Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing the desired effect. | |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a consistent technique for plating. |
| Pipetting errors during serial dilutions or treatment. | Use calibrated pipettes and be meticulous with your pipetting technique. | |
| Edge effects on the microplate. | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: this compound Concentration in Cell Culture Studies
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| H9c2 cardiac cells | 10 µM | 8 hours | Attenuation of norepinephrine-induced oxidative stress and modulation of Akt/mTOR pathway. | [1][3] |
| Embryonic chick cardiac myocytes | 1 µM | 24 hours | Decrease in β-adrenergic receptor density. | [2] |
| Hamster DDT1 MF2 cells | 1 µM | 24 hours | Decrease in membrane β-adrenergic receptor density. | [2] |
Table 2: this compound IC50 Values
| Cell Line | IC50 Value | Assay | Reference |
| Various Cancer Cell Lines | Not readily available in public domain | N/A | N/A |
| Note: IC50 values for this compound in various cancer cell lines are not widely reported in publicly available literature. Researchers are encouraged to determine the IC50 experimentally for their cell line of interest using a standard cytotoxicity assay. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of this compound-Treated Cells
This protocol outlines the steps for analyzing protein expression changes in cells following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: this compound's dual signaling mechanism.
Caption: Workflow for this compound Experiments.
References
- 1. This compound Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bucindolol Clinical Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common adverse effects of Bucindolol (B125097) observed in clinical trials. The content is structured to address specific issues that may be encountered during experimental design and execution.
Troubleshooting Guide
This guide addresses potential issues and unexpected outcomes that researchers might encounter when working with this compound, based on adverse effects reported in clinical trials.
| Observed Issue | Potential Cause (linked to this compound's mechanism) | Suggested Troubleshooting Steps |
| Unexpectedly high incidence of bradycardia or hypotension in an animal model. | This compound is a non-selective beta-blocker with some alpha-1 adrenergic blocking activity. This dual mechanism can lead to a more pronounced effect on heart rate and blood pressure than a selective beta-1 blocker. | 1. Review the dosage and administration protocol. Consider a dose-response study to determine the optimal dose with an acceptable safety margin.2. Ensure continuous cardiovascular monitoring (telemetry) to capture the full hemodynamic profile.3. Compare findings with data from the BEST (Beta-Blocker Evaluation of Survival Trial), which established the safety profile in humans. |
| Variable glycemic control in diabetic animal models treated with this compound. | As a non-selective beta-blocker, this compound can potentially mask the symptoms of hypoglycemia and may influence glucose metabolism. | 1. Implement frequent blood glucose monitoring in study animals.2. Consider the potential for drug-drug interactions if concomitant diabetes medications are used.3. Analyze plasma insulin (B600854) and glucagon (B607659) levels to understand the metabolic impact. |
| Gastrointestinal disturbances (e.g., diarrhea) observed in study subjects. | The exact mechanism is not fully elucidated, but alterations in gut motility due to adrenergic blockade are a possible cause. | 1. Implement standardized dietary controls for all study subjects to minimize variability.2. Rule out other potential causes of gastrointestinal upset (e.g., vehicle, other medications).3. Monitor electrolyte levels to assess for any secondary effects of persistent diarrhea. |
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in major clinical trials?
A1: The most frequently cited adverse effects of this compound, primarily from the Beta-Blocker Evaluation of Survival Trial (BEST), include dizziness, diarrhea, hyperglycemia, bradycardia, and intermittent claudication.
Q2: Is there a summary of the incidence of these adverse effects from the BEST trial?
A2: Yes, the following table summarizes the incidence of common adverse effects in the this compound and placebo groups from the BEST trial.
Data Presentation
Table 1: Incidence of Common Adverse Effects in the BEST Trial
| Adverse Effect | This compound Group (n=1354) | Placebo Group (n=1354) |
| Dizziness | Data not available in searched results | Data not available in searched results |
| Diarrhea | Data not available in searched results | Data not available in searched results |
| Hyperglycemia | Data not available in searched results | Data not available in searched results |
| Bradycardia | Data not available in searched results | Data not available in searched results |
| Intermittent Claudication | Data not available in searched results | Data not available in searched results |
Note: While these adverse effects are commonly cited, specific percentages from the primary BEST trial publication were not available in the searched resources.
Experimental Protocols
The primary clinical trial referenced for this compound's adverse effect profile is the Beta-Blocker Evaluation of Survival Trial (BEST) .[1][2]
Trial Design:
-
Study Type: Randomized, double-blind, placebo-controlled, multicenter trial.[2]
-
Participants: 2708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 35% or less.[1]
-
Intervention: Patients were randomly assigned to receive either this compound or a placebo, in addition to their standard heart failure therapy.[1]
Dosing and Titration Protocol for this compound in the BEST Trial:
The administration of this compound followed a specific titration schedule to ensure patient safety and tolerability.
-
Initial Dose: 3 mg twice daily.
-
Titration: The dose was gradually increased at weekly intervals to 6.25 mg, 12.5 mg, 25 mg, and 50 mg twice daily, as tolerated by the patient. For patients weighing more than 75 kg, the dose could be further increased to a maximum of 100 mg twice daily.
-
Dose Adjustments: The titration could be slowed or stopped, and doses of concomitant medications (like diuretics) were adjusted at the investigator's discretion based on the patient's response and tolerance.
Monitoring for Adverse Events:
-
Follow-up Visits: Scheduled at 3, 6, and 12 months, and then every 6 months thereafter.
-
Adverse Event Recording: All adverse events were recorded at each visit. The relationship of the event to the study drug was assessed by the site investigator. Serious adverse events were reported to the data and safety monitoring board.
Visualizations
To aid in understanding the experimental workflow and potential points for troubleshooting, the following diagrams are provided.
Caption: Experimental workflow of the BEST clinical trial.
Caption: Troubleshooting logic for common this compound adverse effects.
References
Addressing variability in Bucindolol response due to genetic polymorphisms
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and address the variability in patient response to the β-blocker bucindolol (B125097), with a specific focus on the influence of genetic polymorphisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and experimental challenges related to the pharmacogenomics of this compound.
Q1: We are observing significant heterogeneity in the clinical response to this compound in our heart failure patient cohort. What are the potential underlying genetic factors?
A1: Substantial evidence points to genetic polymorphisms in the β1-adrenergic receptor gene (ADRB1) as a primary driver of variable response to this compound.[1][2][3][4] The most well-studied polymorphism is the Arg389Gly substitution (rs1801253).[5][6] Patients homozygous for the Arginine allele (Arg389Arg) tend to show a more favorable response to this compound compared to carriers of the Glycine allele (Gly carriers).[1][6] Another gene, ADRA2C, which encodes the α2C-adrenergic receptor, also contains a polymorphism (a 322-325 deletion) that can influence the sympatholytic effects of this compound and contribute to response variability.[3][4]
Q2: What is the proposed mechanism by which the ADRB1 Arg389Gly polymorphism alters this compound's efficacy?
A2: The ADRB1 gene encodes the β1-adrenergic receptor, the primary target of this compound.[3][4] The variant at amino acid position 389 influences the receptor's signaling capacity. The Arg389 variant is associated with a three- to four-fold higher signal transduction capacity compared to the Gly389 variant.[2][4] this compound, a non-selective β-blocker with sympatholytic properties, appears to be more effective in antagonizing the hyperactive signaling of the Arg389 receptor, leading to a greater therapeutic benefit in individuals with the Arg389Arg genotype.[2][7]
Q3: Our team is designing a clinical trial for a new compound with a similar mechanism to this compound. How should we account for these genetic polymorphisms in our study design?
A3: It is highly recommended to incorporate pharmacogenomic sub-studies into your clinical trial design. This involves pre-trial genotyping of participants for key polymorphisms like ADRB1 Arg389Gly. Stratifying patient enrollment and subsequent data analysis by genotype can help to identify subpopulations with enhanced or diminished responses to the investigational drug. The Beta-Blocker Evaluation of Survival Trial (BEST) and its genetic sub-study serve as a key example of how this approach can elucidate the true potential of a drug that may otherwise show neutral results in a genetically heterogeneous population.[8][9][10]
Q4: We are struggling to reproduce consistent results in our in-vitro assays assessing this compound's effect on cells expressing different ADRB1 variants. What could be the issue?
A4: Several factors could contribute to this variability. Ensure that the cell lines you are using have been properly validated to express the desired ADRB1 variant (Arg389 or Gly389) at physiological levels. The functional consequences of the polymorphism can be subtle and may require sensitive and highly controlled experimental conditions to detect. Pay close attention to agonist and antagonist concentrations, incubation times, and the specific downstream signaling pathways being measured (e.g., cAMP levels, ERK activation). Additionally, consider the intrinsic sympathomimetic activity (ISA) of this compound, which can vary across different experimental systems and may influence your results.[8][11]
Q5: What is the role of cytochrome P450 enzymes, particularly CYP2D6, in this compound metabolism and its clinical relevance?
A5: this compound undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 pathway.[12] While the role of specific CYP enzymes in this compound metabolism is an area of ongoing research, CYP2D6 is known to be involved in the metabolism of many other β-blockers.[13][14] Genetic polymorphisms in CYP2D6 can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). While the direct impact of CYP2D6 genotype on this compound response is not as well-established as that of ADRB1, it is a potential source of pharmacokinetic variability that could influence plasma drug concentrations and, consequently, clinical outcomes. Further research is needed to fully elucidate the clinical significance of CYP2D6 polymorphisms in this compound therapy.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the pharmacogenomics of this compound.
Table 1: Influence of ADRB1 Arg389Gly Genotype on Clinical Outcomes with this compound Treatment in Heart Failure Patients (BEST Trial Genetic Sub-study)
| Clinical Endpoint | Genotype | Hazard Ratio (this compound vs. Placebo) | 95% Confidence Interval | p-value |
| All-Cause Mortality | Arg389Arg | 0.40 | 0.24 - 0.65 | 0.0002 |
| Gly Carrier | 0.81 | 0.55 - 1.20 | 0.30 | |
| New-Onset Atrial Fibrillation | Arg389Arg | 0.26 | 0.12 - 0.57 | 0.008 (interaction) |
| Gly Carrier | 1.01 | 0.56 - 1.84 |
Data compiled from the Beta-Blocker Evaluation of Survival Trial (BEST) genetic sub-study.[2][6]
Table 2: Allele and Genotype Frequencies of ADRB1 and CYP2D6 Polymorphisms in a Han Chinese Hypertensive Population
| Gene | Polymorphism | Allele/Genotype | Frequency (%) |
| ADRB1 | rs1801253 (Arg389Gly) | G Allele (Gly) | 32.78 |
| C Allele (Arg) | 67.22 | ||
| GG (Gly/Gly) | 10.29 | ||
| GC (Gly/Arg) | 44.98 | ||
| CC (Arg/Arg) | 44.73 | ||
| CYP2D6 | 1/1 (Wild-type) | 9.71 | |
| 1/10 (Heterozygous) | 59.16 | ||
| 10/10 (Homozygous) | 31.13 |
Data from a study on Han Chinese hypertensive patients.[14]
Experimental Protocols & Methodologies
Genotyping of ADRB1 Arg389Gly (rs1801253) Polymorphism
A common and reliable method for genotyping the ADRB1 Arg389Gly polymorphism is through Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
2. PCR Amplification:
-
Design primers flanking the rs1801253 polymorphic site in the ADRB1 gene.
-
Perform PCR amplification using the extracted genomic DNA as a template. A typical PCR reaction mixture includes:
-
100-200 ng genomic DNA
-
1X PCR buffer
-
200 µM dNTPs
-
0.5 µM of each primer (forward and reverse)
-
1-2 units of Taq DNA polymerase
-
Nuclease-free water to the final volume.
-
-
Use a thermal cycler with an optimized program (e.g., initial denaturation at 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1 min, and a final extension at 72°C for 10 min).
3. Restriction Enzyme Digestion:
-
The Arg389Gly polymorphism creates or abolishes a restriction site for a specific enzyme (e.g., BstNI).
-
Digest the PCR product with the appropriate restriction enzyme according to the manufacturer's instructions.
4. Gel Electrophoresis:
-
Separate the digested DNA fragments on a 2-3% agarose (B213101) gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA fragments under UV light. The banding pattern will reveal the genotype:
-
Arg/Arg (CC): One band (undigested PCR product).
-
Gly/Gly (GG): Two smaller bands (digested PCR product).
-
Arg/Gly (CG): Three bands (one undigested and two digested fragments).
-
5. Data Analysis and Interpretation:
-
Document the banding patterns and determine the genotype for each sample.
-
Include positive and negative controls in each experiment to ensure accuracy.
Visualizations
Caption: this compound Signaling Pathway and Influence of ADRB1 Polymorphism.
Caption: Experimental Workflow for ADRB1 Arg389Gly Genotyping.
Caption: Logic for Patient Stratification Based on ADRB1 Genotype.
References
- 1. Pharmacogenomics of this compound in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of Atrial Fibrillation by this compound Is Dependent on the Beta1389 Arg/Gly Adrenergic Receptor Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Pharmacogenetic Interactions of this compound and β1, α2C Adrenergic Receptor Polymorphisms | PLOS One [journals.plos.org]
- 4. scienceopen.com [scienceopen.com]
- 5. DNA Genetic Testing For Health, Ancestry And More - 23andMe [blog.23andme.com]
- 6. ahajournals.org [ahajournals.org]
- 7. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. CYP2D6 and ADRB1 genetic polymorphisms and the selection of antihypertensive beta-receptor blockers for hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Bucindolol drug interactions with other cardiovascular agents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interactions between bucindolol (B125097) and other cardiovascular agents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound, and how might this lead to drug interactions?
A1: this compound is predominantly metabolized by hepatic cytochrome P450 (CYP) enzymes.[1] This makes it susceptible to pharmacokinetic interactions when co-administered with drugs that are inhibitors or inducers of these same enzymatic pathways. Concurrent use of such drugs may alter the plasma levels of this compound, potentially affecting its efficacy and safety profile.[1]
Q2: Are there known pharmacodynamic interactions between this compound and other cardiovascular drugs?
A2: Yes, this compound can have pharmacodynamic interactions with other cardiovascular agents. For instance, it can blunt the physiological response to other β- or α-adrenergic agonists.[1] When used in combination with diuretics like hydrochlorothiazide, this compound has been shown to have an additive effect on blood pressure reduction.[2]
Q3: We are planning a preclinical study and need to select an appropriate animal model to investigate this compound's cardiovascular drug interactions. What are the common models used?
A3: Various animal models are utilized to study cardiovascular drug interactions. Conscious, normotensive dogs have been used to evaluate the hemodynamic effects of this compound, including its impact on heart rate and blood pressure in response to adrenergic stimulation.[3] Anesthetized and reserpinized rat models have also been employed to investigate the vasodilator and intrinsic sympathomimetic actions of this compound.[4] The choice of model will depend on the specific research question and the cardiovascular parameters of interest.
Q4: In our in vitro assay, we are observing variability in the inhibitory effect of this compound. What could be the contributing factors?
A4: The effects of this compound can be influenced by its intrinsic sympathomimetic activity (ISA), which is the capacity of a beta-blocker to weakly stimulate β-adrenoceptors. Studies in pithed rats have shown that this compound possesses β-adrenoceptor-mediated ISA. This partial agonist activity could contribute to variability in experimental results, especially when comparing its effects to beta-blockers without ISA.
Troubleshooting Guides
Issue: Unexpected Hemodynamic Responses in Co-administration Studies
Possible Cause 1: Additive Pharmacodynamic Effects When co-administering this compound with other antihypertensive agents, such as diuretics, an additive reduction in blood pressure may occur.[2] This could lead to a greater than anticipated hypotensive effect in your experimental model.
Troubleshooting Steps:
-
Review Dosing: Carefully review the doses of both this compound and the co-administered agent to ensure they are within the expected therapeutic range for your model.
-
Staggered Administration: Consider a study design with staggered administration to differentiate the individual and combined effects on hemodynamics.
-
Dose-Response Analysis: Conduct a dose-response study for the drug combination to characterize the nature of the interaction (additive, synergistic, or antagonistic).
Possible Cause 2: Intrinsic Sympathomimetic Activity (ISA) of this compound this compound's ISA can lead to complex hemodynamic effects. For instance, unlike pure antagonists, it may not reduce resting heart rate to the same extent.[5] In combination with other drugs that affect heart rate, the net effect could be difficult to predict.
Troubleshooting Steps:
-
Select Appropriate Controls: Include a non-ISA beta-blocker as a comparator in your experiments to isolate the effects of this compound's ISA.
-
Measure Multiple Parameters: In addition to blood pressure and heart rate, monitor other relevant cardiovascular parameters such as cardiac output and peripheral resistance to get a comprehensive picture of the hemodynamic changes.
Issue: Discrepancies in In Vitro Metabolism and Inhibition Assays
Possible Cause: Variability in CYP450 Enzyme Activity this compound is metabolized by CYP450 enzymes.[1] The activity of these enzymes can vary significantly between different batches of microsomes or cell lines, leading to inconsistent results in in vitro metabolism or inhibition assays.
Troubleshooting Steps:
-
Enzyme Source Characterization: Ensure that the specific activity of the CYP enzymes in your in vitro system is well-characterized and consistent across experiments.
-
Positive and Negative Controls: Always include known inhibitors and non-inhibitors of the specific CYP isozyme you are studying to validate your assay performance.
-
Substrate Concentration: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibition.
Quantitative Data Summary
The following tables summarize available quantitative data on the drug interactions of this compound with other cardiovascular agents.
Table 1: Pharmacodynamic Interaction of this compound with Hydrochlorothiazide in Patients with Mild to Moderate Hypertension
| Treatment Group | Mean 12-hour Standing Diastolic Blood Pressure (mm Hg) | Change from Placebo (mm Hg) |
| Placebo | 108 ± 5 | - |
| This compound alone | 97 ± 9 | -11 |
| Hydrochlorothiazide alone | 99 ± 10 | -9 |
| This compound + Hydrochlorothiazide | 91 ± 9 | -17 |
Data from a clinical trial in 14 patients. The combination resulted in approximately additive effects in blood pressure reduction.[2]
Table 2: Potential Pharmacokinetic Interactions via CYP2D6
| Interacting Agent | Predicted Effect on this compound | Magnitude of Interaction |
| Strong CYP2D6 Inhibitors (e.g., Fluoxetine, Paroxetine) | Increased plasma concentrations of this compound | Quantitative data not available |
| Moderate CYP2D6 Inhibitors (e.g., Duloxetine, Bupropion) | Increased plasma concentrations of this compound | Quantitative data not available |
| CYP2D6 Inducers (e.g., Rifampin) | Decreased plasma concentrations of this compound | Quantitative data not available |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP2D6 Inhibition Potential of a Test Compound on this compound Metabolism
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the CYP2D6-mediated metabolism of this compound in human liver microsomes.
Methodology:
-
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
Test compound (potential inhibitor)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quench solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
-
-
Procedure: a. Prepare a series of dilutions of the test compound in the incubation buffer. b. In a 96-well plate, pre-incubate the HLM, this compound (at a concentration near its Km for CYP2D6), and the test compound dilutions at 37°C for a short period (e.g., 5 minutes). c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range. e. Terminate the reaction by adding the quench solution. f. Centrifuge the plate to pellet the protein. g. Analyze the supernatant for the formation of a specific this compound metabolite using a validated LC-MS/MS method. h. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. i. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: In Vivo Assessment of a Drug Interaction Between this compound and a Test Compound in a Rat Model
Objective: To evaluate the effect of a test compound on the pharmacokinetics and pharmacodynamics of this compound in rats.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Cannulated for serial blood sampling (e.g., jugular vein cannulation)
-
-
Study Design:
-
A crossover or parallel-group design can be used.
-
Group 1: Administer a single oral dose of this compound.
-
Group 2: Administer the test compound for a specified period to achieve steady-state concentrations, followed by a single oral dose of this compound.
-
-
Procedure: a. Following an overnight fast, administer this compound (and the test compound or vehicle) to the rats. b. Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). c. Process the blood samples to obtain plasma and store at -80°C until analysis. d. Monitor cardiovascular parameters such as blood pressure and heart rate using telemetry or other appropriate methods at the same time points as blood sampling. e. Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method. f. Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for this compound in the presence and absence of the test compound. g. Analyze the pharmacodynamic data to assess changes in blood pressure and heart rate. h. Statistically compare the pharmacokinetic and pharmacodynamic parameters between the two groups to determine the significance of the interaction.
Visualizations
Caption: Potential for CYP2D6-mediated drug interactions with this compound.
Caption: Workflow for an in vitro drug-drug interaction study.
Caption: Additive pharmacodynamic interaction of this compound and diuretics.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound (MJ 13105) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-adrenoceptor and cardiovascular effects of MJ 13105 (this compound) in anesthetized dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Bucindolol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Bucindolol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound for in vivo experiments?
A1: The primary challenge with this compound is its low aqueous solubility. This can lead to difficulties in preparing injectable or oral formulations at desired concentrations, potentially causing precipitation of the compound, which can result in inaccurate dosing and poor bioavailability.
Q2: What are the general approaches to improve the solubility of a poorly soluble drug like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension) and dispersing the drug in a carrier matrix (solid dispersions). Chemical modifications often involve the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the formation of salts or co-crystals.[1][2] For preclinical in vivo studies, co-solvent systems are a common and practical approach.
Q3: Are there any ready-to-use formulation protocols for this compound for animal studies?
A3: Yes, several established protocols use a combination of solvents and excipients to achieve workable concentrations of this compound for in vivo administration. These typically involve an initial dissolution in a strong organic solvent, followed by dilution with co-solvents and a vehicle suitable for injection or oral gavage. Specific, detailed protocols are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I add the aqueous vehicle (e.g., saline or PBS).
-
Possible Cause: The final concentration of the organic co-solvents may be too low to maintain this compound in solution after the addition of the aqueous phase. This is a common issue when a drug is highly soluble in an organic solvent like DMSO but crashes out when water is introduced.
-
Troubleshooting Steps:
-
Slow Down the Addition: Add the aqueous vehicle drop-wise while continuously vortexing or stirring the solution. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Optimize the Co-solvent Ratio: Increase the proportion of co-solvents like PEG300 or PEG400 in your final formulation. A higher concentration of these agents can help maintain the solubility of this compound.
-
Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween 80 or Cremophor EL, into your formulation. Surfactants can form micelles that encapsulate the drug, preventing precipitation in an aqueous environment.
-
Consider a Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common excipient used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3]
-
Adjust the pH: Although less common for this type of formulation, adjusting the pH of the final solution (if the compound's solubility is pH-dependent) could be a viable strategy. However, this must be done with caution to ensure physiological compatibility.
-
Issue 2: My final this compound formulation is a suspension, not a clear solution. Can I still use it?
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the final vehicle, resulting in a suspension of fine particles.
-
Troubleshooting Steps:
-
Homogenize the Suspension: If a fine, homogenous suspension is formed, it can often be used for oral gavage or intraperitoneal injection, provided the particle size is small and uniform. Ensure the suspension is well-mixed immediately before each animal is dosed to guarantee consistent administration of the drug.
-
Use Sonication: Sonication can help to break down larger particles and create a more uniform suspension.[1][4] It can also aid in dissolving the compound if it is close to its saturation point.
-
Re-evaluate the Formulation: If a clear solution is required (e.g., for intravenous administration), you will need to revise the formulation. This can be done by either lowering the final concentration of this compound or by modifying the vehicle composition as described in Issue 1.
-
Issue 3: I am concerned about the potential toxicity of the solvents in my formulation.
-
Possible Cause: Some organic solvents, like DMSO, can have toxic effects at high concentrations. It is crucial to use the minimum amount necessary to dissolve the drug and to adhere to established safety limits for the specific animal model.
-
Troubleshooting Steps:
-
Minimize the Use of Strong Solvents: Aim to keep the final concentration of DMSO below 10%, and ideally below 5%, in the administered formulation.
-
Consult Toxicity Data: Refer to literature for the toxicity profiles of the excipients you are using in your chosen animal species and for your intended route of administration.
-
Include a Vehicle Control Group: Always include a control group of animals that receives the vehicle without the drug. This will help you to differentiate between the effects of the drug and the effects of the formulation vehicle.
-
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Solubility | Solution Appearance | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL | Clear Solution | [1][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | Clear Solution | [5] |
| Ethanol | ~0.5 mg/mL | Clear Solution | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~2.5 mg/mL | Suspended Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol is adapted from a commonly used formulation for poorly soluble compounds and is suitable for oral administration.[1]
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Add Co-solvent: In a separate tube, add the required volume of the this compound stock solution. To this, add PEG300. For a final formulation with 10% DMSO and 40% PEG300, you would add 4 parts PEG300 to 1 part of the DMSO stock. Vortex thoroughly until the solution is homogenous.
-
Add Surfactant: Add Tween 80 to the mixture (e.g., to a final concentration of 5%). Vortex again until the solution is clear and well-mixed.
-
Add Aqueous Vehicle: Slowly add saline to the organic mixture while vortexing. Continue to mix until a uniform suspension is formed. The final volume of saline should be adjusted to achieve the desired final concentration of all components.
-
Final Homogenization: Before administration, ensure the suspension is homogenous by vortexing or sonicating briefly.
Protocol 2: Preparation of a Clear this compound Solution Using Cyclodextrin
This protocol is designed to produce a clear solution, which may be suitable for a wider range of administration routes.[1]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. Stir or sonicate until the SBE-β-CD is fully dissolved.
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Combine Solutions: Add the this compound/DMSO stock solution to the SBE-β-CD solution. For a final formulation with 10% DMSO, you would add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution.
-
Mix Thoroughly: Vortex or sonicate the final mixture until the this compound is completely dissolved and the solution is clear.
Mandatory Visualizations
Caption: Workflow for preparing a this compound suspension for in vivo studies.
Caption: Simplified signaling pathway of this compound's antagonist action.
References
Interpreting conflicting results from Bucindolol clinical trials
Technical Support Center: Bucindolol (B125097) Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret the conflicting results observed in this compound clinical trials, with a focus on the pivotal Beta-Blocker Evaluation of Survival Trial (BEST).
Frequently Asked Questions (FAQs)
Q1: Why did the BEST clinical trial show a neutral result for this compound's effect on all-cause mortality, while other beta-blockers have shown clear benefits in heart failure?
The overall results of the BEST trial were surprising because they did not demonstrate a statistically significant reduction in the primary endpoint of all-cause mortality for this compound compared to placebo in patients with advanced heart failure.[1][2] Several factors are believed to have contributed to this neutral outcome:
-
Patient Population: The BEST trial enrolled patients with severe New York Heart Association (NYHA) class III-IV heart failure, representing a more critically ill population than in some other positive beta-blocker trials.[2][3]
-
Racial Diversity: The trial included a significant proportion of Black patients (24%), in whom this compound appeared to have no beneficial effect on survival (Hazard Ratio [HR] for death 1.17, p=0.27).[1][4] In contrast, non-Black patients did show a trend towards benefit (HR 0.82, p=0.01).[1]
-
Pharmacogenomic Factors: The most critical finding, discovered in subsequent analyses, was the profound impact of a genetic polymorphism in the β1-adrenergic receptor (ADRB1). The therapeutic effect of this compound is largely confined to patients homozygous for the Arginine allele at position 389 (Arg389Arg).[5][6]
-
Drug Pharmacology: this compound has a unique pharmacological profile, including non-selective β-blockade, α-1 antagonism, and a debated partial agonist (or biased agonist) activity, which may differentiate its effects from other beta-blockers like metoprolol (B1676517) or carvedilol.[7][8][9]
Q2: What is the ADRB1 Arg389Gly polymorphism, and how does it explain the conflicting results?
The ADRB1 Arg389Gly polymorphism (rs1801253) is a common single nucleotide polymorphism (SNP) in the gene encoding the β1-adrenergic receptor.[10] This SNP results in either an Arginine (Arg) or a Glycine (Gly) at amino acid position 389.
-
Functional Difference: The Arg389 variant of the receptor is significantly more active than the Gly389 variant. It exhibits higher basal and agonist-stimulated activity, leading to a more robust downstream signaling cascade.[10]
-
Interaction with this compound: Retrospective analysis of the BEST trial's DNA substudy revealed that this compound's efficacy is highly dependent on this genotype.[6] Patients with the Arg389Arg genotype (homozygous for the more active receptor) derived a substantial survival benefit from high-dose this compound. In contrast, carriers of the Gly389 allele (Arg/Gly or Gly/Gly) showed no significant benefit.[5]
This gene-drug interaction explains the neutral overall result: the lack of efficacy in Gly389 carriers diluted the significant positive effect observed in the Arg389Arg subgroup.
Q3: How do I interpret the quantitative outcomes from the BEST trial and its pharmacogenomic substudy?
It is crucial to stratify the results by genotype and dose. The overall trial data can be misleading without this context. The following tables summarize the key findings.
Table 1: Primary Outcomes of the Main BEST Trial
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13 |
| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | 0.04 |
| Hospitalization for Heart Failure | 35% | 42% | 0.78 (0.69-0.88) | <0.001 |
Data sourced from the Beta-Blocker Evaluation of Survival Trial.[1][9]
Table 2: All-Cause Mortality by ADRB1 Arg389Gly Genotype and this compound Dose (BEST DNA Substudy)
| Genotype | Dose Group | This compound vs. Placebo | Hazard Ratio (95% CI) | p-value |
| Arg389Arg | High Dose | High-Dose this compound vs. No/Low-Dose | 0.40 (0.24-0.65) | 0.0002 |
| Gly389 Carrier | High Dose | High-Dose this compound vs. No/Low-Dose | 0.81 (0.55-1.20) | 0.30 |
| Arg389Arg vs. Gly Carrier | High Dose | Arg/Arg vs. Gly Carrier | 0.54 (0.33-0.90) | 0.018 |
| Arg389Arg vs. Gly Carrier | No/Low Dose | Arg/Arg vs. Gly Carrier | 1.06 (0.73-1.53) | 0.77 |
Data sourced from the BEST DNA substudy analysis.[5][6]
Troubleshooting Interpretation: If your experimental results with this compound seem inconsistent, consider if the genetic background of your subjects or cell lines (specifically the ADRB1 Arg389Gly status) is known. The data clearly shows that a lack of response in a mixed population is expected. The enhanced efficacy is only apparent in the Arg389Arg homozygous group, particularly at higher doses.[5][6]
Experimental Protocols & Methodologies
Protocol 1: Genotyping for ADRB1 Arg389Gly (rs1801253)
To investigate the pharmacogenomic effects of this compound, accurate genotyping is the critical first step. The method used in many key studies is a TaqMan allelic discrimination assay.[10][11]
Objective: To determine the ADRB1 Arg389Gly genotype (Arg/Arg, Arg/Gly, or Gly/Gly) from a genomic DNA sample.
Materials:
-
Genomic DNA isolated from whole blood or other tissue.
-
TaqMan Genotyping Master Mix.
-
Specific TaqMan SNP Genotyping Assay for rs1801253 (contains primers and allele-specific, dye-labeled probes).
-
Real-Time PCR instrument.
Methodology:
-
DNA Isolation: Extract high-quality genomic DNA from patient samples (e.g., whole blood) using a commercial kit (e.g., Purgene; Gentra Systems).[11] Quantify the DNA and normalize the concentration.
-
PCR Reaction Setup: Prepare the PCR reaction mix in a 96-well plate. For each sample, combine the TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay, and the normalized genomic DNA. Include positive controls for each genotype (Arg/Arg, Arg/Gly, Gly/Gly) and no-template controls (NTCs).
-
Real-Time PCR: Run the plate on a Real-Time PCR instrument using a standard thermal cycling protocol for allelic discrimination (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 92°C and annealing/extension at 60°C).
-
Data Analysis: The instrument software measures the fluorescence of the allele-specific probes at the end of the PCR run. It will generate a scatter plot (allelic discrimination plot) where samples cluster into three groups corresponding to the three genotypes. Assign genotypes to each sample based on these clusters.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound at the β1-Adrenergic Receptor
The diagram below illustrates how this compound interacts with the β1-adrenergic receptor (ADRB1) and how the Arg389Gly polymorphism modulates the downstream signal. The Arg389 variant is a more efficient transducer, which is critical for this compound's therapeutic effect.
Caption: this compound's effect is modulated by the ADRB1 Arg389Gly genotype.
Workflow for a Pharmacogenomic Clinical Trial
This workflow outlines the key steps in designing and executing a clinical trial for a drug like this compound, where a genetic marker is expected to predict patient response.
Caption: Workflow for a genotype-stratified this compound clinical trial.
Logical Relationship for Interpreting this compound Efficacy
This diagram provides a logical flowchart for a clinician or researcher to interpret the potential efficacy of this compound based on the evidence from the BEST trial.
Caption: Decision logic for predicting this compound's therapeutic benefit.
References
- 1. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 2. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 3. A comparative analysis of the results from 4 trials of beta-blocker therapy for heart failure: BEST, CIBIS-II, MERIT-HF, and COPERNICUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mrctcenter.org [mrctcenter.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Dose Response of β-Blockers in Adrenergic Receptor Polymorphism Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A Common β1-Adrenergic Receptor Polymorphism Predicts Favorable Response to Rate Control Therapy in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bucindolol Dosage Adjustment in Special Populations
Disclaimer: Bucindolol is an investigational drug and is not approved by the U.S. Food and Drug Administration (FDA). The information provided here is for research and informational purposes only and does not constitute medical advice. Dosing decisions for clinical trials should be made in accordance with the specific trial protocol and under the guidance of qualified investigators.
Frequently Asked Questions (FAQs)
Q1: Are there specific dosage adjustment guidelines for this compound in patients with renal impairment?
A1: Currently, there are no specific, publicly available pharmacokinetic studies of this compound in patients with varying degrees of renal impairment. Therefore, definitive dosage adjustment guidelines have not been established. This compound is known to be primarily metabolized by the liver.[1][2] For drugs that are mainly cleared by the liver, renal impairment is generally not expected to significantly alter their elimination. However, severe renal disease can sometimes affect the activity of hepatic enzymes or lead to the accumulation of metabolites, which could indirectly influence the drug's safety and efficacy profile.[3][4] In the absence of specific data, a cautious approach is recommended. For patients with severe renal impairment, consider starting at the low end of the dosing range and titrating slowly based on clinical response and tolerance.
Q2: How should the dosage of this compound be adjusted for patients with hepatic impairment?
A2: Similar to renal impairment, specific dosage adjustment guidelines for this compound in patients with hepatic impairment are not available due to a lack of dedicated clinical studies. This compound undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) 2D6 enzyme system.[1][2] In patients with moderate to severe hepatic dysfunction, this metabolic process can be significantly impaired, leading to increased bioavailability and reduced clearance of the drug.[1] This can result in higher plasma concentrations and an increased risk of adverse effects.[1] Therefore, it is strongly recommended to exercise caution. A substantial dose reduction and a slower titration schedule should be considered for patients with moderate to severe hepatic impairment. "Start low and go slow" is a critical principle in this population.[5]
Q3: What is the primary metabolic pathway for this compound, and how does it influence potential dosage adjustments?
A3: this compound is predominantly metabolized in the liver by the CYP2D6 enzyme.[2] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms.[6][7] Patients who are "poor metabolizers" for CYP2D6 may have higher plasma concentrations of this compound, similar to patients with hepatic impairment. Conversely, "ultra-rapid metabolizers" may have lower concentrations. While specific guidelines are not established, knowledge of a patient's CYP2D6 genotype could theoretically inform dosing strategies. In the context of organ impairment, reduced liver function will decrease metabolic clearance regardless of genotype, compounding the risk of drug accumulation.
Q4: Without specific data, what is the recommended approach for administering this compound to patients with renal or hepatic impairment in a research setting?
A4: In a research or clinical trial setting, the protocol should explicitly define the approach. Lacking specific data, the following principles, derived from general regulatory guidelines, should be applied:
-
Patient Stratification: Carefully categorize patients based on the severity of their renal (using eGFR/CrCl) or hepatic (using Child-Pugh score) impairment.[8][9][10]
-
Cautious Starting Dose: Initiate therapy with a significantly reduced dose compared to patients with normal organ function.
-
Extended Titration Intervals: Increase the dose in smaller increments and at longer intervals than usual.
-
Intensive Monitoring: Closely monitor patients for clinical efficacy (heart rate, blood pressure) and adverse events (bradycardia, hypotension, dizziness).
-
Therapeutic Drug Monitoring (TDM): If analytical methods are available, measuring plasma concentrations of this compound can provide invaluable information to guide individual dose adjustments.
Data Presentation
Table 1: Theoretical Impact of Renal and Hepatic Impairment on Pharmacokinetic Parameters of a Hepatically Metabolized Drug like this compound
Disclaimer: The following table is illustrative and not based on actual clinical data for this compound. It demonstrates the expected trends for a drug with high hepatic clearance.
| Parameter | Normal Function | Severe Renal Impairment (Illustrative) | Moderate-to-Severe Hepatic Impairment (Illustrative) | Rationale |
| Oral Bioavailability (F) | Low (due to high first-pass metabolism) | Likely Unchanged | Significantly Increased | Reduced first-pass metabolism in the liver. |
| Clearance (CL) | High | Likely Unchanged or Slightly Decreased | Significantly Decreased | Primary site of metabolism is compromised. |
| Half-life (t½) | Moderate | Likely Unchanged or Slightly Increased | Significantly Increased | Reduced clearance prolongs the time to eliminate the drug. |
| Area Under the Curve (AUC) | Baseline | Likely Unchanged or Slightly Increased | Significantly Increased | Reflects both increased bioavailability and decreased clearance. |
| Recommended Starting Dose | Standard Dose | Cautious Start/Standard | Substantially Reduced | To compensate for increased exposure and avoid toxicity. |
Experimental Protocols
Representative Protocol: A Phase I, Open-Label Study to Evaluate the Pharmacokinetics of a Single Oral Dose of this compound in Subjects with Normal and Impaired Hepatic Function
This protocol is a template based on FDA and EMA guidelines and would require specific adaptation for a this compound clinical trial.[9][11][12]
-
Objective: To assess the influence of moderate hepatic impairment on the single-dose pharmacokinetics of this compound and its major metabolites.
-
Study Design:
-
Open-label, parallel-group, single-dose study.
-
Group 1: 8-12 subjects with moderate hepatic impairment (Child-Pugh Class B).
-
Group 2: 8-12 healthy subjects with normal hepatic function, matched to Group 1 for age, weight, and gender.
-
-
Inclusion Criteria (Group 1):
-
Confirmed diagnosis of chronic, stable liver disease with a Child-Pugh score of 7-9.
-
Stable clinical condition for at least 30 days prior to dosing.
-
-
Methodology:
-
Dosing: All subjects receive a single, low oral dose of this compound (e.g., 12.5 mg) after an overnight fast.
-
Pharmacokinetic Sampling: Venous blood samples are collected in heparinized tubes pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalytical Method: Plasma concentrations of this compound (and any known major metabolites) are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Safety Monitoring: Vital signs, ECGs, and adverse events are monitored throughout the study.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis will be used to determine the following parameters for each subject: Cmax (maximum concentration), Tmax (time to Cmax), AUC0-t (area under the curve from time 0 to the last measurable concentration), AUC0-inf (AUC extrapolated to infinity), t½ (elimination half-life), and CL/F (apparent oral clearance).
-
Geometric mean ratios (impaired/normal) and 90% confidence intervals will be calculated for Cmax and AUC.
-
Mandatory Visualizations
Caption: Simplified metabolic pathway of this compound highlighting the central role of hepatic CYP2D6.
Caption: this compound's mechanism of action, blocking β and α1 adrenergic signaling pathways.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Dosing in Renal and Hepatic Failure: A Pharmacokinetic Approach to the Critically ILL Patient | Anesthesia Key [aneskey.com]
- 4. Drug dosing guidelines in patients with renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. Genetic variation in the CYP2D6 gene is associated with a lower heart rate and blood pressure in beta-blocker users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. Evaluation of the pharmacokinetics of medicinal products in patients with impaired hepatic function - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Design and conduct considerations for studies in patients with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of the BEST Trial: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the potential reasons behind the failure of the Beta-Blocker Evaluation of Survival Trial (BEST) for Bucindolol. This guide offers troubleshooting insights and frequently asked questions in a direct question-and-answer format to assist in the design and interpretation of related research.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the BEST trial, and did this compound meet this endpoint?
A1: The primary endpoint of the BEST trial was all-cause mortality.[1][2] this compound did not achieve a statistically significant reduction in all-cause mortality compared to placebo. The mortality rate was 30% in the this compound group and 33% in the placebo group (p=0.13).[1][2]
Q2: Were there any secondary endpoints where this compound showed a benefit?
A2: Yes. This compound showed a significant reduction in cardiovascular mortality (25% vs. 29%, p=0.04) and hospitalizations due to heart failure (35% vs. 42%, p<0.001).[1][2]
Q3: Why was the BEST trial terminated prematurely?
A3: The trial was stopped early by the Data and Safety Monitoring Board (DSMB) after the seventh interim analysis. The decision was based on the "totality of evidence regarding the usefulness of beta-blocker treatment derived from BEST and other studies," with the determination that the trial was unlikely to demonstrate a significant survival benefit for this compound.
Q4: What was the unexpected finding regarding the efficacy of this compound in different racial groups?
A4: A key finding of the BEST trial was the differential effect of this compound in Black versus non-Black patients. This compound did not show a survival benefit in Black patients (Hazard Ratio for death: 1.17). In contrast, non-Black patients did experience a significant survival benefit (Hazard Ratio for death: 0.82). This finding was a major contributor to the overall neutral result of the trial.
Q5: How might the genetic makeup of patients have influenced the trial's outcome?
A5: A pre-specified genetic substudy of the BEST trial revealed that a common polymorphism in the β1-adrenergic receptor, Arg389Gly, significantly impacted the response to this compound. Patients homozygous for the Arginine allele at position 389 (Arg389Arg) showed a favorable response to this compound, whereas carriers of the Glycine allele (Arg389Gly and Gly389Gly) did not. The differing frequencies of this polymorphism among racial groups may partly explain the observed differences in treatment effect.
Q6: What is the proposed mechanism behind the influence of the Arg389Gly polymorphism?
A6: The β1-adrenergic receptor with Arginine at position 389 is associated with enhanced receptor coupling to Gs protein and greater adenylyl cyclase activation upon agonist stimulation compared to the Glycine variant. This "gain-of-function" polymorphism may lead to a more pronounced response to the sympatholytic effect of a beta-blocker like this compound in Arg389 homozygotes.
Q7: Does this compound have any unique pharmacological properties that might have contributed to the trial's results?
A7: this compound is a non-selective β-blocker with additional weak α1-adrenergic blockade and some evidence of intrinsic sympathomimetic activity (ISA) or partial agonism. While the α1-blockade provides a vasodilatory effect, the ISA could have attenuated the beneficial effects of β-blockade in some patients, particularly in a population with advanced heart failure where maximal reduction of sympathetic drive is desired.
Troubleshooting Guide for Experimental Design
This section addresses specific issues researchers might encounter when designing experiments based on the findings of the BEST trial.
Issue 1: Replicating the lack of efficacy in a specific sub-population.
-
Troubleshooting: Ensure your study population is adequately powered and stratified by race to detect potential differential effects. Genotyping for the Arg389Gly polymorphism in the β1-adrenergic receptor is critical for interpreting results, as this was a major confounding factor in the BEST trial.
Issue 2: Inconsistent results in functional assays for β-adrenergic receptor signaling.
-
Troubleshooting: The level of intrinsic sympathomimetic activity of a compound can be highly dependent on the experimental system and the baseline level of adenylyl cyclase activity. When conducting in-vitro assays, consider using tissues or cell lines with varying levels of basal signaling to fully characterize the partial agonist/inverse agonist profile of your compound.
Issue 3: Difficulty in translating findings from animal models to human pathophysiology.
-
Troubleshooting: The BEST trial highlights the importance of human-centric research, especially concerning genetic polymorphisms. When using animal models, consider if they adequately represent the genetic diversity of the human population you aim to treat. Humanized mouse models expressing different human β1-adrenergic receptor variants could be a valuable tool.
Data Presentation
Table 1: Baseline Characteristics of Patients in the BEST Trial
| Characteristic | This compound (n=1354) | Placebo (n=1354) |
| Mean Age (years) | 60 | 60 |
| Women (%) | 21 | 22 |
| Black (%) | 24 | 30 |
| NYHA Class III (%) | 92 | 92 |
| NYHA Class IV (%) | 8 | 8 |
| Ischemic Etiology (%) | 59 | 59 |
| Mean LVEF (%) | 23 | 23 |
| On ACE Inhibitors (%) | 100 | 100 |
Data sourced from the Beta-Blocker Evaluation of Survival Trial publications.[1][2]
Table 2: Key Outcomes of the BEST Trial
| Outcome | This compound (%) | Placebo (%) | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality | 30 | 33 | 0.90 (0.78-1.02) | 0.13 |
| Cardiovascular Mortality | 25 | 29 | 0.86 (0.74-0.99) | 0.04 |
| Hospitalization for HF | 35 | 42 | - | <0.001 |
| Death or Heart Transplant | 32 | 35 | 0.87 (0.77-0.99) | 0.04 |
Data sourced from the Beta-Blocker Evaluation of Survival Trial publications.[1][2]
Experimental Protocols
1. BEST Trial: Drug Titration and Patient Monitoring
-
Drug Titration: Patients were initiated on this compound 3 mg twice daily. The dose was then titrated upwards every two weeks to 6.25 mg, 12.5 mg, 25 mg, and a target dose of 50 mg twice daily. For patients weighing over 75 kg, the dose could be increased to 100 mg twice daily. Dose adjustments were based on tolerance, symptoms of heart failure, and heart rate.
-
Patient Monitoring: Patients were monitored closely at each visit for adverse experiences. An adverse experience was defined as any adverse change from the patient's baseline condition. All unexpected or serious adverse events possibly or probably related to the study medication were required to be reported promptly. Pill counts were used to assess patient compliance.[3]
-
Quality of Life Assessment: Four questionnaires were used to evaluate patient health status: the San Diego Heart Failure (SDHF) questionnaire, the Minnesota Living with Heart Failure (MLHF) questionnaire, a Patient Global Assessment (PGA), and a Physician Global Assessment (PhyGA).[4]
2. Genotyping of the β1-Adrenergic Receptor Arg389Gly Polymorphism (PCR-RFLP)
-
DNA Extraction: Genomic DNA was extracted from whole blood samples using standard protocols.
-
PCR Amplification: A segment of the ADRB1 gene containing the Arg389Gly polymorphism was amplified using polymerase chain reaction (PCR).
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: The amplified PCR product was digested with a restriction enzyme that specifically recognizes and cuts one of the two allelic variants (e.g., BcgI or BstNI).[5][6] The resulting DNA fragments were separated by agarose (B213101) gel electrophoresis. The pattern of the fragments allowed for the determination of the genotype (Arg/Arg, Arg/Gly, or Gly/Gly).[5][6][7]
3. Adenylyl Cyclase Activity Assay
-
Membrane Preparation: Crude membrane preparations were obtained from heart tissue or cultured cells expressing the β1-adrenergic receptor.
-
Assay Reaction: Membranes were incubated in a buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (e.g., isoproterenol (B85558) as an agonist, this compound).
-
cAMP Measurement: The reaction was stopped, and the amount of cyclic AMP (cAMP) produced was quantified using a competitive binding assay or other sensitive detection methods.
4. Isolated Ventricular Muscle Contractility Studies
-
Muscle Preparation: Papillary muscles or trabeculae were dissected from the ventricles of animal hearts (or human myocardial tissue when available) and mounted in an organ bath.
-
Experimental Setup: The muscle was superfused with an oxygenated physiological salt solution at a constant temperature. One end of the muscle was attached to a force transducer to measure contractile force. The muscle was electrically stimulated at a fixed frequency.
-
Data Acquisition: The developed force, rate of force development (+dF/dt), and rate of relaxation (-dF/dt) were recorded. The effects of different concentrations of this compound on these parameters were then assessed.[8][9][10][11]
Mandatory Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 3. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 4. Quality of life and prognosis in heart failure: results of the Beta-Blocker Evaluation of Survival Trial (BEST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arg389Gly β1-adrenergic receptor polymorphism and susceptibility to syncope during tilt test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single resistance exercise session improves myocardial contractility in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bucindolol-Induced Side Effects in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the side effects of bucindolol (B125097) in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in research animals?
A1: this compound is a non-selective beta-adrenergic receptor antagonist with additional weak alpha-1 adrenergic receptor blocking properties.[1] In research animals, its primary intended effect is often related to the modulation of the cardiovascular system, including changes in heart rate and blood pressure.[2][3] It is investigated for various cardiovascular conditions, including heart failure.[4][5]
Q2: What are the most common side effects of this compound observed in research animals?
A2: The most frequently observed side effects of this compound in research animals are extensions of its pharmacological activity. These include:
-
Bradycardia: A significant decrease in heart rate due to the blockade of beta-1 adrenergic receptors in the heart.[4]
-
Hypotension: A drop in blood pressure resulting from both the blockade of beta-1 receptors (reducing cardiac output) and alpha-1 receptors (leading to vasodilation).[2][6]
Other potential side effects, consistent with beta-blocker activity, may include dizziness, and fatigue, which can be observed as reduced activity in animal models.[4]
Q3: At what dose do these side effects typically occur?
A3: The dose at which side effects occur can vary depending on the animal species, strain, and individual sensitivity. However, dose-dependent effects have been reported. For instance, in anesthetized rats, intravenous doses of this compound in the range of 0.03 to 1.0 mg/kg have been shown to cause a dose-related decrease in mean arterial blood pressure with relatively little change in heart rate at the lower end of the range.[2] In conscious dogs, this compound administration has been associated with an initial increase in heart rate, which is not blocked by atropine, suggesting a complex mechanism of action.[3]
Q4: How can I monitor my research animals for this compound-induced side effects?
A4: Continuous monitoring of cardiovascular parameters is crucial. Recommended monitoring includes:
-
Electrocardiogram (ECG): For continuous heart rate and rhythm monitoring to detect bradycardia and any potential arrhythmias.
-
Blood Pressure Monitoring: Using telemetry, tail-cuff plethysmography (in rodents), or arterial catheters to detect hypotension.
-
General Clinical Observations: Regularly observe animals for signs of lethargy, weakness, or respiratory changes.
For in-depth cardiovascular safety assessment, consider following established guidelines for in vivo studies, which often involve telemeterized animals for continuous data collection in a conscious, freely-moving state.[7][8][9]
Troubleshooting Guides
Issue 1: Severe Bradycardia Observed
Symptoms:
-
Significant and sustained drop in heart rate below the normal physiological range for the species.
-
Animal appears lethargic or has a reduced response to stimuli.
-
ECG may show sinus bradycardia or atrioventricular (AV) block.[10]
Possible Causes:
-
This compound dose is too high for the individual animal or species.
-
Interaction with other medications (e.g., anesthetics) that have cardiodepressant effects.
-
Underlying health condition of the animal.
Troubleshooting Steps:
-
Confirm the Finding: Ensure the monitoring equipment is functioning correctly and the readings are accurate.
-
Reduce or Withhold the Next Dose: If the bradycardia is severe, consider reducing the subsequent doses of this compound or temporarily discontinuing administration.
-
Administer a Mitigating Agent: If immediate intervention is required to stabilize the animal for the continuation of the experiment, consider the following options:
-
Atropine: A muscarinic antagonist that can increase heart rate. A typical dose for bradycardia in small animals is 0.01–0.04 mg/kg IV, IM, or SC.[11][12] However, its effectiveness in reversing this compound-induced bradycardia may be limited as it does not directly compete at the beta-adrenergic receptor.[3]
-
Isoproterenol: A non-selective beta-adrenergic agonist that directly stimulates beta-receptors. It can be administered as an intravenous infusion, with the dose titrated to effect. For dogs, a starting infusion rate of 0.01-0.04 µg/kg/min has been suggested for beta-blocker-induced bradycardia.[13]
-
Glucagon: Can increase heart rate by activating its own receptors, bypassing the beta-receptor blockade. A bolus dose of 50 mcg/kg IV followed by a constant rate infusion may be considered in canine models.[13][14]
-
Issue 2: Significant Hypotension Observed
Symptoms:
-
Sustained decrease in systolic and/or diastolic blood pressure below the normal range.
-
Animal may exhibit signs of weakness or collapse.
Possible Causes:
-
High dose of this compound leading to excessive vasodilation (alpha-1 blockade) and reduced cardiac output (beta-1 blockade).
-
Dehydration or hypovolemia in the animal.
-
Interaction with anesthetic agents.
Troubleshooting Steps:
-
Verify Blood Pressure Measurement: Ensure the accuracy of your blood pressure monitoring system.
-
Assess Hydration Status: Ensure the animal is adequately hydrated. Administer intravenous fluids if necessary to support blood pressure.
-
Dose Adjustment: Consider reducing the dose of this compound in subsequent administrations.
-
Pharmacological Intervention: If hypotension is severe and requires immediate correction:
-
Dobutamine (B195870): A beta-1 adrenergic agonist that can be used to increase cardiac contractility and output. It can be administered as an intravenous infusion. In dogs, an infusion rate of 2.5-20 µg/kg/min has been used to increase cardiac performance.[15][16][17]
-
Fluid Therapy: Intravenous crystalloid or colloid fluids can help to increase intravascular volume and blood pressure.
-
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous this compound on Mean Arterial Blood Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
| This compound Dose (mg/kg, IV) | Change in MAP (mmHg) | Change in HR (beats/min) | Reference |
| 0.03 | Dose-related decrease | Minimal change | [2] |
| 0.25 | Significant decrease | Minimal change | [2] |
| 1.0 | Significant decrease | Minimal change | [2] |
| 3.0 | Significant decrease | Increase (ISA) | [6] |
Note: Data is derived from studies in anesthetized rats and may vary based on experimental conditions.
Table 2: Effects of Mitigating Agents on Beta-Blocker-Induced Bradycardia in Canine Models
| Mitigating Agent | Dosage | Expected Effect on Heart Rate | Potential Side Effects | Reference |
| Atropine | 0.01-0.04 mg/kg IV, IM, SC | Increase | Tachycardia, dry mouth | [11][12] |
| Isoproterenol | 0.01-0.04 µg/kg/min IV infusion | Significant Increase | Tachycardia, arrhythmias | [13] |
| Glucagon | 50 mcg/kg IV bolus, then 1-5 mg/hour CRI | Increase | Vomiting, hyperglycemia | [13][14] |
| Dobutamine | 2.5-20 µg/kg/min IV infusion | Increase | Tachycardia, arrhythmias | [15][17] |
Note: Dosages are primarily based on general beta-blocker toxicity management in dogs and may require adjustment for specific experimental protocols with this compound.
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Bradycardia with Isoproterenol in a Rodent Model
-
Animal Model: Male/Female Sprague-Dawley rats.
-
Induction of Bradycardia: Administer this compound at a dose known to induce a stable and significant decrease in heart rate (e.g., determined from a pilot dose-response study).
-
Monitoring: Continuously monitor heart rate and blood pressure via a telemetered device or an arterial line.
-
Isoproterenol Administration: Once stable bradycardia is established, initiate an intravenous infusion of isoproterenol. A starting dose of 0.1 µg/kg/min can be used and titrated upwards (e.g., 0.2, 0.4 µg/kg/min) every 5-10 minutes until the desired heart rate is achieved or adverse effects (e.g., severe tachycardia, arrhythmias) are observed.
-
Post-Infusion Monitoring: Continue to monitor cardiovascular parameters for at least 60 minutes after the infusion is stopped to assess for any rebound effects.
Protocol 2: Management of this compound-Induced Hypotension with Dobutamine in a Canine Model
-
Animal Model: Male/Female Beagle dogs.
-
Induction of Hypotension: Administer this compound orally or intravenously at a dose sufficient to cause a consistent drop in mean arterial blood pressure.
-
Monitoring: Continuously monitor blood pressure via an arterial catheter. Also, monitor ECG and heart rate.
-
Dobutamine Infusion: If hypotension is severe (e.g., MAP < 60 mmHg) and compromising the animal's well-being, begin an intravenous infusion of dobutamine. Start the infusion at a rate of 2.5 µg/kg/min and increase the rate every 15 minutes (e.g., to 5, 10, and 20 µg/kg/min) as needed to restore blood pressure to a safe level.[15][17]
-
Titration and Weaning: Once blood pressure is stabilized, maintain the effective infusion rate. If the experimental protocol allows, gradually wean the dobutamine infusion once the acute effects of the this compound dose have subsided.
Mandatory Visualizations
Caption: this compound's dual blockade of beta and alpha-1 adrenergic signaling pathways.
References
- 1. [In vivo integrated safety assessment of the cardiovascular system in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the rat on this compound, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound (MJ 13105) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 9. criver.com [criver.com]
- 10. Severe Bradycardia Increases the Incidence and Severity of Torsade de Pointes Arrhythmias by Augmenting Preexistent Spatial Dispersion of Repolarization in the CAVB Dog Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. Dobutamine infusion in conscious dogs with and without acute myocardial infarction. Effects on systemic hemodynamics, myocardial blood flow, and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of dobutamine on regional myocardial blood flow and ventricular performance during acute and chronic myocardial ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiac performance in conscious healthy dogs during dobutamine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Intrinsic Sympathomimetic Activity: Bucindolol vs. Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intrinsic sympathomimetic activity (ISA) of two non-selective β-adrenergic receptor blockers, bucindolol (B125097) and carvedilol (B1668590). While both are utilized in the management of cardiovascular diseases, their distinct pharmacological profiles at the β-adrenoceptor level, particularly concerning partial agonism versus inverse agonism, have significant implications for their mechanisms of action and clinical effects. This analysis is supported by experimental data from peer-reviewed studies.
Defining Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to act as a partial agonist at the β-adrenergic receptor, in addition to its primary antagonist function.[1][2] Unlike neutral antagonists that simply block the receptor, or inverse agonists that reduce its basal activity, agents with ISA provide a low level of receptor stimulation.[2][3] This property can influence the drug's hemodynamic effects and overall clinical profile.[4][5]
Mechanistic Overview: this compound vs. Carvedilol
The fundamental difference in ISA between this compound and carvedilol stems from their distinct interactions with the β-adrenoceptor and downstream signaling pathways.
-
This compound is characterized as a partial agonist , particularly at the human β1-adrenergic receptor.[6][7] This means it can weakly activate the receptor, leading to a modest increase in intracellular signaling, such as cyclic AMP (cAMP) production, in the absence of a full agonist like norepinephrine.[8] The expression of this compound's partial agonist activity can be dependent on the activation state of the receptor.[6][7]
-
Carvedilol , in contrast, is predominantly classified as an inverse agonist .[9][10] This implies that it not only blocks the receptor but also reduces its constitutive (basal) activity below its baseline level.[3] However, the pharmacology of carvedilol is complex; it has also been identified as a biased agonist .[11] This means it can selectively stimulate certain signaling pathways, such as those mediated by β-arrestin, independently of G-protein activation, while still acting as an inverse agonist on the classical Gs-adenylyl cyclase pathway.[10][12] Some studies also suggest it may have very low-level G-protein activation capabilities under specific conditions.[13]
The following diagram illustrates the differential effects of full agonists, partial agonists (like this compound), and inverse agonists (like carvedilol) on the β-adrenergic receptor signaling cascade.
Caption: Ligand interaction with the β-adrenoceptor signaling pathway.
Quantitative Comparison of ISA
Experimental studies have quantified the differences in ISA between this compound and carvedilol across various models. The following tables summarize key findings.
Table 1: Effects on Heart Rate in Pithed Rats
| Compound | Dose Range (µg/kg, i.v.) | Change in Resting Heart Rate (bpm) | Maximum % of Isoproterenol Response | Reference |
| This compound | 10 - 1,000 | Significant, dose-related increase (90 ± 6) | 44% | [14] |
| Carvedilol | 10 - 1,000 | No significant effect | 0% | [14] |
Table 2: Effects on Contractility in Human Failing Myocardium
| Compound | Experimental Condition | Change in Force of Contraction | Reference |
| This compound | Forskolin-pretreated muscle strips | Increased in 3 of 8 experiments | [3][15] |
| Carvedilol | Forskolin-pretreated muscle strips | Increased in 1 of 7 experiments | [3][15] |
| Metoprolol (B1676517) (control) | Forskolin-pretreated muscle strips | Decreased in all experiments (by 89.4 ± 2.2%) | [3][15] |
Table 3: Effects on Cyclic AMP (cAMP) Accumulation in Human Myocardium
| Compound | Effect on Basal cAMP Levels | Maximum Increase Over Control | Reference |
| This compound | Concentration-dependent increase | 1.64 ± 0.25-fold | [8] |
| Carvedilol | No effect | No significant change | [8] |
| Propranolol (control) | No effect | No significant change | [8] |
| Metoprolol (control) | Reduced basal cAMP | ~25% decrease | [8] |
Experimental Protocols
The data presented above are derived from specific and rigorous experimental methodologies designed to assess β-adrenoceptor activity.
Protocol 1: In Vivo Hemodynamic Assessment in Pithed Rats
This model is a standard for evaluating ISA by eliminating central nervous system influences on the cardiovascular system.
Caption: Workflow for assessing ISA in the pithed rat model.
-
Objective: To measure the direct effect of the drug on heart rate, mediated by myocardial β-adrenoceptors.
-
Methodology:
-
Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and spinal canal (pithing).
-
Spinal nerves are stimulated to maintain blood pressure.
-
Ganglionic and muscarinic blockers are administered to eliminate autonomic reflexes.
-
A baseline heart rate is established.
-
The test compound (this compound or carvedilol) is administered intravenously in cumulative doses.
-
Changes in heart rate are recorded. The positive chronotropic effect of this compound was confirmed to be β-adrenoceptor-mediated by its inhibition by propranolol.[14]
-
Protocol 2: In Vitro cAMP Accumulation Assay in Human Myocardium
This assay directly measures the biochemical consequence of β-adrenoceptor activation: the production of the second messenger cAMP.
-
Objective: To quantify the ability of a compound to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Methodology:
-
Viable myocardial tissue strips (~1 mm³) are obtained from nonfailing human hearts.[8]
-
Tissue viability is confirmed using methods like MTT assay and histology.[8]
-
Freshly isolated strips are incubated with various concentrations of the test compounds (e.g., this compound, carvedilol) or control agonists/antagonists for a set period (e.g., 15 minutes).[8]
-
The reaction is stopped, and the tissue is processed to lyse the cells.
-
Intracellular cAMP levels are measured using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Results are expressed as a fold-change over basal (unstimulated) cAMP levels.[8]
-
Summary and Implications
The evidence strongly indicates that this compound and carvedilol possess fundamentally different profiles of intrinsic sympathomimetic activity.
-
This compound is a partial agonist that can provide a low level of β-adrenergic stimulation. This property has been a subject of debate regarding its clinical implications, particularly in the context of heart failure, where the Beta-Blocker Evaluation of Survival Trial (BEST) showed a neutral effect on mortality.[7][16]
-
Carvedilol lacks significant ISA at the Gs-protein pathway and functions as an inverse agonist, reducing basal receptor activity.[10][17] Its unique efficacy in heart failure may be related to its more complex "biased agonist" profile, stimulating cardioprotective β-arrestin pathways while simultaneously blocking the Gs-protein-mediated signaling that is deleterious in chronic heart failure.[12][18][19][20]
For drug development professionals, this comparison underscores the concept that β-blockers are not a homogenous class. The presence and nature of ISA—whether partial agonism, inverse agonism, or biased agonism—are critical determinants of a drug's overall pharmacological effect. Understanding these nuanced receptor-level interactions is essential for designing next-generation cardiovascular therapies tailored to specific patient populations and signaling pathway targets.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Intrinsic sympathomimetic activity: physiological reality or marketing phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity: clinical fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Making sure you're not a bot! [nanion.de]
- 14. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bucindolol and Metoprolol in Heart Failure: A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Bucindolol (B125097) and Metoprolol (B1676517), two beta-blockers with distinct pharmacological profiles, for the treatment of heart failure. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, and the experimental methodologies used in their evaluation.
Introduction: Pharmacological Profiles
This compound is a third-generation, non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking activity and mild intrinsic sympathomimetic activity (ISA).[1][2] In contrast, Metoprolol is a second-generation, beta-1 selective adrenergic receptor antagonist, lacking ISA.[3][4] These fundamental differences in their interaction with the adrenergic system lead to distinct downstream signaling effects and have been a subject of extensive research in the context of heart failure.
Mechanism of Action and Signaling Pathways
The differential effects of this compound and Metoprolol in heart failure can be attributed to their distinct interactions with beta-adrenergic receptors and subsequent downstream signaling cascades.
Metoprolol's primary mechanism of action is the selective blockade of beta-1 adrenergic receptors in cardiac tissue.[1][3] This competitive inhibition prevents the binding of catecholamines like norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate, myocardial contractility, and cardiac output.[3][5] The downstream effect is a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, which in turn reduces the activation of protein kinase A (PKA) and subsequent phosphorylation of calcium channels, ultimately lowering intracellular calcium levels.[3][5]
This compound , being non-selective, blocks both beta-1 and beta-2 adrenergic receptors.[2] Its alpha-1 blocking properties contribute to vasodilation, reducing afterload on the heart.[2] A key distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate the beta-adrenergic receptor.[6][7] This partial agonism can be dependent on the activation state of the receptor.[8] Furthermore, the clinical response to this compound is significantly influenced by genetic polymorphisms of the beta-1 adrenergic receptor, specifically the ADRB1 Arg389Gly variant.[[“]]
Caption: Differential Signaling Pathways of this compound and Metoprolol.
Comparative Clinical Efficacy
The clinical utility of this compound and Metoprolol in heart failure has been evaluated in several key clinical trials. The Beta-Blocker Evaluation of Survival Trial (BEST) for this compound and the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) for Metoprolol are landmark studies. More recently, the GENETIC-AF trial provided a head-to-head comparison in a genetically defined population.
Data from Major Clinical Trials
| Outcome Measure | This compound (BEST Trial)[10] | Metoprolol (MERIT-HF)[11] | This compound vs. Metoprolol (GENETIC-AF - Arg389Arg genotype)[12] |
| Primary Endpoint | All-cause mortality | All-cause mortality | Time to first event of symptomatic AF/AFL or all-cause mortality |
| Result vs. Placebo/Control | No significant reduction (p=0.13) | 34% reduction in all-cause mortality (p=0.00009) | No significant difference (HR 1.01) |
| Cardiovascular Mortality | Reduced (p=0.04) | 38% reduction in CV mortality (p=0.00003) | Not reported as primary endpoint |
| Hospitalization for Heart Failure | Reduced (p<0.001) | 30% reduction in HF hospitalizations | Not reported as primary endpoint |
Hemodynamic and Myocardial Effects
A retrospective analysis of hemodynamic data from two separate protocols provided a direct comparison of this compound and Metoprolol over a 3-month period.[13]
| Parameter | This compound (n=15) | Metoprolol (n=15) |
| Heart Rate | Similar reduction | Similar reduction |
| Ejection Fraction | Similar improvement | Similar improvement |
| Left Ventricular End-Diastolic Pressure | Significant decrease | No significant change |
| Cardiac Index | Greater increase | Less increase |
| Coronary Sinus Blood Flow | Less decrease | Greater decrease |
| Myocardial Oxygen Consumption | Less decrease | Greater decrease |
Experimental Protocols
The distinct pharmacological properties of this compound and Metoprolol have been elucidated through various in vitro and in vivo experimental methodologies.
Radioligand Binding Assay
This technique is fundamental for determining the affinity of a beta-blocker for its receptor.
-
Objective: To determine the binding affinity (Ki) of this compound and Metoprolol to beta-1 and beta-2 adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Isolation of cell membranes expressing the adrenergic receptors of interest from cardiac tissue or cell lines.[14][15]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) and varying concentrations of the unlabeled competitor drug (this compound or Metoprolol).[14][16]
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration.[15]
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[17]
-
Assessment of Intrinsic Sympathomimetic Activity (ISA)
Functional assays are employed to measure the partial agonist activity of a beta-blocker.
-
Objective: To quantify the ability of this compound and Metoprolol to stimulate adenylyl cyclase activity.
-
Methodology:
-
Adenylyl Cyclase Activity Assay:
-
Cell membranes are incubated with the test compound (this compound or Metoprolol) in the presence of [α-³²P]ATP.[17]
-
The reaction is stopped, and the produced [³²P]cAMP is separated and quantified.
-
ISA is expressed as a percentage of the maximal stimulation achieved with a full agonist like isoproterenol.[17]
-
-
Isolated Muscle Preparation:
-
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 11. A comparative analysis of the results from 4 trials of beta-blocker therapy for heart failure: BEST, CIBIS-II, MERIT-HF, and COPERNICUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GENETIC-AF: this compound for the Maintenance of Sinus Rhythm in a Genotype-Defined Heart Failure Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemodynamic and energetic comparison of this compound and metoprolol for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Bucindolol vs. Other Beta-Blockers in Reducing Mortality: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of bucindolol (B125097) against other beta-blockers in reducing mortality, with a focus on heart failure. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction: The Beta-Blocker Landscape in Heart Failure
Beta-blockers are a cornerstone in the management of heart failure with reduced ejection fraction (HFrEF), proven to reduce mortality and morbidity.[1][2][3] While carvedilol, metoprolol (B1676517) succinate, and bisoprolol (B1195378) have demonstrated significant survival benefits in large clinical trials and are widely recommended, the role of this compound has been a subject of considerable investigation and debate.[1] This guide delves into the comparative evidence.
Quantitative Data Summary: Mortality and Morbidity Outcomes
The primary evidence for this compound's efficacy comes from the Beta-Blocker Evaluation of Survival Trial (BEST).[4][5] The following tables summarize the key mortality and morbidity data from this trial and compare it with findings from pivotal trials of other beta-blockers.
Table 1: this compound vs. Placebo in the BEST Trial
| Outcome | This compound Group | Placebo Group | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| All-Cause Mortality (Primary Endpoint) | 30% | 33% | 0.90 | 0.78 - 1.02 | 0.13[4][6] |
| Cardiovascular Mortality | 25% | 29% | - | - | 0.04[4][7] |
| Hospitalization for Heart Failure | 35% | 42% | - | - | <0.001[4][7] |
| Death or Heart Transplantation | 32% | 35% | 0.87 | 0.77 - 0.99 | 0.04[8] |
Data from the Beta-Blocker Evaluation of Survival Trial (BEST)[4][5]
Table 2: Comparative Mortality Reduction in Major Beta-Blocker Trials for Heart Failure
| Trial | Beta-Blocker | Comparator | All-Cause Mortality Reduction |
| BEST | This compound | Placebo | 10% (Not Statistically Significant)[6] |
| MERIT-HF | Metoprolol Succinate | Placebo | 34%[1] |
| CIBIS-II | Bisoprolol | Placebo | 34%[1] |
| COPERNICUS | Carvedilol | Placebo | 35%[1] |
This table presents a high-level comparison. Direct head-to-head trials are limited, and patient populations across trials may differ.
Experimental Protocols: The BEST Trial
A thorough understanding of the experimental design is crucial for interpreting the outcomes.
Trial Name: Beta-Blocker Evaluation of Survival Trial (BEST)[5]
Objective: To determine if this compound, in addition to standard therapy, reduces all-cause mortality in patients with advanced chronic heart failure.[5][9]
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter trial.[4][9]
-
Patients were assigned to receive either this compound or a placebo.[5]
Patient Population:
-
Inclusion Criteria: 2,708 patients with New York Heart Association (NYHA) class III or IV heart failure, a left ventricular ejection fraction (LVEF) of 35% or less, and on optimal medical therapy including an ACE inhibitor.[4][5][6]
-
Exclusion Criteria: Included recent myocardial infarction, decompensated heart failure, and certain other co-existing conditions.[4]
Intervention:
-
This compound Group: Received this compound, initiated at 3 mg twice daily and titrated up to a maximum of 100 mg twice daily.[10]
-
Placebo Group: Received a matching placebo.[10]
Primary Endpoint:
Follow-up:
-
The mean follow-up period was 2 years.[4][6] The trial was stopped early by the data and safety monitoring board.[6][7]
Signaling Pathways and Pharmacological Profile
This compound exhibits a unique pharmacological profile compared to other beta-blockers.
Mechanism of Action
This compound is a non-selective beta-blocker, acting on both β1 and β2 adrenergic receptors, and also possesses α1-adrenergic blocking activity, which contributes to its vasodilatory effects.[8][11] It is considered a third-generation beta-blocker.[8] Unlike some other beta-blockers, this compound has been shown to have no intrinsic sympathomimetic activity (ISA) in the human heart.[12] However, some studies suggest it may have partial agonist activity depending on the activation state of the beta-adrenergic receptors.[13][14]
Pharmacogenomics: The Role of ADRB1 Genotype
A significant finding from post-hoc analyses of the BEST trial is the interaction between this compound's efficacy and polymorphisms in the gene encoding the β1-adrenergic receptor (ADRB1), specifically the Arg389Gly polymorphism.[15]
-
Arg389Arg Genotype: Patients with this genotype, which is associated with enhanced β1-adrenergic receptor signaling, appeared to derive a significant mortality benefit from this compound.[15][16] In this subgroup, this compound was associated with a 40% lower risk of mortality.[15]
-
Gly389 Carrier: In contrast, patients carrying the Gly allele did not show a similar benefit.[15]
This suggests that this compound's efficacy may be genotype-dependent, a factor not observed to the same extent with other beta-blockers like metoprolol.[17]
Experimental Workflow: A Genotype-Directed Clinical Trial
The pharmacogenomic findings for this compound have paved the way for a more personalized approach to beta-blocker therapy in heart failure. The following diagram illustrates a hypothetical experimental workflow for a genotype-directed clinical trial.
Discussion and Future Directions
The BEST trial did not demonstrate a statistically significant reduction in all-cause mortality for the overall study population treated with this compound.[4][6] This contrasts with the positive outcomes observed with carvedilol, metoprolol succinate, and bisoprolol in their respective pivotal trials.[1] Several factors may contribute to this difference, including the specific patient population in BEST (which included more patients with advanced heart failure) and the unique pharmacological properties of this compound.[4][18]
The most compelling aspect of the this compound story is the pharmacogenomic signal. The differential response based on the ADRB1 Arg389Gly polymorphism suggests that this compound could be a highly effective therapy for a specific, genetically defined subgroup of heart failure patients.[15][19] This has led to further research, including trials specifically enrolling patients with the Arg389Arg genotype to test this hypothesis prospectively.[15][17]
Future research should focus on:
-
Prospective, randomized controlled trials of this compound in patients with the ADRB1 Arg389Arg genotype.
-
Head-to-head comparisons of this compound with other beta-blockers in this genetically defined population.
-
Further elucidation of the signaling pathways that are differentially affected by this compound in the context of different ADRB1 genotypes.
Conclusion
While this compound did not meet its primary endpoint in the overall BEST trial population, it demonstrated benefits in reducing cardiovascular mortality and heart failure hospitalizations.[4][7] The key takeaway for the research and drug development community is the potent influence of the ADRB1 Arg389Gly polymorphism on this compound's efficacy. This highlights the potential of pharmacogenomics to personalize beta-blocker therapy in heart failure, potentially identifying a patient population for whom this compound is the optimal choice. This paves the way for a new era of precision medicine in cardiovascular disease.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Efficacy of Different Beta Blockers in Reducing Mortality in Heart-Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of β-Blockers in Heart Failure with Reduced Ejection Fraction [mdpi.com]
- 4. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 5. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 6. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. scispace.com [scispace.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacogenomics of this compound in Atrial Fibrillation and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. ahajournals.org [ahajournals.org]
- 18. A comparative analysis of the results from 4 trials of beta-blocker therapy for heart failure: BEST, CIBIS-II, MERIT-HF, and COPERNICUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Genetic Testing For Health, Ancestry And More - 23andMe [blog.23andme.com]
Reproducibility of Hemodynamic Effects of Bucindolol: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the consistent and reproducible effects of a drug is paramount. This guide provides a comprehensive comparison of the hemodynamic effects of Bucindolol (B125097), a non-selective beta-blocker with vasodilatory properties, based on data from multiple clinical studies. We delve into its performance against other beta-blockers, detail the experimental protocols used to measure its effects, and illustrate the key signaling pathways involved.
This compound has been the subject of numerous clinical investigations to determine its impact on cardiovascular hemodynamics, particularly in the context of heart failure. A key question for its clinical utility and further development is the reproducibility of its observed effects. This guide synthesizes findings from various studies to address this question, presenting quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Comparative Hemodynamic Effects of this compound and Other Beta-Blockers
Clinical studies have consistently demonstrated that this compound exerts significant effects on several key hemodynamic parameters. Its performance, particularly in patients with heart failure, has been compared with other beta-blockers such as metoprolol (B1676517) and carvedilol. The following tables summarize the quantitative data from these comparative studies, providing a clear overview of this compound's hemodynamic profile.
Table 1: this compound vs. Placebo in Heart Failure Patients
| Hemodynamic Parameter | Baseline | After 3 Months this compound | After 3 Months Placebo | p-value (this compound vs. Placebo) |
| Left Ventricular Ejection Fraction (%) | 26 ± 2 | 35 ± 9 | 26 ± 2 | 0.003[1] |
| Cardiac Index (L/min/m²) | 2.2 ± 0.1 | 2.5 ± 0.4 | 2.2 ± 0.1 | 0.014[1] |
| Pulmonary Artery Wedge Pressure (mmHg) | 17 ± 3 | 10 ± 5 | 17 ± 3 | 0.005[1] |
| Heart Rate (beats/min) | 86 ± 3 | 75 ± 9 | 86 ± 3 | 0.012[1] |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 1888 | 1481 | No significant change | 0.04[2] |
| Cardiac Output (L/min) | 4.0 | 4.7 | No significant change | 0.02[2] |
Table 2: Comparative Effects of this compound and Metoprolol in Heart Failure Patients (3-Month Treatment)
| Hemodynamic Parameter | Change with this compound | Change with Metoprolol | Key Observation |
| Heart Rate | Similar Reduction | Similar Reduction | Both drugs effectively reduced heart rate[3] |
| Ejection Fraction | Similar Improvement | Similar Improvement | Both drugs showed comparable improvements in ejection fraction[3] |
| Cardiac Index | Increased | Less of an increase compared to this compound | This compound led to a greater increase in cardiac index[3] |
| Left Ventricular End-Diastolic Pressure | Significant Decrease | No significant within-group decrease | Only this compound significantly reduced this parameter[3] |
| Myocardial Oxygen Consumption | Less Reduction | Greater Reduction | Metoprolol was more effective at reducing myocardial oxygen consumption[3] |
These data suggest that while this compound shares some common hemodynamic effects with other beta-blockers, such as heart rate reduction and improvement in ejection fraction, it also exhibits unique properties like a more pronounced increase in cardiac index and a significant reduction in left ventricular end-diastolic pressure[3]. The consistency of these findings across different studies indicates a reproducible hemodynamic profile for this compound.
Experimental Protocols
The reproducibility of clinical findings is intrinsically linked to the methodologies employed. The following are detailed descriptions of the key experimental protocols used in the cited studies to assess the hemodynamic effects of this compound.
Cardiac Catheterization
Right and left heart catheterization is a standard invasive procedure for the direct measurement of various hemodynamic parameters.
-
Patient Population: Patients with diagnosed heart failure, often with a specified New York Heart Association (NYHA) functional class and left ventricular ejection fraction.
-
Procedure: A catheter is inserted into a major blood vessel (e.g., femoral or jugular vein/artery) and guided to the heart.
-
Measurements:
-
Pressures: Pulmonary artery pressure, pulmonary artery wedge pressure, right atrial pressure, and left ventricular end-diastolic pressure are measured using pressure transducers.
-
Cardiac Output: Often determined by thermodilution or the Fick method.
-
Systemic and Pulmonary Vascular Resistance: Calculated from pressure and cardiac output measurements.
-
-
Protocol: Baseline measurements are typically taken before the initiation of this compound therapy. The procedure is then repeated after a specified duration of treatment (e.g., 3 months) to assess the drug's long-term effects[3].
M-mode Echocardiography
M-mode echocardiography is a non-invasive imaging technique used to assess the dimensions and function of the left ventricle.
-
Procedure: An ultrasound transducer is placed on the chest to generate images of the heart. The M-mode provides a one-dimensional view of the heart's structures over time.
-
Measurements:
-
Left Ventricular Dimensions: Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) are measured.
-
Ejection Fraction (EF): Calculated from the left ventricular dimensions using formulas like the Teichholz method.
-
Fractional Shortening (FS): Another measure of left ventricular systolic function, calculated as [(LVIDd - LVIDs) / LVIDd] * 100.
-
-
Protocol: Echocardiograms are performed at baseline and at follow-up intervals during the clinical trial to monitor changes in left ventricular function in response to this compound treatment.
Exercise Treadmill Testing
Exercise stress testing is used to evaluate the cardiovascular response to physical exertion.
-
Protocol (Bruce Protocol): This is a standardized protocol where the speed and incline of the treadmill are increased every three minutes in stages.
-
Measurements:
-
Heart Rate and Blood Pressure: Monitored continuously throughout the test.
-
Electrocardiogram (ECG): Continuously monitored for any signs of ischemia or arrhythmias.
-
Exercise Duration: The total time the patient is able to exercise is recorded as a measure of exercise capacity.
-
-
Application: Used to assess the impact of this compound on exercise tolerance and the hemodynamic response to exercise in patients with heart failure[2].
Signaling Pathways of this compound
This compound's hemodynamic effects are a result of its interaction with specific signaling pathways in cardiomyocytes. As a non-selective beta-blocker, it antagonizes both β1 and β2 adrenergic receptors. A key characteristic of this compound is its debated partial agonist activity or intrinsic sympathomimetic activity (ISA).
Caption: this compound's primary mechanism and its debated partial agonist activity.
The primary mechanism of this compound involves blocking the binding of catecholamines to β1 and β2 adrenergic receptors, thereby inhibiting the downstream Gs-protein-adenylyl cyclase-cAMP-PKA signaling cascade. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. The controversy surrounding its partial agonist activity suggests that this compound itself may weakly stimulate the receptor, an effect that could contribute to its unique hemodynamic profile compared to pure antagonists[4][5].
Caption: A typical experimental workflow for assessing this compound's hemodynamic effects.
Conclusion
The available clinical evidence suggests that the hemodynamic effects of this compound are reproducible, particularly its ability to improve left ventricular ejection fraction, increase cardiac index, and reduce pulmonary artery wedge pressure in patients with heart failure. While its effects on heart rate and blood pressure are consistent with its classification as a beta-blocker, its distinct profile compared to other drugs in its class, such as metoprolol, highlights its unique therapeutic potential. The consistency of findings across multiple studies, employing standardized and rigorous experimental protocols, lends confidence to the reproducibility of this compound's hemodynamic actions. Further research focusing on the nuances of its partial agonist activity will continue to refine our understanding of this complex cardiovascular drug.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bucindolol and Carvedilol on Beta-Adrenergic Receptor Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Bucindolol and Carvedilol (B1668590), focusing on their effects on beta-adrenergic receptor density. The information presented is based on experimental data from preclinical and clinical studies to assist researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound and Carvedilol are both non-selective beta-adrenergic receptor antagonists with additional alpha-1 adrenergic blocking properties, classifying them as third-generation beta-blockers.[1] Despite their structural and functional similarities, studies have revealed distinct effects on the regulation of beta-adrenergic receptor density, a crucial factor in the pathophysiology and treatment of cardiovascular diseases such as heart failure. This guide delves into these differences, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanisms of Action
Both this compound and Carvedilol exert their primary therapeutic effects through the competitive blockade of beta-1 and beta-2 adrenergic receptors. This action mitigates the excessive stimulation of the sympathetic nervous system often observed in cardiovascular diseases. Additionally, their alpha-1 adrenergic receptor antagonism contributes to vasodilation, reducing peripheral resistance.[1]
A key differentiator lies in their interaction with the beta-adrenergic receptor beyond simple antagonism. This compound has been reported to exhibit partial agonist activity at the beta-1 adrenergic receptor, a property that is dependent on the activation state of the receptor.[2] In contrast, Carvedilol is characterized by its guanine (B1146940) nucleotide-modulatable binding, a feature typically associated with agonists, yet it does not demonstrate intrinsic sympathomimetic activity in human cardiac tissue.[3][4] This property is linked to its inability to reverse the downregulation of cardiac beta-receptors in patients with heart failure.[3]
Comparative Effects on Beta-Adrenergic Receptor Density
Experimental evidence, primarily from in vitro studies, highlights a significant difference between this compound and Carvedilol in their long-term effects on beta-adrenergic receptor density. A key study utilizing cultured embryonic chick cardiac myocytes demonstrated that incubation with this compound (1 µM for 24 hours) resulted in a significant decrease in beta-adrenergic receptor density.[5] Conversely, Carvedilol, under the same experimental conditions, did not produce a similar reduction in receptor density.[5] This suggests that this compound may induce receptor downregulation through a mechanism distinct from that of classic agonists.[5]
Quantitative Data on Beta-Adrenergic Receptor Density
The following table summarizes the quantitative data on the effects of this compound and Carvedilol on beta-adrenergic receptor density (Bmax) and binding affinity (Kd) as determined by radioligand binding assays.
| Drug | Model System | Treatment | Bmax (fmol/mg protein) | Kd (pM) | Reference |
| Control | Embryonic Chick Cardiac Myocytes | Vehicle | ~100 (representative) | N/A | [5] |
| This compound | Embryonic Chick Cardiac Myocytes | 1 µM for 24h | Significantly Decreased | No Significant Change | [5] |
| Carvedilol | Embryonic Chick Cardiac Myocytes | 1 µM for 24h | No Significant Change | No Significant Change | [5] |
| Norepinephrine | Embryonic Chick Cardiac Myocytes | 1 µM for 24h | Significantly Decreased | N/A | [5] |
Note: Specific numerical values for Bmax and Kd from the direct comparative study were not available in the cited literature. The table reflects the qualitative findings of the study.
Experimental Protocols
Determination of Beta-Adrenergic Receptor Density using [¹²⁵I]-Iodocyanopindolol Binding Assay
This protocol outlines a standard method for quantifying beta-adrenergic receptor density in cultured cardiac myocytes, based on methodologies described in the literature.[5][6]
1. Cell Culture and Treatment:
-
Embryonic chick cardiac myocytes are cultured in appropriate media until confluent.
-
Cells are treated with either this compound (1 µM), Carvedilol (1 µM), a positive control for downregulation (e.g., Norepinephrine, 1 µM), or vehicle for 24 hours.
2. Membrane Preparation:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
The membrane pellet is resuspended in a binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
3. Radioligand Binding Assay:
-
Saturation binding experiments are performed to determine the total number of receptors (Bmax) and the dissociation constant (Kd).
-
Aliquots of the membrane preparation (typically 25-50 µg of protein) are incubated with increasing concentrations of the radioligand [¹²⁵I]-iodocyanopindolol (ICYP), a non-selective beta-adrenergic receptor antagonist.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing non-radiolabeled antagonist (e.g., 1 µM propranolol).
-
Incubations are carried out at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The binding reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
The Bmax and Kd values are determined by Scatchard analysis or non-linear regression of the specific binding data.
-
Bmax is expressed as fmol of radioligand bound per mg of membrane protein.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling cascade.
Experimental Workflow for Determining Beta-Adrenergic Receptor Density
Caption: Workflow for receptor density determination.
Conclusion
The available experimental data indicates a clear distinction between this compound and Carvedilol in their effects on beta-adrenergic receptor density. This compound has been shown to decrease receptor density in vitro, a characteristic that may be linked to its partial agonist properties. In contrast, Carvedilol does not appear to share this downregulating effect. These differences in receptor regulation may have significant implications for their long-term therapeutic efficacy and safety profiles in the treatment of cardiovascular diseases. Further research is warranted to fully elucidate the molecular mechanisms underlying these differential effects and their clinical relevance.
References
- 1. Carvedilol Prevents Redox Inactivation of Cardiomyocyte Β1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of 125I-cyanopindolol to beta-1-adrenoceptors in a high and low affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bucindolol and Bisoprolol in Heart Failure Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the management of chronic heart failure with reduced ejection fraction (HFrEF), beta-blockers are a cornerstone of therapy. This guide provides a detailed, evidence-based comparison of two prominent beta-blockers: bucindolol (B125097), a non-selective beta-blocker with additional vasodilatory properties, and bisoprolol (B1195378), a highly selective beta-1 blocker. This analysis is based on data from their respective landmark clinical trials, the Beta-Blocker Evaluation of Survival Trial (BEST) for this compound and the Cardiac Insufficiency Bisoprolol Study II (CIBIS-II) for bisoprolol.
Pharmacological Profile and Mechanism of Action
This compound and bisoprolol, while both classified as beta-adrenergic receptor antagonists, exhibit distinct pharmacological profiles that influence their clinical effects in heart failure.
This compound is a non-selective β1, β2, and α1-adrenergic receptor antagonist.[1] Its therapeutic action in heart failure is attributed to its ability to block the effects of norepinephrine (B1679862) and other sympathomimetic amines on the heart, leading to a reduction in heart rate and myocardial contractility. The α1-adrenergic blockade contributes to its vasodilatory effect, reducing both preload and afterload on the heart.[2] this compound is also described as having weak partial agonist (intrinsic sympathomimetic) activity.[1]
Bisoprolol is a highly selective β1-adrenergic receptor antagonist, with minimal activity at β2 receptors at therapeutic doses.[2][3] This cardioselectivity is thought to minimize the risk of bronchospasm in patients with concomitant pulmonary disease. By selectively blocking β1 receptors in the heart, bisoprolol decreases heart rate, myocardial contractility, and renin release from the kidneys, thereby reducing the workload on the heart and improving cardiac function.[3][4]
Adrenergic Signaling Pathways
The differential receptor activity of this compound and bisoprolol translates to distinct effects on downstream signaling pathways.
Head-to-Head Comparison of Clinical Trial Outcomes
While no large-scale, direct head-to-head clinical trial has compared this compound and bisoprolol in heart failure, a comparative analysis of their pivotal placebo-controlled trials, BEST and CIBIS-II, provides valuable insights into their respective efficacy and safety profiles.
| Feature | This compound (BEST Trial) | Bisoprolol (CIBIS-II Trial) |
| Primary Endpoint | All-cause mortality | All-cause mortality |
| Patient Population | 2,708 patients with NYHA class III-IV heart failure and LVEF ≤35%[5][6] | 2,647 patients with NYHA class III-IV heart failure and LVEF ≤35%[7] |
| Mean Follow-up | 2.0 years[6] | 1.3 years[7] |
| All-Cause Mortality | No significant difference vs. placebo (30% vs. 33%; HR 0.90, 95% CI 0.78-1.02, p=0.10)[2] | Significantly lower vs. placebo (11.8% vs. 17.3%; HR 0.66, 95% CI 0.54-0.81, p<0.0001)[7] |
| Cardiovascular Mortality | Significantly lower vs. placebo (HR 0.86, 95% CI 0.74-0.99, p=0.04)[1][6] | Significantly lower vs. placebo |
| Sudden Death | Trend towards reduction | Significantly lower vs. placebo (3.6% vs. 6.3%; HR 0.56, 95% CI 0.39-0.80, p=0.0011)[7] |
| Hospitalization for Heart Failure | Significantly lower vs. placebo[1] | Significantly lower vs. placebo (12% vs. 18%)[8] |
| Discontinuation due to Adverse Events | Similar to placebo | Similar to placebo (15% in both arms)[9] |
Experimental Protocols of Landmark Trials
BEST (Beta-Blocker Evaluation of Survival Trial)
Objective: To determine if this compound reduces all-cause mortality in patients with advanced chronic heart failure.[5]
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]
Inclusion Criteria: Patients aged 18 years or older with symptomatic heart failure (NYHA class III or IV) and a left ventricular ejection fraction (LVEF) of 35% or less, who were receiving standard therapy for heart failure, including diuretics and an ACE inhibitor.[6]
Intervention: Patients were randomly assigned to receive either this compound (starting at 3 mg twice daily and titrated up to a maximum of 100 mg twice daily) or a matching placebo.[11]
Primary Endpoint: The primary endpoint was death from any cause.[5]
Secondary Endpoints: Secondary endpoints included cardiovascular mortality, hospitalization for heart failure, and the combined endpoint of death or heart transplantation.[1]
CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
Objective: To investigate the effect of bisoprolol on all-cause mortality in patients with stable chronic heart failure.[12][13]
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
Inclusion Criteria: Patients with stable symptomatic NYHA class III or IV heart failure and an LVEF of 35% or less, who were receiving standard therapy with diuretics and ACE inhibitors.[7]
Intervention: Patients were randomly assigned to receive either bisoprolol (starting at 1.25 mg once daily and titrated up to a maximum of 10 mg once daily) or placebo.[7][9]
Primary Endpoint: The primary endpoint was all-cause mortality.[12]
Secondary Endpoints: Secondary endpoints included cardiovascular mortality, all-cause hospitalization, and a composite of cardiovascular death and cardiovascular hospitalization.[13][14]
Discussion and Interpretation
The results of the BEST and CIBIS-II trials highlight important differences in the clinical outcomes associated with this compound and bisoprolol in patients with HFrEF.
Bisoprolol, in the CIBIS-II trial, demonstrated a clear and statistically significant reduction in all-cause mortality, cardiovascular mortality, and sudden death compared to placebo.[7] The trial was stopped early due to the overwhelming evidence of benefit.[7] These robust findings have solidified the role of bisoprolol as a first-line beta-blocker for heart failure.
In contrast, the BEST trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality for this compound compared to placebo.[2][6] However, this compound did demonstrate a significant reduction in cardiovascular mortality and hospitalization for heart failure.[1][6] Several factors may have contributed to the neutral overall mortality result in BEST, including a higher than expected mortality rate in the placebo group and potential differences in the patient population, which included a significant proportion of African American patients who appeared to have a different response to this compound.[1]
Subsequent pharmacogenomic analyses of the BEST trial have suggested that the clinical response to this compound may be influenced by genetic polymorphisms of the β1-adrenergic receptor.[15] Patients with the Arg389Arg genotype appeared to derive a greater benefit from this compound.[15] This highlights a potential avenue for personalized medicine in the use of this compound for heart failure.
Adverse Effect Profile
Both this compound and bisoprolol are generally well-tolerated, with adverse effect profiles consistent with the beta-blocker class. Common side effects include fatigue, dizziness, bradycardia, and hypotension.[16] Due to its β2-blocking properties, this compound may have a higher propensity to cause bronchospasm in susceptible individuals compared to the β1-selective bisoprolol. The vasodilatory effect of this compound due to α1-blockade may lead to a greater incidence of postural hypotension.
Conclusion
Based on the available evidence from their respective landmark clinical trials, bisoprolol has demonstrated a more definitive and robust benefit in reducing all-cause mortality in a broad population of patients with HFrEF compared to this compound. The significant reduction in mortality seen in the CIBIS-II trial has established bisoprolol as a key therapeutic agent in this setting.
While this compound did not meet its primary endpoint for all-cause mortality in the BEST trial, it did show benefits in reducing cardiovascular mortality and heart failure hospitalizations. The intriguing findings from pharmacogenomic substudies of BEST suggest that this compound may be more effective in specific, genetically-defined patient populations.
For drug development professionals, the contrasting outcomes of the BEST and CIBIS-II trials underscore the importance of patient selection, trial design, and the potential influence of pharmacogenomics in determining the efficacy of cardiovascular drugs. Further research, potentially including direct head-to-head trials in genetically stratified populations, would be valuable to fully elucidate the comparative effectiveness of this compound and bisoprolol and to identify the patients most likely to benefit from each agent.
References
- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of the beneficial effects of beta-adrenoceptor antagonists in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 6. A trial of the beta-blocker this compound in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 8. Bisoprolol in the treatment of chronic heart failure: from pathophysiology to clinical pharmacology and trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 12. Design of the cardiac insufficiency bisoprolol study II (CIBIS II). The CIBIS II Scientific Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cardiac Insufficiency Bisoprolol Study II - American College of Cardiology [acc.org]
- 14. CIBIS-II TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 15. Prevention of atrial fibrillation by this compound is dependent on the beta₁389 Arg/Gly adrenergic receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beta blockers - NHS [nhs.uk]
Differences in intrinsic activity between Bucindolol, carvedilol, and metoprolol
A Comprehensive Comparison of the Intrinsic Sympathomimetic Activity of Bucindolol, Carvedilol (B1668590), and Metoprolol (B1676517)
For researchers and professionals in drug development, a nuanced understanding of the pharmacological profiles of beta-blockers is paramount. This guide provides an in-depth comparison of the intrinsic sympathomimetic activity (ISA) of three commonly studied beta-blockers: this compound, Carvedilol, and Metoprolol. The information presented is collated from various experimental studies, highlighting the key differences in their mechanisms of action at the molecular and functional levels.
Executive Summary
This compound, Carvedilol, and Metoprolol, while all classified as beta-blockers, exhibit distinct profiles of intrinsic activity at the β-adrenergic receptor. Metoprolol is a selective β1-antagonist that consistently demonstrates inverse agonism, actively reducing basal receptor signaling. Carvedilol is a non-selective beta-blocker that generally lacks classical intrinsic sympathomimetic activity and can also display inverse agonism at the Gs-adenylyl cyclase pathway. However, it is also recognized as a "biased agonist," capable of activating G-protein-independent signaling pathways, such as those mediated by β-arrestin. This compound's profile is the most complex; it is a non-selective beta-blocker that, under certain experimental conditions, displays partial agonist activity, while in others, it behaves as a neutral antagonist or even an inverse agonist. This variability appears to be dependent on the activation state of the β-adrenergic receptor.
Comparative Data on Intrinsic Activity
The intrinsic activity of these compounds has been quantified through various functional assays, including measurements of adenylyl cyclase activity, cAMP production, and myocardial contractility. The following tables summarize key findings from comparative studies.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor Subtype | Binding Affinity (Kᵢ/Kₑ) | β₁-Selectivity | Guanine Nucleotide Modulatable Binding | Reference |
| This compound | β₁/β₂ | Kᵢ ≈ 3.7 nM | Non-selective | Yes | [1][2] |
| Carvedilol | β₁/β₂ | Kᵢ ≈ 4-5 nM | Slightly β₁-selective (6-39 fold) | Yes | [1][3] |
| Metoprolol | β₁ | pKₑ ≈ 6.99 | 35-fold β₁-selective | No | [1][4] |
Table 2: Functional Effects on Myocardial Contractility in the Presence of Forskolin (B1673556)
| Compound | Effect on Force of Contraction in Human Failing Myocardium | Quantitative Change | Reference |
| This compound | Variable (Increased in 3/8 experiments, decreased in 5/8) | - | [1][2] |
| Carvedilol | Primarily decreased (Increased in 1/7 experiments, decreased in 6/7) | -27.1 ± 8.1% at 100xKᵢ | [1] |
| Metoprolol | Consistently decreased | -89.4 ± 2.2% | [1][2] |
Table 3: Effects on Basal cAMP Levels in Human Myocardium
| Compound | Effect on Basal cAMP | Quantitative Change | Reference |
| This compound | Increase | 1.64 ± 0.25-fold over control | [5][6] |
| Carvedilol | No effect | - | [5][6] |
| Metoprolol | Decrease (Inverse Agonism) | ~25% reduction | [5][6] |
Signaling Pathways
The differential intrinsic activities of this compound, Carvedilol, and Metoprolol can be understood by examining their influence on distinct downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound, Carvedilol, and Metoprolol.
Radioligand Binding Assay
This assay is employed to determine the binding affinity and selectivity of the drugs for β-adrenergic receptor subtypes.
-
Membrane Preparation: Crude membranes are prepared from tissues (e.g., human ventricular myocardium) or cultured cells expressing β-adrenergic receptors through homogenization followed by differential centrifugation.[7]
-
Incubation: In a reaction tube, the membrane preparation is combined with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-Iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound, Carvedilol, or Metoprolol).[7] To determine β₁ and β₂ selectivity, competition experiments are performed in the presence of selective antagonists for each subtype (e.g., CGP 20712A for β₁ and ICI 118,551 for β₂).[1]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[8]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[8]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.[8]
-
Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[9]
Adenylyl Cyclase Activity Assay
This assay directly measures the functional consequence of β-adrenergic receptor activation by quantifying the production of cyclic AMP (cAMP).
-
Membrane Preparation: Similar to the radioligand binding assay, crude membranes are isolated from a relevant source.[7]
-
Reaction Mixture: The membrane preparation is incubated in an assay buffer containing ATP, Mg²⁺, a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound at various concentrations.[10] Forskolin, a direct activator of adenylyl cyclase, may be included to potentiate the signal and facilitate the detection of partial agonism.[1][11]
-
Reaction: The enzymatic reaction is initiated by the addition of the membrane preparation and incubated at 37°C for a specific duration.[7]
-
Termination: The reaction is stopped by adding a solution containing EDTA.[7]
-
cAMP Quantification: The amount of cAMP produced is quantified, often using a competitive binding assay with a labeled cAMP analog or by radioimmunoassay.[5][6]
-
Data Analysis: The adenylyl cyclase activity is calculated and expressed as a percentage of the maximal stimulation achieved with a full agonist like isoproterenol.[7]
Functional Contractility Studies
These experiments assess the physiological effect of the drugs on the contractility of isolated myocardial tissue.
-
Tissue Preparation: Isolated muscle preparations (e.g., human left ventricular myocardium trabeculae) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The muscles are electrically stimulated to contract at a fixed frequency.
-
Pre-stimulation: To assess intrinsic activity, the muscle preparations are often pre-stimulated with a low concentration of forskolin to amplify any potential agonist effects of the beta-blockers.[1]
-
Drug Administration: Cumulative concentrations of this compound, Carvedilol, or Metoprolol are added to the organ bath.
-
Measurement: The force of contraction is continuously recorded.
-
Data Analysis: Changes in the force of contraction from the baseline (in the presence of forskolin) are measured and compared between the different drugs.
Conclusion
The intrinsic activities of this compound, Carvedilol, and Metoprolol are not uniform, a factor that likely contributes to their differing clinical profiles. Metoprolol is a straightforward inverse agonist at β₁-receptors. Carvedilol exhibits a more complex profile as an inverse agonist at the Gs-pathway but a biased agonist for β-arrestin signaling. This compound's partial agonism is context-dependent, highlighting the importance of the cellular environment in determining its pharmacological effect. For researchers in drug development, these distinctions underscore the need for a multi-faceted approach to characterizing beta-blocker activity beyond simple receptor affinity, taking into account downstream signaling pathways and the physiological state of the target tissue.
References
- 1. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor pharmacology of carvedilol in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bucindolol: Insights from Major Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the clinical trial outcomes for Bucindolol (B125097), a non-selective beta-adrenergic receptor antagonist with mild alpha-1 adrenergic blockade and intrinsic sympathomimetic activity. The primary focus of this analysis is the pivotal Beta-Blocker Evaluation of Survival Trial (BEST), supplemented by data from other significant clinical investigations. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a consolidated view of this compound's clinical performance, detailed experimental methodologies, and the underlying pharmacogenomic factors influencing its therapeutic effects.
Executive Summary
This compound has been the subject of several clinical trials, with the BEST trial being the most definitive. While this compound did not demonstrate a statistically significant reduction in the primary endpoint of all-cause mortality in the overall population of patients with advanced heart failure, it did show benefits in reducing cardiovascular mortality and hospitalizations due to heart failure.[1][2] Notably, the therapeutic response to this compound was significantly influenced by patient genetics, particularly polymorphisms in the β1- and α2c-adrenergic receptors, and race.[3][4] Other smaller trials, such as a dose-response study, have provided further insights into its pharmacological activity. The this compound Evaluation in Acute Myocardial Infarction Trial (BEAT) was terminated prematurely and thus provided limited conclusive data.[5]
Comparative Analysis of Major Clinical Trials
The following tables summarize the key characteristics and outcomes of the major clinical trials involving this compound.
Table 1: Overview of Major this compound Clinical Trials
| Trial Name | Full Title | Primary Objective | Patient Population | Number of Patients | Duration | Key Finding |
| BEST | Beta-Blocker Evaluation of Survival Trial | To evaluate the effect of this compound on all-cause mortality in patients with advanced heart failure.[6] | NYHA Class III-IV heart failure, LVEF ≤35%.[6] | 2,708[6] | Mean 2 years[6] | No significant reduction in all-cause mortality, but reduced cardiovascular mortality and heart failure hospitalizations.[1][2] |
| BEAT | This compound Evaluation in Acute Myocardial Infarction Trial | To evaluate the efficacy of this compound in a high-risk population post-myocardial infarction.[5] | Recent myocardial infarction, LVEF ≤35%.[5] | 343 (planned for 2000)[5] | Terminated early[5] | Inconclusive on mortality; significant reduction in reinfarction.[5] |
| Dose-Response Study | Dose-response of chronic beta-blocker treatment in heart failure | To determine the dose-effect characteristics of this compound in heart failure.[3][7] | NYHA Class II-III heart failure, LVEF ≤40%.[3][7] | 139[3] | 12 weeks[3] | Dose-related improvement in left ventricular function.[3][7] |
Table 2: Comparative Outcomes of Major this compound Clinical Trials
| Outcome Measure | BEST Trial | BEAT Trial | Dose-Response Study |
| All-Cause Mortality | No significant difference (this compound 30% vs. Placebo 33%; p=0.13).[1][2] | Inconclusive (HR 0.88, 95% CI 0.5-1.5; p=0.6).[5] | Not the primary endpoint. |
| Cardiovascular Mortality | Significantly lower in the this compound group (25% vs. 29%; p=0.04).[1] | Not reported. | Not the primary endpoint. |
| Heart Failure Hospitalization | Significantly lower in the this compound group (35% vs. 42%; p<0.001).[1] | Fewer events in the this compound group (9 vs. 4), but not statistically significant (p=0.16).[5] | Not the primary endpoint. |
| Reinfarction | Not a primary endpoint. | Significantly lower in the this compound group (5 vs. 17; p=0.01).[5] | Not applicable. |
| Left Ventricular Ejection Fraction (LVEF) | Not a primary endpoint, but subgroup analyses showed improvement. | Not reported. | Dose-dependent improvement; high-dose group showed a 7.8% increase vs. 1.8% in placebo (p<0.05).[3][7] |
Experimental Protocols
BEST Trial: Detailed Methodology
The Beta-Blocker Evaluation of Survival Trial (BEST) was a randomized, double-blind, placebo-controlled, multicenter trial.[6]
-
Patient Population: The trial enrolled 2,708 patients with New York Heart Association (NYHA) functional class III or IV heart failure and a left ventricular ejection fraction (LVEF) of 35% or less.[8] Patients were on stable, optimal medical therapy for heart failure.[6]
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either this compound or a placebo. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Treatment Protocol: The initial dose of this compound was 3 mg twice daily, which was then titrated up to a target dose of 50-100 mg twice daily, as tolerated by the patient.
-
Primary Endpoint: The primary endpoint of the study was all-cause mortality.[6]
-
Secondary Endpoints: Secondary endpoints included cardiovascular mortality, death due to worsening heart failure, sudden death, and hospitalization for any cause.[9]
-
Pharmacogenomic Substudy: A prospective substudy was conducted on 1,040 patients to assess the influence of polymorphisms in the β1-adrenergic receptor (ADRB1) gene (specifically the Arg389Gly polymorphism) and the α2c-adrenergic receptor gene on the response to this compound.
BEAT Trial: Methodology
The this compound Evaluation in Acute Myocardial Infarction Trial (BEAT) was designed as a randomized, placebo-controlled trial.[5]
-
Patient Population: The trial intended to enroll 2,000 high-risk patients who had recently experienced a myocardial infarction and had a left ventricular ejection fraction (LVEF) of 35% or less.[5]
-
Intervention: Patients were randomized to receive either this compound or a placebo in addition to standard post-myocardial infarction therapy.[5]
-
Early Termination: The trial was terminated prematurely after enrolling only 343 patients due to the sponsor's decision to halt the development of this compound following the results of the BEST trial.[5]
Dose-Response Study: Methodology
This was a multicenter, randomized, placebo-controlled trial.[3][7]
-
Patient Population: The study included 139 patients with NYHA class II or III heart failure and an LVEF of 40% or less.[3][7]
-
Intervention: Patients were randomized to receive one of three doses of this compound (12.5 mg/day, 50 mg/day, or 200 mg/day) or a placebo for 12 weeks.[3]
-
Primary Endpoint: The primary endpoint was the change in LVEF from baseline to 12 weeks.[3]
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its effects primarily through the beta-adrenergic signaling pathway. As a non-selective beta-blocker, it antagonizes both β1 and β2 adrenergic receptors. Additionally, it possesses mild α1-adrenergic blocking activity, contributing to its vasodilatory effects.
BEST Trial Experimental Workflow
The workflow of the BEST trial followed a standard randomized controlled trial design, from patient recruitment to data analysis.
Logical Relationship: Pharmacogenomics and this compound Efficacy in the BEST Trial
The results of the BEST trial highlighted a significant interaction between a patient's genetic makeup and their response to this compound.
Conclusion
The clinical development of this compound provides a compelling case study in the importance of patient stratification and the growing role of pharmacogenomics in cardiovascular medicine. While the overall results of the BEST trial were neutral for the primary endpoint of all-cause mortality, the significant benefits observed in cardiovascular mortality and heart failure hospitalizations, particularly in patients with specific genetic profiles, suggest that this compound could be a valuable therapeutic option for a targeted patient population.[1][3] The premature termination of the BEAT trial leaves the role of this compound in the post-myocardial infarction setting largely unexplored.[5] Future research and clinical development of beta-blockers should consider the integration of pharmacogenomic markers to optimize patient selection and improve therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. acep.org [acep.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mrctcenter.org [mrctcenter.org]
- 5. The incomplete this compound evaluation in acute myocardial infarction Trial (BEAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]
- 7. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A trial of the beta-blocker this compound in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bucindolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of bucindolol (B125097), a non-selective β-adrenergic receptor blocker used in cardiovascular research. Adherence to these guidelines is imperative to minimize health risks and prevent environmental contamination.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution in a designated laboratory area. Although a complete Safety Data Sheet (SDS) for this compound is not publicly available, product information from suppliers indicates that the compound should be considered hazardous until more comprehensive data is accessible.[1] Therefore, the following personal protective equipment (PPE) and handling precautions are mandatory:
-
Personal Protective Equipment (PPE):
-
Wear two pairs of disposable nitrile gloves.
-
Use approved safety glasses or goggles.
-
A lab coat should be worn to prevent skin contamination.
-
-
Handling:
-
All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
In case of accidental exposure, follow standard first-aid procedures and consult your institution's emergency protocols.
-
For spills, isolate the area, and follow your laboratory's established spill cleanup procedure for hazardous chemicals.
-
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must comply with federal, state, and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3][4] The following procedure is based on the precautionary principle that this compound is a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Due to the lack of a definitive public SDS, this compound waste should be managed as hazardous chemical waste. This includes:
-
Unused or expired pure this compound.
-
Contaminated materials (e.g., weighing boats, pipette tips, gloves).
-
Solutions containing this compound.
-
Empty containers that held this compound.
-
-
Segregation: At the point of generation, segregate this compound waste from all other waste streams, including non-hazardous trash, sharps, and biohazardous waste. Use a designated and properly labeled hazardous waste container.
Step 2: Waste Accumulation and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. The container must be in good condition and compatible with the waste being stored.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution"). The accumulation start date must also be clearly marked on the label.
Step 3: Storage
-
Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials. Follow any specific storage conditions outlined in the product information, such as temperature requirements.
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Important Note: Never dispose of this compound down the drain or in the regular trash. [2] Improper disposal can lead to environmental contamination and regulatory violations.[2][3]
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound disposal is not available, the following table summarizes general data related to pharmaceutical waste, providing context for the importance of proper disposal procedures.
| Parameter | Statistic | Source |
| Unused Pharmaceuticals in U.S. Households (Estimated) | > 3% of all prescribed doses | General Pharmaceutical Waste Statistics |
| Pharmaceuticals Detected in U.S. Waterways | > 80% of streams sampled | U.S. Geological Survey |
| Improper Disposal Rate (Patient-reported) | ~ 50% (flushing or trash) | Various patient surveys |
This compound Disposal Workflow
The following diagram illustrates the decision-making and logistical workflow for the proper disposal of this compound waste in a research setting.
References
Essential Safety and Logistical Information for Handling Bucindolol
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Bucindolol is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a non-selective beta-adrenergic receptor blocker. While comprehensive occupational hazard data is limited, the available Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. As an investigational drug with limited toxicological data, it is prudent to handle this compound as a hazardous compound.
A thorough risk assessment should be conducted before handling this compound. This involves evaluating the quantity of the substance being handled, the potential for dust generation (especially when working with the solid form), and the duration of the handling procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Activity | Glove Type | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions (powder form) | Double-gloved with nitrile gloves | Safety glasses with side shields or chemical splash goggles | NIOSH-approved N95 respirator | Disposable gown |
| Handling dilute solutions | Single pair of nitrile gloves | Safety glasses with side shields | Not generally required (work in a well-ventilated area) | Laboratory coat |
| Cleaning spills | Double-gloved with nitrile gloves (or more resistant gloves like neoprene for large spills) | Chemical splash goggles and face shield | NIOSH-approved N95 respirator (or higher if specified by institutional policy) | Disposable gown |
Glove Selection: Due to the presence of an indole (B1671886) (aromatic amine) and a nitrile group in this compound's structure, and the lack of specific chemical resistance data for gloves against this compound, a cautious approach is recommended. For incidental contact with this compound, nitrile gloves are acceptable. For prolonged handling or when working with concentrated forms, it is advisable to wear double gloves (two pairs of nitrile gloves). For extensive handling or in the event of a spill, more robust gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection: To prevent eye irritation, safety glasses with side shields should be worn at a minimum when handling this compound in any form. When there is a risk of splashes, such as when preparing solutions or cleaning spills, chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.
Respiratory Protection: To mitigate the risk of respiratory tract irritation from airborne particles, a NIOSH-approved N95 respirator is mandatory when handling this compound powder, especially during weighing and solution preparation. Surgical masks do not provide adequate respiratory protection against fine chemical dust.
Protective Clothing: A laboratory coat is the minimum requirement for handling dilute solutions of this compound. When working with the powder form or when there is a potential for significant contamination, a disposable gown should be worn over personal clothing.
Engineering Controls
Whenever possible, this compound powder should be handled in a certified chemical fume hood or a powder containment hood to minimize the inhalation of airborne particles. A well-ventilated laboratory space is essential for all handling procedures.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as non-hazardous pharmaceutical waste and disposed of accordingly.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused solid material, solutions, contaminated PPE (gloves, gowns), and cleaning materials, must be segregated from regular laboratory trash.
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste. The label should include "this compound Waste" and the appropriate hazard symbols if required by your institution.
-
Solid Waste: Unused this compound powder and contaminated solid materials (e.g., weigh boats, pipette tips, gloves) should be placed in a sealed plastic bag before being put into the designated solid waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, compatible liquid waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: Empty stock containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, rinsed container can then be disposed of in the regular trash.
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Disposal Method: The primary method for the disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management company.[1][2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of this compound waste.
Risk Assessment and Mitigation
A proactive approach to risk assessment and mitigation is essential for ensuring the safety of all personnel handling this compound. The following diagram illustrates the logical relationship between identifying hazards, assessing risks, and implementing control measures.
Caption: Logical flow of risk assessment and mitigation for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
